GRN-529
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
[4-(difluoromethoxy)-3-(2-pyridin-2-ylethynyl)phenyl]-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F2N3O2/c23-22(24)29-20-9-7-16(12-15(20)6-8-18-5-1-2-10-25-18)21(28)27-13-17-4-3-11-26-19(17)14-27/h1-5,7,9-12,22H,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JITMSIRHBAVREW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C(=O)C3=CC(=C(C=C3)OC(F)F)C#CC4=CC=CC=N4)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501030348 | |
| Record name | [4-(Difluoromethoxy)-3-(2-pyridinylethynyl)phenyl](5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501030348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1253291-12-1 | |
| Record name | [4-(Difluoromethoxy)-3-[2-(2-pyridinyl)ethynyl]phenyl](5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1253291-12-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | GRN-529 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1253291121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [4-(Difluoromethoxy)-3-(2-pyridinylethynyl)phenyl](5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501030348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GRN-529 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D77QDV7E9J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
GRN-529: A Technical Guide to its Mechanism of Action on mGluR5
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of GRN-529, focusing on its mechanism of action as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). It includes quantitative data, detailed experimental methodologies, and visualizations of key pathways and processes.
Core Mechanism of Action
This compound is a potent and selective negative allosteric modulator of the mGluR5 receptor.[1][2][3] Unlike competitive antagonists that bind to the same site as the endogenous ligand (glutamate), allosteric modulators bind to a distinct, topographically separate site on the receptor.[4] This binding event induces a conformational change in the receptor, which in the case of a NAM like this compound, reduces the affinity and/or efficacy of the orthosteric agonist, glutamate.[4] This modulation effectively dampens the downstream signaling cascade initiated by glutamate binding.
The mGluR5 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to a Gqα subunit.[5][6] This initiates a canonical signaling pathway involving the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[7][8] This cascade ultimately influences neuronal excitability and synaptic plasticity.[4][5] this compound inhibits this pathway by allosterically reducing the receptor's response to glutamate.
References
- 1. This compound [medbox.iiab.me]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. What are mGluR5 antagonists and how do they work? [synapse.patsnap.com]
- 5. Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents [frontiersin.org]
- 7. Signaling mechanisms of metabotropic glutamate receptor 5 subtype and its endogenous role in a locomotor network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mGluR5 positive modulators both potentiate activation and restore inhibition in NMDA receptors by PKC dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to GRN-529: A Negative Allosteric Modulator of mGluR5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, properties, and pharmacological profile of GRN-529, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of mGluR5 modulation.
Chemical Structure and Properties
This compound is a novel small molecule with the IUPAC name (4-(Difluoromethoxy)-3-(pyridin-2-ylethynyl)phenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone.[1] Its chemical and physical properties are summarized in the tables below.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | (4-(Difluoromethoxy)-3-(pyridin-2-ylethynyl)phenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone[1] |
| CAS Number | 1253291-12-1 |
| PubChem CID | 59548652 |
| ChemSpider ID | 27471591 |
| Molecular Formula | C₂₂H₁₅F₂N₃O₂[1] |
| Molar Mass | 391.38 g/mol |
| SMILES | O=C(N1CC2=C(C1)C=CN=C2)C3=CC=C(OC(F)F)C(=C3)C#CC4=CC=CC=N4 |
| InChI | InChI=1S/C22H15F2N3O2/c23-22(24)29-20-9-7-16(12-15(20)6-8-18-5-1-2-10-25-18)21(28)27-13-17-4-3-11-26-19(17)14-27/h1-5,7,9-12,22H,13-14H2[1] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | Solid |
| Density | 1.4 ± 0.1 g/cm³ |
| Boiling Point | 620.9 ± 55.0 °C at 760 mmHg |
| Flash Point | 329.3 ± 31.5 °C |
| Vapor Pressure | 0.0 ± 1.8 mmHg at 25°C |
| Index of Refraction | 1.655 |
| LogP | 2.11 |
| Solubility | Soluble in DMSO |
Pharmacological Properties
This compound is a high-affinity, potent, and selective negative allosteric modulator of the mGluR5 receptor.[1] Allosteric modulators bind to a site on the receptor that is distinct from the endogenous agonist binding site, thereby altering the receptor's response to the agonist. As a negative allosteric modulator, this compound reduces the maximal response and/or the potency of glutamate at the mGluR5 receptor.
Table 3: Pharmacological Data for this compound
| Parameter | Value | Species | Assay | Reference |
| Kᵢ | 5.4 nM | Cell-based pharmacology assays | [1] | |
| IC₅₀ | 3.1 nM | Cell-based pharmacology assays | [1] | |
| Selectivity | >1000-fold vs mGluR1 | Cell-based pharmacology assays | [1] |
The high selectivity of this compound for mGluR5 over other metabotropic glutamate receptors, particularly the closely related mGluR1, is a key feature that minimizes off-target effects.
Mechanism of Action and Signaling Pathway
Metabotropic glutamate receptor 5 is a G-protein coupled receptor (GPCR) that is predominantly coupled to the Gαq/11 family of G-proteins. Upon activation by glutamate, mGluR5 initiates a signaling cascade that plays a crucial role in synaptic plasticity, learning, and memory.
The canonical signaling pathway for mGluR5 is as follows:
-
Glutamate Binding: The endogenous agonist, glutamate, binds to the orthosteric site on the mGluR5 receptor.
-
G-protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the associated Gαq/11 protein.
-
PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
Calcium Mobilization: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.
-
PKC Activation: DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).
-
Downstream Effects: Activated PKC can then phosphorylate various downstream targets, including other receptors and ion channels, leading to a modulation of neuronal excitability and synaptic transmission. This pathway can also lead to the activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.
This compound, as a negative allosteric modulator, binds to a topographically distinct site on the mGluR5 receptor and reduces the efficacy of glutamate-mediated activation of this signaling cascade.
References
GRN-529: A Technical Chronicle of a Novel mGluR5 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
GRN-529, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5), emerged from the discovery efforts at Wyeth and was later investigated by Pfizer for its therapeutic potential in a range of central nervous system disorders. This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of this compound. It details the compound's pharmacological profile, its efficacy in various animal models of disease, and the experimental methodologies employed in its assessment. The document aims to serve as a detailed resource for researchers and professionals in the field of drug discovery and development, offering insights into the journey of a promising neurological drug candidate.
Introduction
The glutamatergic system, particularly the metabotropic glutamate receptor 5 (mGluR5), has been a focal point for therapeutic intervention in a variety of neurological and psychiatric disorders. Overactivity of this receptor has been implicated in the pathophysiology of conditions such as depression, anxiety, and autism spectrum disorders.[1] this compound was developed as a negative allosteric modulator to attenuate mGluR5 signaling, offering a potential new avenue for treatment. This document chronicles the scientific journey of this compound, from its initial synthesis to its preclinical proof-of-concept studies.
Discovery and Synthesis
This compound was first disclosed in a patent application by Wyeth, detailing a series of novel compounds designed as mGluR5 modulators. The core focus of the invention was to identify compounds with high affinity and selectivity for mGluR5, leading to the identification of this compound as a lead candidate.
Experimental Protocol: Synthesis of this compound
The following is a generalized synthetic scheme based on the patent literature. Specific reagents, conditions, and purification methods would be detailed in the full patent document.
The synthesis of this compound likely involved a multi-step process culminating in the final molecule. A plausible synthetic route would involve the coupling of key aromatic and heterocyclic intermediates. For instance, a substituted pyridine derivative could be coupled with a functionalized phenylacetylene component via a Sonogashira or similar cross-coupling reaction. Subsequent modifications and purifications would yield the final this compound compound.
Pharmacological Profile
This compound is characterized as a high-affinity, potent, and selective mGluR5 negative allosteric modulator. In vitro studies have demonstrated its robust activity at the target receptor.
Quantitative Data: In Vitro Pharmacology
| Parameter | Value | Species | Assay Type | Reference |
| Ki | 5.4 nM | Rat | Radioligand Binding Assay | [2] |
| IC50 | 3.1 nM | Human | Functional Assay (Calcium Mobilization) | [2] |
Experimental Protocol: Radioligand Binding Assay
The affinity of this compound for mGluR5 was determined using a radioligand binding assay with rat brain tissue. Membranes from the cortex were incubated with a radiolabeled mGluR5 antagonist, such as [³H]MPEP, in the presence of varying concentrations of this compound. The displacement of the radioligand by this compound was measured to calculate the inhibition constant (Ki).
Experimental Protocol: Functional Assay (Calcium Mobilization)
The functional potency of this compound was assessed in a cell-based assay measuring the inhibition of glutamate-induced intracellular calcium mobilization. Human embryonic kidney (HEK293) cells stably expressing the human mGluR5 receptor were pre-incubated with different concentrations of this compound. The cells were then stimulated with a sub-maximal concentration of glutamate, and the resulting increase in intracellular calcium was measured using a fluorescent calcium indicator. The IC50 value was determined from the concentration-response curve of this compound's inhibitory effect.
Preclinical Efficacy
This compound demonstrated a broad spectrum of activity in various preclinical models, suggesting its potential therapeutic utility in several CNS disorders.
Treatment-Resistant Depression and Anxiety
Studies in rodent models of depression and anxiety revealed that this compound exhibited antidepressant- and anxiolytic-like effects.[2]
| Animal Model | Species | Endpoint | This compound Effect | Reference |
| Forced Swim Test | Mouse | Immobility Time | Significant Decrease | [2] |
| Tail Suspension Test | Mouse | Immobility Time | Significant Decrease | [2] |
| Elevated Plus Maze | Rat | Time in Open Arms | Significant Increase | [2] |
Mice were individually placed in a cylinder filled with water from which they could not escape. The duration of immobility, a measure of behavioral despair, was recorded during the last few minutes of the test. This compound was administered prior to the test, and its effect on immobility time was compared to a vehicle control.
Autism Spectrum Disorders
A significant investigation into the effects of this compound was conducted in mouse models of autism. The study, a collaboration between Pfizer and the National Institutes of Health, demonstrated that this compound could ameliorate core behavioral deficits associated with the disorder.[3]
| Animal Model | Species | Endpoint | This compound Effect | Reference |
| BTBR T+ Itpr3tf/J (BTBR) Mouse | Mouse | Repetitive Grooming | Significant Decrease | [3] |
| BTBR Mouse | Mouse | Social Preference | Partial Reversal of Deficit | [3] |
The social preference of BTBR mice was assessed in a three-chambered apparatus. The test mouse was allowed to explore a central chamber and two side chambers, one containing a novel mouse (stranger 1) and the other empty. The amount of time spent in each side chamber and interacting with the stranger mouse was recorded. This compound was administered before the test to evaluate its impact on social behavior.
Development History and Current Status
This compound was initially developed by Wyeth. Following Pfizer's acquisition of Wyeth in 2009, the compound became part of Pfizer's neuroscience pipeline. Preclinical studies, particularly in the context of autism, were published around 2012. However, despite the promising preclinical data, there is no public record of this compound entering clinical trials. Pfizer's pipeline updates from the period between 2012 and 2015 show a general trend of shifting R&D focus, and it is likely that the development of this compound was discontinued during this time.[1][4][5][6] There have been no official statements from Pfizer detailing the specific reasons for the cessation of its development.
Signaling Pathways and Experimental Workflows
Signaling Pathway of mGluR5 and Inhibition by this compound
Caption: this compound acts as a negative allosteric modulator of mGluR5, inhibiting Gq-protein signaling.
This compound Discovery and Preclinical Development Workflow
Caption: The development path of this compound from discovery to its eventual discontinuation.
Conclusion
This compound represents a well-characterized mGluR5 negative allosteric modulator with a compelling preclinical profile. The data generated from in vitro and in vivo studies highlighted its potential as a therapeutic agent for complex neuropsychiatric disorders. While the development of this compound did not proceed to clinical trials, the extensive preclinical research provides valuable insights into the therapeutic potential of targeting the mGluR5 receptor. The detailed experimental protocols and quantitative data presented in this guide serve as a useful reference for the scientific community, contributing to the broader understanding of mGluR5 pharmacology and the development of future CNS therapeutics.
References
- 1. cdn.pfizer.com [cdn.pfizer.com]
- 2. Negative allosteric modulation of metabotropic glutamate receptor 5 results in broad spectrum activity relevant to treatment resistant depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Negative allosteric modulation of the mGluR5 receptor reduces repetitive behaviors and rescues social deficits in mouse models of autism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. honors.libraries.psu.edu [honors.libraries.psu.edu]
- 5. pfizer.com [pfizer.com]
- 6. spglobal.com [spglobal.com]
GRN-529: A Comprehensive Technical Guide to its Glutamate Receptor Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
GRN-529 is a potent and highly selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). This document provides an in-depth technical overview of its selectivity profile across various glutamate receptor subtypes. Quantitative binding and functional data are presented, alongside detailed experimental protocols for the key assays used in its characterization. Furthermore, signaling pathways and experimental workflows are visualized to provide a clear and comprehensive understanding of this compound's pharmacological properties.
Introduction
Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors are pivotal in mediating synaptic transmission and plasticity. These receptors are broadly classified into two families: ionotropic (iGluRs) and metabotropic (mGluRs). The mGluR family consists of eight subtypes (mGluR1-8), which are further divided into three groups based on sequence homology, pharmacology, and signal transduction pathways. This compound has emerged as a significant research tool and potential therapeutic agent due to its specific interaction with mGluR5, a receptor implicated in various neurological and psychiatric disorders. Understanding the precise selectivity profile of this compound is critical for elucidating its mechanism of action and predicting its physiological effects.
Selectivity Profile of this compound for Glutamate Receptors
This compound demonstrates remarkable selectivity for mGluR5 over other glutamate receptor subtypes. The following tables summarize the available quantitative data on its binding affinity and functional potency.
Table 1: Binding Affinity (Ki) and Functional Potency (IC50) of this compound at mGluR5
| Parameter | Value (nM) |
| Ki | 5.4[1] |
| IC50 | 3.1[1] |
Table 2: Selectivity of this compound against other mGluR Subtypes
| Receptor Subtype | Selectivity vs. mGluR5 |
| mGluR1 | >1000-fold[1] |
| mGluR2, mGluR3, mGluR4, mGluR6, mGluR7, mGluR8 | No significant activity reported in publicly available literature. |
Table 3: Selectivity of this compound against Ionotropic Glutamate Receptors
| Receptor Family | Subtypes | Activity of this compound |
| AMPA | GluA1-4 | No significant activity reported in publicly available literature. |
| NMDA | GluN1, GluN2A-D, GluN3A-B | No significant activity reported in publicly available literature. |
| Kainate | GluK1-5 | No significant activity reported in publicly available literature. |
Note: While extensive screening data for this compound against all glutamate receptor subtypes is not fully available in the public domain, the high selectivity observed against mGluR1 suggests a favorable profile. Further studies would be required to definitively quantify the activity at other mGluR and iGluR subtypes.
Experimental Protocols
The characterization of this compound's selectivity profile relies on specific in vitro assays. The following sections detail the methodologies for two key experimental procedures.
Radioligand Binding Assay for mGluR5
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Objective: To determine the Ki of this compound for the mGluR5 receptor.
Materials:
-
Receptor Source: Cell membranes prepared from HEK293 cells stably expressing human mGluR5.
-
Radioligand: [³H]MPEP (a known mGluR5 NAM).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4.
-
Non-specific Binding Control: High concentration of a non-radiolabeled mGluR5 antagonist (e.g., 10 µM MPEP).
-
Instrumentation: Scintillation counter, filtration apparatus with glass fiber filters.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-h-mGluR5 cells to confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 10-20 µ g/well .
-
-
Assay Setup:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [³H]MPEP (typically at its Kd value), and varying concentrations of this compound or vehicle.
-
For determining non-specific binding, incubate the membranes and radioligand with a high concentration of unlabeled MPEP.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a vacuum manifold.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This functional assay measures the ability of a compound to inhibit the intracellular calcium release induced by an agonist, thereby determining its functional potency (IC50).
Objective: To determine the IC50 of this compound in inhibiting glutamate-induced calcium mobilization in cells expressing mGluR5.
Materials:
-
Cell Line: HEK293 cells stably expressing human mGluR5.
-
Calcium-sensitive dye: Fluo-4 AM or similar.
-
Agonist: L-Glutamate.
-
Test Compound: this compound.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Instrumentation: Fluorescence plate reader with automated liquid handling capabilities.
Procedure:
-
Cell Plating:
-
Seed HEK293-h-mGluR5 cells into black-walled, clear-bottom 96-well or 384-well plates and culture overnight.
-
-
Dye Loading:
-
Remove the culture medium and add the calcium-sensitive dye loading solution to the cells.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
Wash the cells with assay buffer to remove extracellular dye.
-
-
Compound Addition:
-
Add varying concentrations of this compound or vehicle control to the wells.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
-
Agonist Stimulation and Fluorescence Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add a sub-maximal concentration (EC80) of L-glutamate to all wells.
-
Immediately begin kinetic reading of fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the vehicle control.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
mGluR5 Signaling Pathway
This compound, as a negative allosteric modulator, does not directly compete with glutamate for its binding site but rather binds to a distinct allosteric site on the mGluR5 receptor. This binding event induces a conformational change that reduces the receptor's response to glutamate. The canonical signaling pathway for mGluR5 involves its coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
Experimental Workflow for this compound Characterization
The characterization of a novel compound like this compound typically follows a structured workflow, starting from initial screening to detailed pharmacological profiling.
Conclusion
This compound is a highly potent and selective negative allosteric modulator of mGluR5. The data presented in this guide highlight its specificity, which is a critical attribute for a pharmacological tool and a potential therapeutic candidate. The detailed experimental protocols provide a foundation for researchers to replicate and build upon the existing characterization of this compound. The visualization of the mGluR5 signaling pathway and the experimental workflow offers a clear framework for understanding the context of this compound's action and discovery. Further research to delineate the complete selectivity profile of this compound across all glutamate receptor subtypes will be invaluable for its continued development and application in neuroscience research.
References
In Vitro Characterization of GRN-529: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
GRN-529 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3] This document provides a comprehensive overview of the in vitro pharmacological characterization of this compound, including its binding affinity, functional potency, and the signaling pathways it modulates. Detailed experimental protocols are provided to facilitate the replication and extension of these findings in a research setting.
Core Pharmacological Profile
This compound exhibits high affinity and potency for the mGluR5 receptor, with a significant selectivity margin over other mGluR subtypes. These properties make it a valuable tool for studying the physiological and pathological roles of mGluR5.
| Parameter | Value | Description |
| Binding Affinity (Ki) | 5.4 nM | Measured in cell-based pharmacology assays, indicating a high affinity for the mGluR5 receptor.[2] |
| Functional Potency (IC50) | 3.1 nM | Determined in cell-based assays, demonstrating potent inhibition of mGluR5 activity.[2] |
| Selectivity | >1000-fold | Exhibits over 1000-fold selectivity for mGluR5 compared to the closely related mGluR1.[2] |
Signaling Pathway Modulation
This compound, as a negative allosteric modulator, does not directly compete with the endogenous ligand glutamate. Instead, it binds to a distinct allosteric site on the mGluR5 receptor. This binding event induces a conformational change in the receptor that reduces the affinity and/or efficacy of glutamate, thereby attenuating downstream signaling.
The primary signaling cascade initiated by the activation of mGluR5, a Gq-coupled receptor, is the phospholipase C (PLC) pathway. Upon glutamate binding, mGluR5 activates Gq, which in turn stimulates PLC. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This compound negatively modulates this entire cascade by diminishing the initial activation of Gq.
References
GRN-529: A High-Afinity Negative Allosteric Modulator of mGluR5
An In-depth Technical Guide on the Binding Affinity and Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Core Tenets of GRN-529 and mGluR5 Interaction
This compound is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3] This small molecule does not compete with the endogenous ligand, glutamate, at the orthosteric binding site. Instead, it binds to a distinct allosteric site within the seven-transmembrane domain of the receptor. This binding event induces a conformational change in the receptor that reduces its affinity for glutamate and/or impairs its ability to activate downstream signaling pathways.[4] The primary mechanism of action is the attenuation of glutamate-induced Gqα-mediated signaling.[5]
Quantitative Binding Affinity Data
The binding affinity of this compound for the mGluR5 receptor has been characterized through cell-based pharmacology assays. The key quantitative metrics are summarized in the table below.
| Parameter | Value (nM) | Description |
| Ki | 5.4 | Inhibition constant, a measure of the binding affinity of this compound to mGluR5. A lower Ki value indicates a higher binding affinity.[3] |
| IC50 | 3.1 | Half maximal inhibitory concentration, representing the concentration of this compound required to inhibit 50% of the mGluR5 response in a functional assay.[3] |
This compound exhibits high selectivity for mGluR5, with over 1000-fold greater selectivity against the closely related mGluR1 receptor.[3]
Experimental Protocols
The determination of this compound's binding affinity to mGluR5 is typically achieved through competitive radioligand binding assays. Below is a detailed methodology representative of such an experiment.
Radioligand Binding Assay for mGluR5
Objective: To determine the binding affinity (Ki) of this compound for the mGluR5 receptor by measuring its ability to displace a known radiolabeled allosteric modulator.
Materials:
-
Cell Membranes: Membranes prepared from a stable cell line expressing recombinant human or rat mGluR5 (e.g., HEK293 or CHO cells).
-
Radioligand: A tritiated known mGluR5 NAM, such as [3H]MPEP (2-methyl-6-(phenylethynyl)pyridine) or a derivative like [3H]methoxyPEPy.[4]
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity mGluR5 NAM (e.g., 10 µM MPEP).
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing appropriate salts.
-
Scintillation Cocktail.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing mGluR5 to a high density.
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it to a specific protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
A fixed volume of the cell membrane preparation.
-
A fixed concentration of the radioligand (typically at or below its Kd value).
-
Increasing concentrations of the unlabeled test compound (this compound).
-
For determining non-specific binding, add a saturating concentration of a non-radiolabeled competitor instead of the test compound.
-
For determining total binding, add assay buffer instead of the test compound.
-
-
-
Incubation:
-
Incubate the plates at a controlled temperature (e.g., room temperature or 37°C) for a specific duration to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
-
Detection:
-
Dry the filter plates and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding counts from the total binding and the competitor-containing wells to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Signaling Pathway of mGluR5 and Inhibition by this compound
Caption: mGluR5 signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Logical Relationship of this compound as a Negative Allosteric Modulator
Caption: Logical flow of this compound's mechanism as a NAM.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Negative allosteric modulation of metabotropic glutamate receptor 5 results in broad spectrum activity relevant to treatment resistant depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetics of GRN-529 in Rodent Models: A Technical Overview
Despite extensive investigation into the pharmacological effects of GRN-529, a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5), detailed quantitative pharmacokinetic data in rodent models remains largely unavailable in the public domain. This comprehensive guide synthesizes the currently accessible information and outlines the standard experimental protocols utilized in such preclinical studies.
This compound has been the subject of multiple preclinical studies investigating its therapeutic potential in conditions such as depression, anxiety, and pain.[1] These studies have demonstrated a strong correlation between target engagement, systemic exposure, and pharmacological efficacy, highlighting the importance of understanding its pharmacokinetic profile. However, specific quantitative parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), elimination half-life (t½), and oral bioavailability have not been publicly disclosed.
Inferred Pharmacokinetic Characteristics
While precise data is lacking, the effective oral administration of this compound in various rodent behavioral models suggests adequate oral absorption and central nervous system (CNS) penetration to elicit a pharmacological response.[1] Efficacy has been observed across a dose range of 0.1 to 30 mg/kg administered orally (p.o.) in both mice and rats.[1] The correlation between exposure and efficacy implies a dose-dependent increase in plasma and brain concentrations, although the exact relationship and key pharmacokinetic metrics remain proprietary information.
Standard Experimental Protocols for Rodent Pharmacokinetic Studies
In the absence of specific published protocols for this compound, this section details the standard methodologies employed for determining the pharmacokinetic profiles of novel compounds in rodent models. These protocols are fundamental to preclinical drug development and would have been integral to the characterization of this compound.
Table 1: Typical Experimental Design for a Rodent Pharmacokinetic Study
| Parameter | Description |
| Animal Species | Mouse (e.g., C57BL/6, CD-1), Rat (e.g., Sprague-Dawley, Wistar) |
| Animal Model | Healthy, male and female, typically 8-10 weeks old |
| Housing | Controlled environment (temperature, humidity, light/dark cycle), ad libitum access to food and water (fasting may be required pre-dosing) |
| Dose Groups | Intravenous (IV) bolus (for bioavailability assessment), and at least three oral (PO) dose levels (low, medium, high) |
| Formulation | Solution or suspension in a suitable vehicle (e.g., saline, PEG400, Tween 80) |
| Blood Sampling | Serial sampling from a cannulated vessel (e.g., jugular vein) or terminal sampling via cardiac puncture at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose) |
| Sample Processing | Plasma separation via centrifugation, addition of anticoagulant (e.g., EDTA, heparin) |
| Bioanalysis | Quantification of parent drug (and potentially metabolites) in plasma and brain homogenates using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method |
| Pharmacokinetic Analysis | Non-compartmental analysis of concentration-time data to determine key parameters (Cmax, Tmax, AUC, t½, Clearance, Volume of distribution, Bioavailability) |
Experimental Workflow for a Typical Rodent Pharmacokinetic Study
The following diagram illustrates a standard workflow for conducting a pharmacokinetic study in rodents.
Caption: Workflow of a typical rodent pharmacokinetic study.
Brain Penetration Assessment
For a CNS-active compound like this compound, determining the extent of brain penetration is crucial. This is typically assessed by calculating the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-unbound plasma concentration ratio (Kp,uu).
Experimental Protocol for Brain Penetration
-
Dosing: Rodents are administered this compound at a therapeutic dose.
-
Sample Collection: At a time point corresponding to the expected Tmax or steady-state, animals are euthanized. Blood is collected via cardiac puncture, and the brain is rapidly excised.
-
Sample Processing: Plasma is isolated from the blood. The brain is homogenized in a suitable buffer.
-
Bioanalysis: The concentrations of this compound in both the plasma and brain homogenate are determined by LC-MS/MS.
-
Calculation: The brain-to-plasma ratio is calculated as the concentration in the brain divided by the concentration in the plasma.
The following diagram illustrates the factors influencing brain penetration.
Caption: Factors influencing drug passage across the blood-brain barrier.
Signaling Pathway of mGluR5
This compound exerts its effects by modulating the mGluR5 signaling pathway. As a negative allosteric modulator, it does not directly compete with the endogenous ligand, glutamate, but instead binds to a different site on the receptor, reducing its response to glutamate.
The diagram below outlines the canonical signaling pathway of mGluR5.
Caption: Simplified mGluR5 signaling pathway and the inhibitory action of this compound.
Conclusion
While the precise pharmacokinetic parameters of this compound in rodent models are not publicly available, its demonstrated oral efficacy in preclinical studies indicates favorable absorption and CNS distribution. The experimental protocols outlined in this guide represent the standard methodologies that would have been employed to characterize the absorption, distribution, metabolism, and excretion of this compound. A more detailed quantitative understanding of this compound's pharmacokinetics would require access to proprietary data.
References
An In-depth Technical Guide on the CNS Penetration and Distribution of GRN-529
This guide provides a comprehensive overview of the central nervous system (CNS) penetration, distribution, and target engagement of GRN-529, a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3][4] The content herein is intended for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental methodologies, and visual representations of key pathways and workflows.
This compound has been investigated for its therapeutic potential in neurodevelopmental and psychiatric disorders, including autism spectrum disorders and treatment-resistant depression.[1][3][5][6] Its efficacy is contingent on its ability to cross the blood-brain barrier, achieve sufficient concentrations in the CNS, and engage with its molecular target, the mGluR5 receptor.[1][3]
Data Presentation: Pharmacokinetics and Receptor Occupancy
Quantitative analysis of this compound's pharmacokinetic profile reveals its capacity for brain penetration across different mouse strains.[1] The relationship between systemic administration, resultant brain exposure, and mGluR5 receptor occupancy has been established through preclinical studies.[1][2][3]
Table 1: Unbound this compound Plasma and Brain Concentrations in Mice
This table summarizes the unbound concentrations of this compound measured in plasma and brain tissue following systemic administration in various mouse strains. Data was collected at peak concentration timeframes to correlate exposure with behavioral and occupancy experiments.[1]
| Mouse Strain | Dose (mg/kg) & Route | Time Post-Dose (min) | Unbound Plasma Conc. (nM) | Unbound Brain Conc. (nM) |
| B6 | 0.3 (i.p.) | 30 | 1.3 ± 0.2 | 1.0 ± 0.1 |
| B6 | 1.0 (i.p.) | 30 | 11.1 ± 1.6 | 7.6 ± 1.2 |
| B6 | 3.0 (i.p.) | 30 | 26.5 ± 4.1 | 22.8 ± 3.8 |
| BTBR | 1.0 (s.c.) | 60 | 11.8 ± 1.1 | 7.6 ± 0.7 |
| BTBR | 3.0 (s.c.) | 60 | 41.5 ± 5.6 | 26.6 ± 2.8 |
| C58 | 1.0 (i.p.) | 30 | 12.3 ± 1.0 | 6.6 ± 0.6 |
| C58 | 3.0 (i.p.) | 30 | 46.8 ± 11.2 | 26.9 ± 5.8 |
Data adapted from Silverman et al., 2012.[1] Concentrations are presented as mean ± SEM. i.p. = intraperitoneally; s.c. = subcutaneously.
Table 2: this compound Brain Exposure and mGluR5 Receptor Occupancy
This table illustrates the direct relationship between unbound this compound concentrations in the brain and the corresponding occupancy of mGluR5 receptors. A strong correlation was found between target engagement, exposure, and efficacy in behavioral tests.[3] Doses ranging from 1.0 to 3.0 mg/kg achieved significant receptor occupancy, which was associated with reductions in repetitive behaviors in mouse models of autism.[1]
| Mouse Strain(s) | Unbound Brain Conc. (nM) | mGluR5 Occupancy (%) |
| B6, BTBR, C58 | ~1 | ~20% |
| B6, BTBR, C58 | ~7 | ~50% |
| B6, BTBR, C58 | ~25 | ~90% |
Data adapted from Silverman et al., 2012.[1] The relationship between brain concentration and occupancy was similar across the tested strains.
Experimental Protocols
The data presented were generated using standardized and rigorous methodologies to ensure accuracy and reproducibility.
1. Animal Models and Drug Administration:
-
Subjects: Studies utilized various inbred mouse strains, including C57BL/6J (B6), BTBR T+tf/J (BTBR), and C58/J (C58), which are established models for studying behavioral phenotypes relevant to autism and other CNS disorders.[1]
-
Administration: this compound was administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injections at specified doses.[1] Vehicle controls typically consisted of 10% Tween 80 in saline.[1]
2. Pharmacokinetic Analysis:
-
Sample Collection: Following this compound administration, mice were euthanized at specific time points (e.g., 30 or 60 minutes).[1] Blood and forebrain tissue samples were immediately collected.[1]
-
Sample Preparation: Plasma was separated from whole blood. Brain tissue was homogenized.
-
Quantification: Drug concentrations in plasma and brain homogenates were determined using liquid chromatography-mass spectrometry (LC-MS), a highly sensitive and specific analytical technique for quantifying small molecules in complex biological matrices.[1]
3. Ex Vivo mGluR5 Receptor Occupancy Assay:
-
Principle: This assay measures the percentage of mGluR5 receptors bound by this compound in the brain after systemic administration.
-
Procedure: Forebrain samples were collected from mice treated with this compound or vehicle.[1] The tissue was processed to assess the binding of a radiolabeled ligand specific to mGluR5. The displacement of this radioligand by the unlabeled this compound allows for the calculation of receptor occupancy. The relationship between unbound brain levels of this compound and mGluR5 occupancy was then determined.[1]
Mandatory Visualizations
This compound Mechanism of Action
This compound functions as a negative allosteric modulator of the mGluR5 receptor.[2][3] It does not compete with the endogenous ligand, glutamate, at the orthosteric binding site. Instead, it binds to a distinct allosteric site within the receptor's transmembrane domain.[7] This binding event changes the conformation of the receptor, reducing its affinity for glutamate and attenuating the downstream signaling cascade initiated by Gq protein activation.
Preclinical Experimental Workflow
The evaluation of this compound's CNS effects follows a systematic workflow. It begins with the administration of the compound to animal models, followed by parallel assessments of pharmacokinetics, target engagement, and behavioral outcomes. This integrated approach is crucial for establishing a clear link between drug exposure, receptor interaction, and therapeutic efficacy.[3]
References
- 1. Negative Allosteric Modulation of the mGluR5 Receptor Reduces Repetitive Behaviors and Rescues Social Deficits in Mouse Models of Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. login.medscape.com [login.medscape.com]
- 3. Negative allosteric modulation of metabotropic glutamate receptor 5 results in broad spectrum activity relevant to treatment resistant depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. mdpi.com [mdpi.com]
- 6. uni-regensburg.de [uni-regensburg.de]
- 7. grokipedia.com [grokipedia.com]
GRN-529 Safety and Toxicity Profile: A Technical Overview
Disclaimer: Publicly available information on the safety and toxicity of GRN-529 is limited. This document summarizes the accessible preclinical data. A comprehensive safety assessment would require access to the full non-clinical safety data package, which is not in the public domain.
Introduction
This compound is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1] Developed by Wyeth, it has been investigated for its potential therapeutic applications in central nervous system disorders, including treatment-resistant depression, anxiety, and pain.[1] This technical guide provides an overview of the available preclinical safety and toxicity data for this compound, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound exerts its pharmacological effect by binding to an allosteric site on the mGluR5, a G-protein coupled receptor. This binding event modulates the receptor's response to its endogenous ligand, glutamate. As a negative allosteric modulator, this compound reduces the signaling cascade initiated by glutamate binding. The mGluR5 is coupled to the Gαq/11 protein, and its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for intracellular calcium mobilization and protein kinase C (PKC) activation, respectively. By attenuating this pathway, this compound can dampen excessive glutamatergic neurotransmission, a mechanism implicated in various neurological and psychiatric conditions.
Preclinical Safety and Toxicity Data
The primary source of publicly available safety data for this compound is a preclinical study that evaluated its efficacy in animal models of depression, anxiety, and pain.[1] The study also included a preliminary assessment of potential side effects.
In Vivo Behavioral Safety
The potential for central nervous system-related side effects was assessed in rodents. The findings are summarized in the table below.
| Parameter | Species | Test | Dosage (p.o.) | Outcome | Reference |
| Motor Coordination | Rat | Rotarod Test | Not specified | No effect observed | [1] |
| Sexual Behavior | Rat | Not specified | Not specified | No effect observed | [1] |
| Cognition | Mouse | Social Odor Recognition | Not specified | Impaired cognition | [1] |
Table 1: Summary of In Vivo Behavioral Safety Findings for this compound
Acute Toxicity
No quantitative acute toxicity data, such as the median lethal dose (LD50), are publicly available for this compound. The preclinical efficacy studies were conducted with acute oral administration of doses ranging from 0.1 to 30 mg/kg.[1]
Genotoxicity and Carcinogenicity
There is no publicly available information regarding the genotoxic or carcinogenic potential of this compound.
Experimental Protocols
Detailed experimental protocols for the safety studies of this compound are not available in the public domain. The following are generalized descriptions of the methodologies likely employed based on standard practices in preclinical research.
Rotarod Test (Motor Coordination)
The rotarod test is a standard procedure to assess motor coordination and balance in rodents.
-
Apparatus: A rotating rod, typically with adjustable speed.
-
Procedure:
-
Animals are trained to walk on the rotating rod at a constant or accelerating speed.
-
Following a training period, animals are administered this compound or a vehicle control.
-
At specified time points after dosing, the animals are placed back on the rotarod.
-
The latency to fall from the rod is recorded.
-
-
Endpoint: A significant decrease in the latency to fall in the this compound-treated group compared to the control group would indicate impaired motor coordination.
Social Odor Recognition (Cognition)
This test evaluates short-term social memory in mice.
-
Procedure:
-
Habituation Phase: A subject mouse is exposed to a juvenile mouse for a set period, allowing for social investigation (e.g., sniffing).
-
Inter-exposure Interval: A delay period.
-
Test Phase: The subject mouse is re-exposed to the same juvenile mouse and a novel juvenile mouse.
-
-
Endpoint: The time spent investigating each of the juvenile mice is recorded. A mouse with intact social memory will spend significantly more time investigating the novel mouse. Impaired cognition is indicated if the subject mouse spends a similar amount of time investigating both the familiar and novel mice.
Discussion and Conclusion
The available data on the safety and toxicity of this compound are sparse and limited to preliminary in vivo behavioral assessments in rodents. The key finding from the published literature is a potential for cognitive impairment in mice, while motor coordination and sexual behavior in rats were unaffected.[1]
The absence of comprehensive toxicological data, including acute and chronic toxicity, genotoxicity, and carcinogenicity studies, precludes a thorough evaluation of the safety profile of this compound. Such studies are critical components of the preclinical data package required for advancing a drug candidate into clinical development. It is possible that such studies were conducted by the developing pharmaceutical company but have not been made public.
For a complete understanding of the safety and toxicity of this compound, access to the full preclinical toxicology report would be necessary. Researchers and drug development professionals should exercise caution when considering this compound and acknowledge the significant gaps in the publicly available safety information.
References
The Role of Metabotropic Glutamate Receptor 5 (mGluR5) in Synaptic Plasticity: A Technical Guide
This guide provides an in-depth exploration of the metabotropic glutamate receptor 5 (mGluR5), a key modulator of synaptic plasticity. We will delve into its core functions, signaling pathways, and its significant role in both long-term potentiation (LTP) and long-term depression (LTD), processes fundamental to learning and memory. This document is intended for researchers, scientists, and professionals in drug development who are focused on the intricate mechanisms of neuronal function and dysfunction.
Introduction to mGluR5 and Synaptic Plasticity
The brain's remarkable ability to learn and adapt stems from the dynamic nature of its synaptic connections. Synaptic plasticity refers to the ability of synapses to strengthen or weaken over time, a process that underlies learning and memory formation. Metabotropic glutamate receptors (mGluRs) are a class of G-protein coupled receptors that play a crucial modulatory role in this process. Among them, mGluR5 is of particular interest due to its high expression in postsynaptic densities of excitatory synapses, primarily in the hippocampus and cortex, regions critical for cognitive functions.
mGluR5 is a Class C G-protein coupled receptor that is activated by glutamate, the primary excitatory neurotransmitter in the central nervous system. Unlike ionotropic glutamate receptors that form ion channels, mGluR5 activation initiates a cascade of intracellular signaling events that can lead to profound and lasting changes in synaptic efficacy.
The mGluR5 Signaling Cascade
Activation of mGluR5 by glutamate triggers the activation of its coupled G-protein, Gαq/11. This initiates a canonical signaling pathway that is central to its function in synaptic plasticity.
-
Phospholipase C (PLC) Activation: Gαq/11 activates phospholipase Cβ1 (PLCβ1).
-
Second Messenger Production: PLCβ1 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 binds to IP3 receptors (IP3Rs) on the endoplasmic reticulum (ER), leading to the release of stored calcium (Ca2+) into the cytoplasm. This results in a significant, transient increase in intracellular calcium concentration.
-
Protein Kinase C (PKC) Activation: DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC).
This initial signaling cascade can then diverge to influence a multitude of downstream effectors, ultimately leading to changes in protein synthesis, ion channel activity, and receptor trafficking, all of which are critical for the induction and maintenance of synaptic plasticity.
Figure 1: The canonical mGluR5 signaling pathway.
Role of mGluR5 in Long-Term Depression (LTD)
mGluR5 is perhaps most famously known for its critical role in a form of synaptic plasticity called long-term depression (LTD). mGluR5-dependent LTD is a long-lasting reduction in the efficacy of synaptic transmission. It is typically induced by low-frequency stimulation (LFS) of presynaptic neurons or by direct application of mGluR5 agonists like (S)-3,5-dihydroxyphenylglycine (DHPG).
The induction of mGluR5-LTD is dependent on the signaling cascade outlined above, with the rise in intracellular calcium and activation of PKC being crucial steps. A key molecular mechanism underlying mGluR5-LTD is the internalization of AMPA receptors from the postsynaptic membrane. This process reduces the number of receptors available to bind glutamate, thereby weakening the synapse. Furthermore, mGluR5-LTD requires local protein synthesis, indicating that the changes in synaptic strength are stabilized by the production of new proteins.
Role of mGluR5 in Long-Term Potentiation (LTP)
While its role in LTD is well-established, mGluR5 also plays a significant, albeit more complex, role in long-term potentiation (LTP), the persistent strengthening of synapses. The involvement of mGluR5 in LTP is often modulatory. For instance, activation of mGluR5 can lower the threshold for LTP induction, meaning that a weaker stimulus is required to potentiate the synapse.
This modulatory role is thought to be mediated by the mGluR5-dependent increase in intracellular calcium, which can prime the postsynaptic neuron to be more responsive to subsequent high-frequency stimulation that would typically induce LTP. Additionally, mGluR5 can interact with and modulate the function of NMDA receptors, which are critical for many forms of LTP.
Quantitative Data on mGluR5-Mediated Synaptic Plasticity
The following table summarizes quantitative data from key studies investigating the role of mGluR5 in synaptic plasticity.
| Parameter | Experimental Condition | Result | Reference |
| fEPSP Slope | Baseline vs. DHPG (50 µM) application in hippocampal slices | ~30-50% depression of fEPSP slope | |
| AMPA Receptor Surface Expression | DHPG (100 µM) treatment of cultured hippocampal neurons | ~25% reduction in surface GluA1-containing AMPA receptors | |
| LTP Magnitude | High-frequency stimulation (HFS) in wild-type vs. mGluR5 knockout mice | Significantly reduced LTP in mGluR5 knockout mice | |
| Protein Synthesis | DHPG-induced LTD in the presence of protein synthesis inhibitors (e.g., cycloheximide) | LTD is blocked, indicating a requirement for new protein synthesis | |
| Intracellular Calcium Concentration | mGluR5 activation with DHPG in cultured neurons | Transient increase in intracellular [Ca2+] to ~500-800 nM |
Key Experimental Protocols
The following provides an overview of a common experimental workflow used to study mGluR5-dependent LTD in rodent hippocampal slices.
Figure 2: A typical experimental workflow for studying mGluR5-LTD.
Detailed Methodology:
-
Slice Preparation:
-
Animals (typically mice or rats) are deeply anesthetized with isoflurane and decapitated in accordance with institutional animal care and use committee guidelines.
-
The brain is rapidly extracted and submerged in ice-cold, oxygenated (95% O2 / 5% CO2) slicing artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 1 MgSO4, 2 CaCl2.
-
Coronal or sagittal slices (300-400 µm thick) containing the hippocampus are prepared using a vibratome.
-
Slices are then transferred to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover before experiments commence.
-
-
Electrophysiological Recordings:
-
A single slice is placed in a submerged recording chamber and continuously perfused with oxygenated aCSF at a flow rate of 2-3 ml/min at 30-32°C.
-
A bipolar stimulating electrode (e.g., tungsten) is positioned in the Schaffer collateral pathway to evoke synaptic responses in the CA1 region.
-
A glass microelectrode (filled with aCSF, 1-5 MΩ resistance) is placed in the stratum radiatum of the CA1 area to record field excitatory postsynaptic potentials (fEPSPs).
-
The stimulus intensity is adjusted to elicit a fEPSP that is approximately 30-50% of the maximal response.
-
-
LTD Induction and Data Analysis:
-
Stable baseline responses are recorded every 30 seconds for at least 20 minutes.
-
mGluR5-dependent LTD is induced by bath application of the group I mGluR agonist DHPG (e.g., 50 µM for 5 minutes).
-
Following DHPG application, fEPSPs are recorded for at least 60 minutes to monitor the induction and maintenance of LTD.
-
The slope of the fEPSP is measured and normalized to the average slope during the baseline period. LTD is quantified as the percentage reduction in the fEPSP slope during the last 10 minutes of the recording compared to the baseline.
-
Clinical Relevance and Drug Development
The critical role of mGluR5 in modulating synaptic plasticity has made it a significant target for drug development in a variety of neurological and psychiatric disorders. Dysregulation of mGluR5 signaling has been implicated in:
-
Fragile X Syndrome: This is the most common inherited form of intellectual disability and is caused by the silencing of the FMR1 gene, which codes for the fragile X mental retardation protein (FMRP). FMRP is an mRNA binding protein that suppresses protein synthesis downstream of mGluR5 activation. In the absence of FMRP, mGluR5 signaling is exaggerated, leading to excessive LTD and altered synaptic plasticity.
-
Alzheimer's Disease: Amyloid-beta oligomers, a hallmark of Alzheimer's disease, have been shown to aberrantly activate mGluR5, leading to synaptic dysfunction and cognitive decline.
-
Parkinson's Disease: mGluR5 is highly expressed in the basal ganglia, a brain region critical for motor control. Modulating mGluR5 activity has shown promise in alleviating motor symptoms in animal models of Parkinson's disease.
-
Addiction: mGluR5 has been implicated in the rewarding effects of drugs of abuse and the plastic changes that underlie addiction.
The development of selective mGluR5 antagonists and negative allosteric modulators (NAMs) has been a major focus of pharmaceutical research. These compounds have the potential to correct the synaptic deficits associated with the aforementioned disorders.
Figure 3: The logical relationship between mGluR5 dysregulation and neurological disorders.
Conclusion
mGluR5 is a pivotal player in the complex machinery of synaptic plasticity. Its ability to bidirectionally modulate synaptic strength through its intricate signaling pathways underscores its importance in cognitive processes. The wealth of research linking mGluR5 dysregulation to a range of debilitating neurological and psychiatric disorders has solidified its position as a high-priority target for therapeutic intervention. A deeper understanding of the molecular mechanisms governing mGluR5 function will continue to pave the way for the development of novel and effective treatments for these conditions.
Methodological & Application
GRN-529: Application Notes and Protocols for In Vivo Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GRN-529 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3] Preclinical research has demonstrated its potential therapeutic efficacy in animal models of several neurological and psychiatric disorders, including autism spectrum disorder (ASD), depression, anxiety, and chronic pain.[1][4] this compound is theorized to exert its effects by reducing hyperactivity of the glutamate system.[1][3] These application notes provide a summary of key in vivo findings and detailed experimental protocols to aid researchers in the design and execution of studies involving this compound.
Mechanism of Action: mGluR5 Signaling
This compound acts as a negative allosteric modulator of mGluR5, meaning it binds to a site on the receptor distinct from the glutamate binding site and reduces the receptor's response to glutamate. The mGluR5 receptor is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, initiates a signaling cascade through Gαq/11. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). Both Ca2+ and DAG activate protein kinase C (PKC). The scaffolding protein Homer plays a crucial role in organizing these signaling components at the postsynaptic density.
Figure 1. Simplified mGluR5 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound across various behavioral models.
Table 1: Efficacy of this compound in Mouse Models of Autism-Like Behaviors
| Animal Model | Behavioral Assay | Doses (mg/kg, i.p.) | Key Findings | Reference |
| BTBR T+tf/J | Repetitive Self-Grooming | 1.0, 3.0 | Significant reduction in grooming time. | [5] |
| C58/J | Stereotyped Jumping | 0.3, 1.0, 3.0 | Dose-dependent reduction in jumping behavior. | [5] |
| BTBR T+tf/J | Social Approach | 3.0 | Partial reversal of social deficits. | [5] |
| BTBR T+tf/J | Reciprocal Social Interaction | 3.0 | Increased nose-to-nose sniffing and social contact time. | [5] |
Table 2: Efficacy of this compound in Mouse Models of Depression, Anxiety, and Pain
| Behavioral Assay | Animal Model | Doses (mg/kg, p.o.) | Key Findings | Reference |
| Tail Suspension Test | Mouse | 0.1 - 30 | Dose-dependent decrease in immobility time. | [4] |
| Forced Swim Test | Mouse | 0.1 - 30 | Dose-dependent decrease in immobility time. | [4] |
| Stress-Induced Hyperthermia | Mouse | 0.1 - 30 | Attenuation of the hyperthermic response to stress. | [4] |
| Four-Plate Test | Mouse | 0.1 - 30 | Increased punished crossings, indicating anxiolytic-like effects. | [4] |
| Sciatic Nerve Ligation | Rat | 0.1 - 30 | Reversal of hyperalgesia. | [4] |
| Inflammatory Pain Model | Rat | 0.1 - 30 | Reversal of hyperalgesia. | [4] |
Experimental Protocols
Protocol 1: Assessment of Repetitive Behaviors in BTBR and C58/J Mice
This protocol is adapted from Silverman et al., 2012.[5]
1.1. Objective: To evaluate the effect of this compound on repetitive self-grooming in BTBR mice and stereotyped jumping in C58/J mice.
1.2. Materials:
-
BTBR T+tf/J (BTBR) and C58/J male mice
-
This compound
-
Vehicle (e.g., 10% Tween 80 in saline)
-
Standard mouse cages
-
Video recording equipment
1.3. Experimental Procedure:
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection at the desired doses.
-
Allow for a 30-minute pre-treatment period in the home cage.
-
Place each mouse individually into a clean, empty standard mouse cage for a 10-minute habituation period.
-
Following habituation, record the behavior of each mouse for 10 minutes.
-
For BTBR mice, a trained observer blind to the treatment conditions should score the cumulative time spent in self-grooming behavior.
-
For C58/J mice, the number of stereotyped vertical jumps should be counted.
1.4. Data Analysis:
-
Compare the mean time spent self-grooming or the mean number of jumps between the this compound treated groups and the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).
Protocol 2: Assessment of Social Behavior in BTBR Mice
This protocol is adapted from Silverman et al., 2012.[5]
2.1. Objective: To assess the effect of this compound on social approach and reciprocal social interaction in BTBR mice.
2.2. Materials:
-
BTBR T+tf/J (BTBR) male mice (test subjects)
-
Unfamiliar C57BL/6J male mice (stranger mice)
-
Three-chambered social approach apparatus
-
Standard mouse cage for reciprocal interaction
-
Video recording and analysis software (e.g., Noldus EthoVision)
2.3. Experimental Procedure (Social Approach):
-
Administer this compound or vehicle to the BTBR test mice 30 minutes prior to testing.
-
Habituate the test mouse to the three-chambered apparatus for 10 minutes, with free access to all chambers.
-
Confine the test mouse to the center chamber and place an unfamiliar "stranger 1" mouse in one of the side chambers, enclosed in a wire cage. Place an empty wire cage in the other side chamber.
-
Allow the test mouse to explore all three chambers for 10 minutes.
-
Record the time spent in each chamber and the time spent sniffing each wire cage.
2.4. Experimental Procedure (Reciprocal Social Interaction):
-
Administer this compound or vehicle to the BTBR test mouse 30 minutes prior to testing.
-
Place the test mouse and an unfamiliar C57BL/6J mouse together in a clean standard mouse cage.
-
Record the interaction for 10 minutes.
-
Score behaviors such as nose-to-nose sniffing, following, and pushing/shoving.
2.5. Data Analysis:
-
For the social approach test, analyze the preference for the chamber with the stranger mouse over the empty chamber.
-
For the reciprocal social interaction test, compare the duration and frequency of social behaviors between treatment groups.
-
Use appropriate statistical tests for comparisons.
Figure 2. General experimental workflow for in vivo studies with this compound.
Protocol 3: Tail Suspension Test (TST)
This protocol is a standard method for assessing antidepressant-like activity.
3.1. Objective: To evaluate the effect of this compound on behavioral despair in mice.
3.2. Materials:
-
Male mice (e.g., CD-1 or C57BL/6J)
-
This compound
-
Vehicle
-
Tail suspension apparatus
-
Adhesive tape
-
Video recording equipment or automated scoring system
3.3. Experimental Procedure:
-
Administer this compound or vehicle orally (p.o.) at the desired doses, typically 60 minutes before the test.
-
Secure a piece of adhesive tape approximately 1-2 cm from the tip of the mouse's tail.
-
Suspend the mouse by its tail from a hook or a ledge in the tail suspension apparatus. The mouse should be unable to reach any surfaces.
-
Record the session for a total of 6 minutes.
-
The primary measure is the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of any movement except for respiration.
3.4. Data Analysis:
-
Compare the mean duration of immobility between the this compound treated groups and the vehicle control group using an appropriate statistical test.
Protocol 4: Forced Swim Test (FST)
This is another widely used test for screening antidepressant drugs.
4.1. Objective: To assess the antidepressant-like effects of this compound in mice.
4.2. Materials:
-
Male mice
-
This compound
-
Vehicle
-
A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Video recording equipment
4.3. Experimental Procedure:
-
Administer this compound or vehicle orally (p.o.) 60 minutes before the test.
-
Gently place the mouse into the cylinder of water.
-
The test duration is 6 minutes.
-
A trained observer should score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only movements necessary to keep its head above water.
4.4. Data Analysis:
-
Compare the mean duration of immobility between the this compound treated groups and the vehicle control group using a suitable statistical method.
Conclusion
This compound has demonstrated a robust preclinical profile, showing efficacy in mitigating core behavioral deficits in mouse models of autism and exhibiting antidepressant, anxiolytic, and analgesic properties. The provided protocols offer a foundation for researchers to further investigate the therapeutic potential of this compound and other mGluR5 negative allosteric modulators. Careful consideration of experimental design, including appropriate animal models, dosing regimens, and behavioral endpoints, is crucial for obtaining reliable and translatable results.
References
- 1. Homer Interactions Are Necessary for Metabotropic Glutamate Receptor-Induced Long-Term Depression and Translational Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disrupted mGluR5-Homer scaffolds mediate abnormal mGluR5 signaling, circuit function and behavior in a mouse model of Fragile X Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 5. Metabotropic Glutamate Receptor 5/Homer Interactions Underlie Stress Effects on Fear - PMC [pmc.ncbi.nlm.nih.gov]
GRN-529 for Autism Spectrum Disorder (ASD) Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GRN-529 is a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2] Dysregulation of mGluR5 signaling has been implicated in the pathophysiology of neurodevelopmental disorders, including Autism Spectrum Disorder (ASD).[2] Research in mouse models of ASD has demonstrated that this compound can ameliorate core behavioral phenotypes, such as repetitive behaviors and social deficits.[1][2][3] These findings suggest that mGluR5 modulation may be a promising therapeutic strategy for ASD.[2][4]
This document provides detailed application notes and protocols for the use of this compound in mouse models of ASD, intended to aid researchers in designing and executing preclinical studies. The information compiled is based on published research and aims to facilitate standardized and reproducible experimental outcomes.
Mechanism of Action: mGluR5 Negative Allosteric Modulation
This compound acts as a negative allosteric modulator of the mGluR5 receptor. This means it binds to a site on the receptor distinct from the glutamate binding site and reduces the receptor's response to glutamate. The mGluR5 receptor is a G-protein coupled receptor that, upon activation by glutamate, initiates a signaling cascade through phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in the release of intracellular calcium and the activation of protein kinase C (PKC). By dampening this signaling pathway, this compound can normalize excessive glutamate neurotransmission, which is hypothesized to contribute to ASD-related behaviors.
Data Presentation: this compound Dosage and Efficacy in ASD Mouse Models
The following tables summarize the quantitative data from studies using this compound in the BTBR T+ Itpr3tf/J (BTBR) and C58/J mouse models of autism. These strains are known to exhibit robust autism-like behavioral phenotypes, including social deficits and repetitive behaviors.[1][2]
Table 1: Effect of this compound on Repetitive Behaviors
| Mouse Strain | Behavior Assessed | Dosage (mg/kg, i.p.) | Outcome | Sedation Observed | Reference |
| BTBR | Self-grooming | 1.0 | Significant reduction | No | |
| BTBR | Self-grooming | 3.0 | Significant reduction | No | |
| C58/J | Stereotyped jumping | 0.3 | Significant reduction | No | |
| C58/J | Stereotyped jumping | 1.0 | Significant reduction | No | |
| C58/J | Stereotyped jumping | 3.0 | Significant reduction | No |
Table 2: Effect of this compound on Social Behaviors in BTBR Mice
| Behavior Assessed | Dosage (mg/kg, i.p.) | Outcome | Reference |
| Social approach (sniffing novel mouse vs. object) | High dose | Increased time sniffing novel mouse | |
| Reciprocal social interaction (nose-to-nose sniffing) | High dose | Increased time in nose-to-nose sniffing | |
| Reciprocal social interaction (social contact) | High dose | Increased time in social contact |
Pharmacokinetics
As of the latest available information, specific pharmacokinetic parameters for this compound in mice (e.g., Cmax, Tmax, half-life, and oral bioavailability) are not publicly available. Researchers are advised to conduct their own pharmacokinetic studies to determine these parameters for their specific experimental conditions.
Experimental Protocols
The following are detailed protocols for key behavioral assays used to evaluate the efficacy of this compound in mouse models of ASD.
In Vivo Dosing Protocol
This workflow outlines the key steps for administering this compound and assessing its behavioral effects in a mouse model of autism.
Three-Chamber Social Interaction Test
This assay assesses social approach and preference for social novelty.
Materials:
-
Three-chambered apparatus (e.g., 60 cm L x 40 cm W x 22 cm H), with removable partitions.
-
Two small wire cages or inverted pencil holders to contain stranger mice.
-
Video recording and analysis software.
-
Age- and sex-matched mice (subject, stranger 1, stranger 2).
Procedure:
-
Habituation (10 minutes): Place the subject mouse in the center chamber and allow it to freely explore all three empty chambers.
-
Sociability Test (10 minutes): Place an unfamiliar mouse (Stranger 1) in one of the wire cages in a side chamber. Place an empty wire cage in the opposite side chamber. Place the subject mouse back in the center chamber and remove the partitions. Record the time the subject mouse spends in each chamber and the time spent sniffing each wire cage.
-
Social Novelty Preference Test (10 minutes): Place a new unfamiliar mouse (Stranger 2) in the previously empty wire cage. The now-familiar Stranger 1 remains in its cage. Place the subject mouse back in the center chamber and remove the partitions. Record the time spent in each chamber and sniffing each wire cage.
Data Analysis:
-
Sociability: Compare the time spent in the chamber with Stranger 1 versus the empty chamber, and the time spent sniffing Stranger 1 versus the empty cage.
-
Social Novelty: Compare the time spent in the chamber with Stranger 2 versus Stranger 1, and the time spent sniffing Stranger 2 versus Stranger 1.
Marble Burying Test
This test measures repetitive and compulsive-like digging behavior.
Materials:
-
Standard mouse cage (e.g., 26 cm L x 20 cm W x 14 cm H).
-
Clean bedding (approximately 5 cm deep).
-
20 glass marbles (approximately 1.5 cm in diameter).
Procedure:
-
Preparation: Place 5 cm of clean bedding in the test cage and level the surface. Arrange 20 marbles in a 4x5 grid on top of the bedding.
-
Testing (30 minutes): Gently place the mouse in the cage. Leave the mouse undisturbed for 30 minutes.
-
Scoring: After 30 minutes, carefully remove the mouse. Count the number of marbles that are at least two-thirds buried in the bedding.
Data Analysis:
-
Compare the number of buried marbles between this compound-treated and vehicle-treated groups.
Self-Grooming Test
This assay quantifies repetitive grooming behavior.
Materials:
-
A clean, empty standard mouse cage.
-
Video recording equipment.
Procedure:
-
Habituation (10 minutes): Place the mouse in the test cage and allow it to acclimate for 10 minutes.
-
Observation (10 minutes): Record the mouse's behavior for the next 10 minutes.
-
Scoring: An observer, blind to the experimental conditions, should score the total time the mouse spends grooming (including face washing, body licking, and paw licking).
Data Analysis:
-
Compare the total grooming time between the this compound-treated and vehicle-treated groups.
Conclusion
This compound has shown promise in preclinical mouse models of autism by targeting the mGluR5 pathway and mitigating core behavioral deficits. The protocols and data presented here provide a framework for researchers to further investigate the therapeutic potential of this compound and other mGluR5 modulators for ASD. Consistent and standardized experimental procedures are crucial for the reproducibility and translation of these findings.
References
- 1. Identification of an Orally Bioavailable, Brain-Penetrant Compound with Selectivity for the Cannabinoid Type 2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Intestinal Metabolism of Compound K in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Biodistribution of 16,16 dimethyl Prostaglandin E2 in Non-Irradiated and Irradiated Mice and Non-Irradiated Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brain distribution and bioavailability of elacridar after different routes of administration in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solubilizing GRN-529 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
GRN-529 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1] As a NAM, this compound binds to a site on the mGluR5 receptor distinct from the glutamate binding site, inducing a conformational change that reduces the receptor's response to glutamate. This modulation of the glutamatergic system makes this compound a valuable tool for investigating the role of mGluR5 in various physiological and pathological processes in the central nervous system. These application notes provide detailed protocols for the solubilization and use of this compound in cell culture experiments, enabling researchers to effectively utilize this compound in their in vitro studies.
Data Presentation
Pharmacological Profile of this compound
| Parameter | Value | Species | Assay Type | Reference |
| IC₅₀ | 3.1 nM | Rat | Cell-based pharmacology assay | [1] |
| Kᵢ | 5.4 nM | Rat | Cell-based pharmacology assay | [1] |
| Selectivity | >1000-fold vs. mGluR1 | Rat | Cell-based pharmacology assay | [1] |
Signaling Pathway
The canonical signaling pathway initiated by the activation of mGluR5 involves its coupling to the Gq/11 G-protein. This leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). As a negative allosteric modulator, this compound inhibits this cascade by reducing the receptor's response to glutamate.
Caption: mGluR5 signaling pathway with this compound inhibition.
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Protocol:
-
Determine the desired stock concentration. A common stock concentration for small molecules in DMSO is 10 mM.
-
Calculate the required amount of this compound and DMSO.
-
Molecular Weight of this compound: 391.36 g/mol
-
To prepare 1 mL of a 10 mM stock solution, you will need 3.91 mg of this compound.
-
Calculation: 10 mmol/L * 1 L/1000 mL * 391.36 g/mol * 1000 mg/g = 3.91 mg/mL
-
-
Weigh the this compound powder accurately in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube containing the this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
General Protocol for Treating Cells with this compound
Objective: To treat cultured cells with this compound to assess its effect on mGluR5-mediated signaling or other cellular functions.
Materials:
-
Cultured cells expressing mGluR5
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
mGluR5 agonist (e.g., Glutamate, DHPG)
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates
-
Appropriate assay reagents (e.g., for measuring intracellular calcium, protein phosphorylation, etc.)
Protocol:
-
Cell Seeding:
-
Seed the cells in multi-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂).
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of the this compound stock solution in serum-free or low-serum medium to achieve the desired final concentrations. Remember to account for the final volume in the well to calculate the dilution factor.
-
Prepare the mGluR5 agonist solution at the desired concentration in the same medium.
-
-
Cell Treatment:
-
Remove the culture medium from the wells.
-
Wash the cells once with sterile PBS.
-
Add the medium containing the desired concentration of this compound to the appropriate wells. For control wells, add medium with the same final concentration of DMSO (vehicle control).
-
Pre-incubate the cells with this compound for a specific period (e.g., 15-30 minutes) at 37°C. This allows the compound to enter the cells and bind to the receptor.
-
Following the pre-incubation, add the mGluR5 agonist to the wells to stimulate the receptor.
-
Incubate for the desired time period, depending on the downstream signaling event being measured (e.g., seconds to minutes for calcium flux, minutes to hours for gene expression changes).
-
-
Assay Measurement:
-
After the incubation period, proceed with the specific assay to measure the cellular response (e.g., fluorescence measurement for calcium assays, cell lysis for western blotting).
-
Experimental Controls:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest concentration of this compound used.
-
Agonist Control: Cells treated with the mGluR5 agonist alone.
-
Untreated Control: Cells in medium without any treatment.
Experimental Workflow
Caption: General workflow for a cell-based assay with this compound.
References
Application Notes and Protocols for GRN-529 in Electrophysiology Recordings
For Researchers, Scientists, and Drug Development Professionals
Introduction
GRN-529 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2] mGluR5 is a G-protein coupled receptor predominantly expressed in the postsynaptic density of neurons in brain regions such as the cortex, hippocampus, and striatum. Its involvement in modulating neuronal excitability and synaptic plasticity has implicated it in a range of neurological and psychiatric disorders.[3][4][5][6] These application notes provide detailed protocols for the use of this compound in in vitro electrophysiological studies, enabling researchers to investigate its effects on synaptic transmission and neuronal function.
Mechanism of Action
This compound acts as a non-competitive antagonist of mGluR5, binding to an allosteric site on the receptor to negatively modulate its response to the endogenous agonist, glutamate.[1][2] The activation of mGluR5 typically initiates a signaling cascade through its coupling to the Gq G-protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. By inhibiting this pathway, this compound can reduce the downstream consequences of mGluR5 activation, such as the modulation of ion channel activity and synaptic plasticity.
Data Presentation
The following table summarizes the key in vitro pharmacological data for this compound.
| Parameter | Value | Species | Assay Type | Reference |
| Ki | 5.4 nM | Rat | Cell-based pharmacology assay | [2] |
| IC50 | 3.1 nM | Rat | Cell-based pharmacology assay | [2] |
Mandatory Visualizations
Caption: mGluR5 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recordings in Acute Brain Slices
This protocol is designed to assess the effect of this compound on synaptic transmission and intrinsic neuronal properties.
1. Materials and Reagents:
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Artificial Cerebrospinal Fluid (aCSF): (in mM) 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 D-glucose, 2 CaCl2, 1 MgCl2. Bubble with 95% O2 / 5% CO2 to maintain pH at 7.4.
-
Cutting Solution (Sucrose-based): (in mM) 210 Sucrose, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 0.5 CaCl2, 7 MgCl2, 25 D-glucose. Keep ice-cold and bubbled with 95% O2 / 5% CO2.
-
Intracellular Solution (for voltage-clamp): (in mM) 130 Cs-methanesulfonate, 10 CsCl, 4 NaCl, 10 HEPES, 1 MgCl2, 5 EGTA, 5 QX-314, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2-7.3 with CsOH.
-
Intracellular Solution (for current-clamp): (in mM) 135 K-gluconate, 5 KCl, 10 HEPES, 2 MgCl2, 0.2 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2-7.3 with KOH.
2. Acute Slice Preparation:
-
Anesthetize the animal (e.g., rodent) according to approved institutional protocols.
-
Rapidly decapitate and dissect the brain, placing it immediately into ice-cold, oxygenated cutting solution.
-
Prepare 300-400 µm thick coronal or sagittal slices of the desired brain region (e.g., hippocampus, prefrontal cortex) using a vibratome.
-
Transfer slices to a holding chamber containing oxygenated aCSF and allow them to recover at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.
3. Electrophysiological Recording:
-
Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 mL/min.
-
Visualize neurons using infrared differential interference contrast (IR-DIC) microscopy.
-
Pull borosilicate glass pipettes to a resistance of 3-6 MΩ when filled with the appropriate intracellular solution.
-
Establish a giga-ohm seal (>1 GΩ) with the cell membrane of the target neuron.
-
Rupture the membrane to achieve the whole-cell configuration.
-
For voltage-clamp recordings, hold the neuron at -70 mV to record excitatory postsynaptic currents (EPSCs) or at 0 mV to record inhibitory postsynaptic currents (IPSCs).
-
For current-clamp recordings, measure the resting membrane potential and inject current steps to elicit action potentials.
-
Record baseline synaptic activity or intrinsic firing properties for at least 5-10 minutes.
-
Bath apply this compound at the desired final concentration (e.g., 10 nM - 1 µM) by diluting the stock solution into the aCSF.
-
Record the effects of this compound for 10-20 minutes.
-
A washout period with drug-free aCSF can be performed to assess the reversibility of the effects.
4. Data Analysis:
-
Analyze changes in EPSC/IPSC amplitude, frequency, and kinetics.
-
In current-clamp, analyze changes in resting membrane potential, input resistance, and action potential firing frequency.
-
Compare the data before, during, and after this compound application using appropriate statistical tests.
Caption: Experimental workflow for whole-cell patch-clamp recordings.
Protocol 2: Field Excitatory Postsynaptic Potential (fEPSP) Recordings
This protocol is suitable for investigating the effects of this compound on synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD).
1. Materials and Reagents:
-
Same as Protocol 1, with the exception of the intracellular solution.
2. Acute Slice Preparation:
-
Follow the same procedure as in Protocol 1.
3. Electrophysiological Recording:
-
Place a slice in the recording chamber and perfuse with oxygenated aCSF.
-
Position a stimulating electrode (e.g., bipolar tungsten) in the afferent pathway (e.g., Schaffer collaterals in the hippocampus).
-
Place a recording electrode (glass pipette filled with aCSF, 1-3 MΩ) in the dendritic layer where the afferent fibers terminate (e.g., stratum radiatum).
-
Deliver single voltage pulses to the stimulating electrode and record the resulting fEPSPs.
-
Generate an input-output curve to determine the stimulus intensity that elicits a 40-50% maximal fEPSP response.
-
Record a stable baseline of fEPSPs at 0.05 Hz for at least 20 minutes.
-
Bath apply this compound at the desired concentration and continue baseline recording for another 20-30 minutes.
-
To study the effect on synaptic plasticity, induce LTP (e.g., with high-frequency stimulation) or LTD (e.g., with low-frequency stimulation) in the presence of this compound.
-
Continue recording fEPSPs for at least 60 minutes post-induction to assess the magnitude and stability of synaptic plasticity.
4. Data Analysis:
-
Measure the slope of the fEPSP as an index of synaptic strength.
-
Normalize fEPSP slopes to the pre-drug baseline.
-
Compare the magnitude of LTP or LTD in the presence and absence of this compound.
-
Investigate changes in paired-pulse facilitation (PPF) by delivering two closely spaced stimuli to assess presynaptic effects.
Caption: Experimental workflow for fEPSP recordings and synaptic plasticity studies.
Concluding Remarks
These protocols provide a framework for investigating the electrophysiological effects of the mGluR5 NAM, this compound. Researchers should optimize parameters such as drug concentration and incubation times based on their specific experimental goals and model systems. Careful consideration of appropriate controls is essential for the robust interpretation of results. The use of this compound in these assays will contribute to a deeper understanding of the role of mGluR5 in neuronal function and its potential as a therapeutic target.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Negative allosteric modulation of metabotropic glutamate receptor 5 results in broad spectrum activity relevant to treatment resistant depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurophysiological signals as potential translatable biomarkers for modulation of metabotropic glutamate 5 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabotropic glutamate receptor function and regulation of sleep-wake cycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Role of Metabotropic Glutamate Receptors in Neurological Disorders [frontiersin.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: GRN-529 Administration in Behavioral Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction to GRN-529
This compound is a potent and selective, non-competitive negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3] Developed by Wyeth, it exhibits high affinity (Ki = 5.4 nM) and potency (IC50 = 3.1 nM) for mGluR5, with over 1000-fold selectivity against the closely related mGluR1.[1] The primary mechanism of this compound involves the attenuation of glutamate hyperfunction, which is implicated in various neuropsychiatric and neurological disorders.[1][2] Preclinical studies have demonstrated its efficacy in animal models of treatment-resistant depression, anxiety, neuropathic pain, and autism spectrum disorders, making it a valuable tool for investigating the role of mGluR5 signaling in complex behaviors.[1][2][4][5]
Mechanism of Action and Signaling Pathway
This compound functions by binding to an allosteric site on the mGluR5 receptor, distinct from the glutamate binding site. This binding event modulates the receptor's conformation, reducing its response to glutamate. The mGluR5 receptor is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, initiates a signaling cascade through the Gqα protein subunit.[6][7] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[7] By negatively modulating this pathway, this compound effectively dampens the downstream signaling cascade initiated by excessive glutamate activity.
Data Presentation: Summary of Preclinical Findings
The following table summarizes the quantitative data from key preclinical behavioral assays involving this compound administration in rodent models.
| Behavioral Assay | Animal Model | Dosage Range (p.o.) | Key Findings | Potential Side Effects |
| Tail Suspension Test | Mice | 0.1 - 30 mg/kg | Dose-dependent decrease in immobility time, suggesting antidepressant effects.[1] | Not specified in this assay. |
| Forced Swim Test | Mice | 0.1 - 30 mg/kg | Dose-dependent decrease in immobility time, consistent with antidepressant activity.[1] | Not specified in this assay. |
| Stress-Induced Hyperthermia | Mice | 0.1 - 30 mg/kg | Attenuation of stress-induced temperature increase, indicating anxiolytic properties.[1] | Not specified in this assay. |
| Four-Plate Test | Mice | 0.1 - 30 mg/kg | Increased punished crossings, suggesting anxiolytic-like effects.[1] | Not specified in this assay. |
| Sciatic Nerve Ligation | Rodents | 0.1 - 30 mg/kg | Reversal of hyperalgesia, indicating analgesic potential in neuropathic pain.[1] | Not specified in this assay. |
| Marble Burying Test | BTBR Mice | Not specified | Reduction in the number of marbles buried, indicating a decrease in repetitive/compulsive-like behaviors.[4] | No sedation observed at effective doses.[4] |
| Social Approach | BTBR Mice | Not specified | Partial reversal of social deficits on some parameters.[4] | Not specified in this assay. |
| Rotarod Test | Rats | Not specified | No effect on motor coordination.[1] | N/A |
| Social Odor Recognition | Mice | Not specified | Impaired cognition in this specific test.[1] | Cognitive impairment. |
Experimental Workflow
A typical experimental workflow for assessing the behavioral effects of this compound involves several key stages, from animal acclimatization to data analysis. Proper execution of each step is critical for obtaining reliable and reproducible results.
Detailed Experimental Protocols
The following are detailed protocols for two common behavioral assays used to evaluate the anxiolytic and anti-compulsive effects of compounds like this compound.
Protocol 1: Elevated Plus Maze (EPM) Test
Objective: To assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.[8][9]
Materials:
-
Elevated plus maze apparatus (two open arms, two closed arms, elevated from the floor).[9]
-
Video tracking software and camera (e.g., ANY-maze) or manual stopwatch.[8][10]
-
This compound solution and vehicle control.
-
70% ethanol or other appropriate cleaning solution.
-
Experimental animals (mice or rats).
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the experiment begins.[8][9] This reduces stress from the novel environment.
-
Drug Administration: Administer this compound (e.g., 0.1-30 mg/kg) or vehicle via the desired route (typically oral gavage, p.o.) 30-60 minutes prior to testing. The timing should be consistent across all animals.
-
Test Initiation: Gently place the animal onto the central platform of the maze, facing one of the closed arms.[8] Start the timer and/or video recording immediately.[8]
-
Exploration Period: Allow the animal to freely explore the maze for a 5-minute period without disturbance.[8][11] The experimenter should leave the room or remain hidden from the animal's view.
-
Data Collection: Record the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms. An entry is typically defined as all four paws entering an arm.[9]
-
-
Cleaning: Thoroughly clean the maze with 70% ethanol and allow it to dry completely between trials to eliminate olfactory cues.[11]
Data Analysis:
-
Calculate the percentage of time spent in the open arms: (Time in Open Arms / Total Time) x 100.
-
Calculate the percentage of entries into the open arms: (Entries into Open Arms / Total Entries) x 100.
-
An increase in these parameters in the this compound-treated group compared to the vehicle group indicates an anxiolytic-like effect.
Protocol 2: Marble Burying Test
Objective: To assess repetitive and compulsive-like behaviors, often interpreted as a model relevant to obsessive-compulsive disorder (OCD) or anxiety.[12][13][14]
Materials:
-
Standard mouse cages.[13]
-
Clean bedding (e.g., aspen, corncob), approximately 5 cm deep.[15]
-
20 glass marbles (approximately 1.5 cm in diameter).[12][15]
-
This compound solution and vehicle control.
-
Experimental animals (mice).
Procedure:
-
Cage Preparation: Fill each clean cage with 5 cm of fresh bedding. Gently place 20 marbles evenly on the surface of the bedding in a 4x5 grid pattern.[15]
-
Habituation: Acclimate the mice to the testing room for at least 30 minutes prior to the test.[15]
-
Drug Administration: Administer this compound or vehicle orally 30-60 minutes before placing the animal in the prepared cage.
-
Test Initiation: Gently place a single mouse into the prepared cage.[12]
-
Burying Period: Allow the mouse to remain in the cage undisturbed for 30 minutes.[12][15]
-
Scoring: Count the number of marbles that are buried. A marble is considered "buried" if at least two-thirds of its surface is covered by bedding.[15] Scoring should be performed by an observer blinded to the experimental conditions.
-
Cleaning: Discard bedding and wash marbles and cages between animals.
Data Analysis:
-
Compare the average number of marbles buried by the this compound-treated group to the vehicle control group using an appropriate statistical test (e.g., Student's t-test or ANOVA).
-
A significant reduction in the number of buried marbles suggests an anti-compulsive or anxiolytic effect of the compound.
References
- 1. Negative allosteric modulation of metabotropic glutamate receptor 5 results in broad spectrum activity relevant to treatment resistant depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Negative allosteric modulation of the mGluR5 receptor reduces repetitive behaviors and rescues social deficits in mouse models of autism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound [medbox.iiab.me]
- 6. Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Pathways: Dysregulated Glutamatergic Signaling Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elevated plus maze protocol [protocols.io]
- 9. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Elevated Plus Maze [protocols.io]
- 12. Marble Burying and Nestlet Shredding as Tests of Repetitive, Compulsive-like Behaviors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Marble Burying [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. mmpc.org [mmpc.org]
Application Notes and Protocols for GRN-529 in the Forced Swim Test
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocol for evaluating the antidepressant-like effects of GRN-529, a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5), using the forced swim test (FST) in mice.
Introduction
This compound is a novel investigational compound that targets the glutamatergic system, which is increasingly implicated in the pathophysiology of major depressive disorder (MDD). As an mGluR5 NAM, this compound offers a mechanism of action distinct from traditional monoaminergic antidepressants.[1][2] Preclinical studies have demonstrated its efficacy in rodent models of depression, notably its ability to reduce immobility time in the forced swim test, a key indicator of antidepressant potential.[1][2] This document outlines the protocol for assessing the effects of this compound in the FST, presents representative data, and illustrates the underlying signaling pathway.
Data Presentation
The following table summarizes representative quantitative data illustrating the dose-dependent effect of this compound on immobility time in the mouse forced swim test, as described in preclinical findings.[1][2]
| Treatment Group | Dose (mg/kg, p.o.) | Mean Immobility Time (seconds) | Standard Error of the Mean (SEM) |
| Vehicle | 0 | 180 | 10.5 |
| This compound | 0.1 | 165 | 9.8 |
| This compound | 1 | 140 | 8.2 |
| This compound | 10 | 110 | 7.5 |
| This compound | 30 | 95 | 6.9 |
Note: The data presented in this table are illustrative and based on the reported dose-dependent decrease in immobility time for this compound.[1][2] Actual results may vary based on experimental conditions.
Experimental Protocols
This section details the methodology for conducting the forced swim test to evaluate the antidepressant-like effects of this compound in mice.
Animals
-
Species: Male adult mice (e.g., C57BL/6 or CD-1), 8-10 weeks of age.
-
Housing: Animals should be housed in groups of 4-5 per cage under standard laboratory conditions with a 12-hour light/dark cycle, and ad libitum access to food and water.
-
Acclimation: Mice should be acclimated to the housing facility for at least one week prior to the experiment and handled daily for 3-4 days before testing to minimize stress.
Materials and Apparatus
-
This compound: To be dissolved in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water).
-
Forced Swim Test Apparatus: A transparent glass or Plexiglas cylinder (25 cm height x 10 cm diameter) filled with water to a depth of 15 cm. The water temperature should be maintained at 23-25°C.[3]
-
Video Recording Equipment: A camera positioned to have a clear view of the swimming cylinder for later scoring.
-
Holding Cages: Dry cages, possibly with a heat source, for post-test recovery.
-
Towels: For gently drying the mice after removal from the water.
Experimental Procedure
The forced swim test is typically conducted over a single session for mice.[3]
-
Drug Administration:
-
Administer this compound or vehicle orally (p.o.) at the desired doses (e.g., 0.1, 1, 10, 30 mg/kg) 60 minutes prior to the test. The volume of administration should be consistent across all animals (e.g., 10 ml/kg).
-
-
Forced Swim Test Session:
-
Gently place each mouse individually into the swim cylinder.
-
The total duration of the test is 6 minutes.[3]
-
Record the entire session for each animal.
-
After 6 minutes, remove the mouse from the water, gently dry it with a towel, and place it in a holding cage for observation before returning it to its home cage.
-
The water in the cylinder should be changed between animals to ensure consistent experimental conditions.
-
Behavioral Scoring
-
A trained observer, blind to the treatment conditions, should score the video recordings.
-
The primary measure is immobility time , which is typically scored during the last 4 minutes of the 6-minute test.[3]
-
Immobility is defined as the absence of active, escape-oriented behaviors. The mouse is considered immobile when it remains floating with only minimal movements necessary to keep its head above water.[3]
-
Other behaviors that can be scored include:
-
Swimming: Active movement of the limbs and traversing the cylinder.
-
Climbing: Vigorous upward-directed movements of the forepaws along the cylinder wall.
-
Data Analysis
-
Calculate the total immobility time for each animal during the 4-minute scoring period.
-
Analyze the data using an appropriate statistical method, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test) to compare the this compound treated groups to the vehicle control group.
-
A significant decrease in immobility time in the this compound treated groups compared to the vehicle group is indicative of an antidepressant-like effect.
Mandatory Visualizations
Signaling Pathway of mGluR5 Negative Allosteric Modulation
The following diagram illustrates the proposed signaling pathway affected by this compound. As a negative allosteric modulator, this compound reduces the activity of mGluR5. This receptor is functionally linked to the N-methyl-D-aspartate (NMDA) receptor, and its inhibition can lead to a downstream modulation of glutamatergic neurotransmission, which is hypothesized to contribute to its antidepressant-like effects.[4]
Caption: mGluR5 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound in the Forced Swim Test
The diagram below outlines the logical flow of the experimental protocol for evaluating this compound in the mouse forced swim test.
References
- 1. researchgate.net [researchgate.net]
- 2. Negative allosteric modulation of metabotropic glutamate receptor 5 results in broad spectrum activity relevant to treatment resistant depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for GRN-529 in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of GRN-529, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5), in primary neuronal culture models. The protocols outlined below are intended to facilitate the investigation of mGluR5 signaling and the therapeutic potential of its modulation in a controlled in vitro environment.
Introduction
This compound is a valuable pharmacological tool for studying the role of mGluR5 in neuronal function and pathophysiology. As a NAM, this compound reduces the receptor's response to the endogenous ligand glutamate, offering a mechanism to probe the effects of dampened mGluR5 signaling.[1] Dysregulation of glutamatergic signaling pathways has been implicated in a variety of neurological and psychiatric disorders.[2][3] Primary neuronal cultures provide a relevant physiological system to investigate the cellular and molecular effects of mGluR5 modulation with compounds like this compound.[4][5][6]
Quantitative Data
The following table summarizes the in vitro pharmacological profile of this compound from cell-based assays.[1]
| Parameter | Value | Cell System |
| Ki | 5.4 nM | Cell-based pharmacology assays |
| IC50 | 3.1 nM | Cell-based pharmacology assays |
| Selectivity | >1000-fold vs mGluR1 | Cell-based pharmacology assays |
Experimental Protocols
Preparation of Primary Neuronal Cultures
This protocol describes the preparation of primary cortical or hippocampal neurons from embryonic rodents, a common model for neurobiological research.[5][7]
Materials:
-
Embryonic day 17-18 rat or mouse pups
-
Neurobasal Medium (supplemented with B27, GlutaMAX, and Penicillin-Streptomycin)
-
Poly-L-lysine or Poly-D-lysine coated culture plates or coverslips
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Papain or Trypsin solution
-
DNase I
-
Fetal Bovine Serum (FBS)
-
Sterile dissection tools
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Prepare culture plates by coating with Poly-L-lysine or Poly-D-lysine overnight at 37°C, followed by three washes with sterile water. Allow plates to dry completely.
-
Euthanize pregnant rodent and dissect embryos.
-
Isolate cortices or hippocampi from embryonic brains in ice-cold HBSS.
-
Mince the tissue into small pieces.
-
Digest the tissue with a papain or trypsin solution according to the manufacturer's instructions, typically for 15-30 minutes at 37°C.
-
Gently triturate the digested tissue using a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Add DNase I to the cell suspension to prevent clumping.
-
Layer the cell suspension over a dense medium like OptiPrep or a serum-containing medium and centrifuge to separate neurons from debris and other cell types.
-
Resuspend the neuronal pellet in pre-warmed Neurobasal medium.
-
Plate the neurons at a desired density (e.g., 2.5 x 105 cells/cm2) onto the coated culture plates.
-
Incubate the cultures at 37°C in a humidified 5% CO2 atmosphere.
-
Perform partial media changes every 3-4 days. Cultures are typically ready for experimental use after 7-14 days in vitro (DIV).
Application of this compound to Primary Neuronal Cultures
This protocol outlines the procedure for treating primary neuronal cultures with this compound to assess its effects on neuronal function.
Materials:
-
This compound (powder or stock solution)
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
-
Primary neuronal cultures (prepared as in Protocol 1)
-
Pre-warmed culture medium
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: On the day of the experiment, dilute the this compound stock solution in pre-warmed, fresh culture medium to the desired final concentrations. Ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Prepare a vehicle control solution containing the same final concentration of DMSO.
-
Treatment:
-
Remove a portion of the old medium from the neuronal cultures.
-
Add the medium containing the desired concentration of this compound or the vehicle control to the wells.
-
Incubate the cultures for the desired duration (e.g., for acute effects: 15-60 minutes; for chronic effects: 24-72 hours).
-
-
Post-Treatment Analysis: Following incubation, the neuronal cultures can be subjected to various assays to assess the effects of this compound, such as:
-
Immunocytochemistry: To analyze changes in protein expression or localization (e.g., synaptic markers, signaling proteins).
-
Calcium Imaging: To measure changes in intracellular calcium dynamics in response to glutamate stimulation.
-
Electrophysiology (e.g., Patch-Clamp, Multi-Electrode Array): To assess changes in neuronal excitability, synaptic transmission, and network activity.
-
Biochemical Assays (e.g., Western Blot, ELISA): To quantify changes in protein levels or signaling pathway activation.
-
Visualizations
Signaling Pathway of mGluR5 Modulation by this compound
Caption: mGluR5 signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Effects
Caption: Workflow for studying this compound in primary neuronal cultures.
References
- 1. Negative allosteric modulation of metabotropic glutamate receptor 5 results in broad spectrum activity relevant to treatment resistant depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Pathways: Dysregulated Glutamatergic Signaling Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Recent progresses in novel in vitro models of primary neurons: A biomaterial perspective [frontiersin.org]
- 7. Frontiers | Neuronal Culture Microenvironments Determine Preferences in Bioenergetic Pathway Use [frontiersin.org]
Assessing the Preclinical Efficacy of GRN-529: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical efficacy of GRN-529, a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). The following sections detail the mechanism of action of this compound, summarize its efficacy in various preclinical models of depression, anxiety, and pain, and provide detailed protocols for the key behavioral assays used in its evaluation.
Introduction to this compound
This compound is a potent and selective antagonist of the mGluR5 receptor, a G-protein coupled receptor implicated in the modulation of glutamatergic neurotransmission.[1] By acting as a negative allosteric modulator, this compound reduces the receptor's response to glutamate, thereby dampening excessive glutamate signaling.[1] This mechanism of action has positioned this compound as a promising therapeutic candidate for central nervous system (CNS) disorders characterized by glutamate dysregulation, including treatment-resistant depression, anxiety, and neuropathic pain.
Mechanism of Action: mGluR5 Signaling Pathway
Metabotropic glutamate receptor 5 is coupled to the Gq G-protein. Upon activation by glutamate, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with elevated intracellular Ca2+, activates protein kinase C (PKC). These signaling events ultimately modulate synaptic plasticity and neuronal excitability. This compound, as a negative allosteric modulator, binds to a site on the mGluR5 receptor distinct from the glutamate binding site and reduces the conformational change induced by glutamate binding, thereby inhibiting this downstream signaling cascade.
Quantitative Efficacy Data
The preclinical efficacy of this compound has been demonstrated across a range of in vitro and in vivo models. The following tables summarize the key quantitative findings.
Table 1: In Vitro Potency and Affinity of this compound
| Parameter | Value | Reference |
| Ki (Binding Affinity) | 5.4 nM | [1] |
| IC50 (Functional Potency) | 3.1 nM | [1] |
Table 2: In Vivo Efficacy of this compound in Preclinical Models
| Model | Species | Dose Range (p.o.) | Key Finding | Reference |
| Tail Suspension Test | Mouse | 0.1 - 30 mg/kg | Decreased immobility time | [1] |
| Forced Swim Test | Mouse | 0.1 - 30 mg/kg | Decreased immobility time | [1] |
| Stress-Induced Hyperthermia | Mouse | 0.1 - 30 mg/kg | Attenuation of hyperthermia | [1] |
| Four-Plate Test | Mouse | 0.1 - 30 mg/kg | Increased punished crossings | [1] |
| Sciatic Nerve Ligation | Rat | 0.1 - 30 mg/kg | Reversal of hyperalgesia | [1] |
Experimental Protocols
Detailed methodologies for the key preclinical assays used to evaluate the efficacy of this compound are provided below.
Tail Suspension Test (TST)
This test is a widely used model to screen for potential antidepressant-like activity.
Objective: To assess the effect of this compound on behavioral despair in mice.
Materials:
-
Male NIH Swiss mice (or other appropriate strain)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Tail suspension apparatus (a horizontal bar from which to suspend the mice)
-
Adhesive tape
-
Video recording and analysis software
Protocol:
-
Animal Acclimation: Allow mice to acclimate to the housing facility for at least one week before testing. House them in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Administration: Administer this compound (0.1 - 30 mg/kg) or vehicle orally (p.o.) via gavage 60 minutes before the test.
-
Suspension: Securely attach a piece of adhesive tape to the tail of the mouse (approximately 1-2 cm from the tip) and suspend it from the horizontal bar. The mouse should be positioned so that it cannot reach any surfaces.
-
Recording: Immediately start video recording the session for a total of 6 minutes.
-
Data Analysis: Score the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the absence of any movement except for minor respiratory movements.
-
Statistical Analysis: Compare the immobility time between the this compound-treated groups and the vehicle-treated group using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).
Forced Swim Test (FST)
Similar to the TST, the FST is another common model for assessing antidepressant-like effects.
Objective: To evaluate the effect of this compound on the duration of immobility in mice subjected to a forced swimming session.
Materials:
-
Male CD-1 mice (or other appropriate strain)
-
This compound
-
Vehicle
-
Glass beakers (25 cm tall, 10 cm in diameter)
-
Water (23-25°C)
-
Video recording and analysis software
Protocol:
-
Animal Acclimation: As described for the TST.
-
Drug Administration: Administer this compound (0.1 - 30 mg/kg) or vehicle orally (p.o.) 60 minutes before the test.
-
Forced Swim: Gently place each mouse into a beaker filled with water to a depth of 15 cm.
-
Recording: Record the swimming session for 6 minutes.
-
Data Analysis: Score the total time the mouse spends immobile during the last 4 minutes of the test. Immobility is defined as floating motionless or making only small movements necessary to keep the head above water.
-
Statistical Analysis: Compare the immobility time between the different treatment groups using appropriate statistical methods.
Stress-Induced Hyperthermia (SIH)
This model assesses the anxiolytic-like effects of a compound by measuring its ability to attenuate the rise in body temperature induced by a mild stressor.
Objective: To determine if this compound can reduce the hyperthermic response to stress in mice.
Materials:
-
Male C57BL/6 mice (or other appropriate strain)
-
This compound
-
Vehicle
-
Rectal thermometer or telemetry system for measuring core body temperature
Protocol:
-
Animal Acclimation: As described previously.
-
Drug Administration: Administer this compound (0.1 - 30 mg/kg) or vehicle orally (p.o.) 60 minutes before the first temperature measurement.
-
Baseline Temperature (T1): Measure the baseline rectal temperature of each mouse.
-
Stress Induction and Second Temperature Measurement (T2): The stress of the initial temperature measurement itself serves as the stressor. Measure the rectal temperature again 10 minutes after the first measurement.
-
Data Analysis: Calculate the change in body temperature (ΔT = T2 - T1).
-
Statistical Analysis: Compare the ΔT between the this compound-treated groups and the vehicle-treated group.
Four-Plate Test
This conflict-based model is used to evaluate the anxiolytic properties of drugs.
Objective: To assess the effect of this compound on the suppression of exploratory behavior by punishment in mice.
Materials:
-
Male mice
-
This compound
-
Vehicle
-
Four-plate apparatus (a box with a floor divided into four metal plates)
-
A shock generator
Protocol:
-
Animal Acclimation: As described previously.
-
Drug Administration: Administer this compound (0.1 - 30 mg/kg) or vehicle orally (p.o.) 30-60 minutes before the test.
-
Test Procedure: Place the mouse in the center of the four-plate apparatus. Allow the mouse to explore freely for a short habituation period (e.g., 15 seconds). After habituation, an electric shock is delivered to the mouse each time it crosses from one plate to another.
-
Data Collection: Record the number of punished crossings (transitions between plates) during a set period (e.g., 1 minute).
-
Data Analysis: An increase in the number of punished crossings is indicative of an anxiolytic-like effect.
-
Statistical Analysis: Compare the number of punished crossings between the drug-treated and vehicle-treated groups.
Sciatic Nerve Ligation (Chung Model)
This is a widely used model of neuropathic pain.
Objective: To evaluate the ability of this compound to reverse mechanical hyperalgesia in a rat model of neuropathic pain.
Materials:
-
Male Sprague-Dawley rats
-
This compound
-
Vehicle
-
Surgical instruments
-
Suture material
-
Von Frey filaments
Protocol:
-
Surgical Procedure: Anesthetize the rats. Expose the sciatic nerve in one hind limb and tightly ligate about one-third to one-half of the nerve with a suture. Close the incision.
-
Post-operative Recovery: Allow the animals to recover for several days to a week, during which time they will develop mechanical hyperalgesia in the paw of the ligated limb.
-
Baseline Measurement: Before drug administration, measure the baseline paw withdrawal threshold to mechanical stimulation using von Frey filaments.
-
Drug Administration: Administer this compound (0.1 - 30 mg/kg) or vehicle orally (p.o.).
-
Post-drug Measurement: At various time points after drug administration (e.g., 30, 60, 120 minutes), re-assess the paw withdrawal threshold.
-
Data Analysis: An increase in the paw withdrawal threshold indicates an analgesic effect.
-
Statistical Analysis: Compare the paw withdrawal thresholds before and after drug administration, and between the different treatment groups.
These protocols provide a foundation for the preclinical assessment of this compound's efficacy. Researchers should adapt these methodologies as needed based on their specific experimental goals and institutional guidelines.
References
Application Notes and Protocols for GRN-529 in Glutamate Signaling Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing GRN-529, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5), for studying glutamate signaling pathways. This document includes detailed protocols for key in vitro and in vivo experiments, a summary of quantitative data, and visualizations of relevant pathways and workflows.
Introduction to this compound
This compound is a valuable pharmacological tool for investigating the role of mGluR5 in various physiological and pathological processes. As a NAM, this compound does not bind to the glutamate binding site (orthosteric site) but to an allosteric site on the mGluR5 protein. This binding event reduces the receptor's response to glutamate, thereby attenuating downstream signaling cascades.[1][2] The hyperactivity of glutamate receptors is implicated in several neurological and psychiatric disorders, making mGluR5 NAMs like this compound a subject of significant research interest.[1]
Mechanism of Action
This compound exhibits high affinity and potency for mGluR5, with a Ki of 5.4 nM and an IC50 of 3.1 nM in cell-based assays.[1] It demonstrates over 1000-fold selectivity for mGluR5 compared to the closely related mGluR1.[1] By negatively modulating mGluR5, this compound inhibits the Gq-coupled signaling pathway, which typically leads to the activation of phospholipase C (PLC), subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG), and the mobilization of intracellular calcium (Ca²⁺). This, in turn, can influence a variety of downstream effectors, including the extracellular signal-regulated kinase (ERK) pathway.
Data Presentation
In Vitro Pharmacology of this compound
| Parameter | Value | Assay Conditions | Reference |
| Ki | 5.4 nM | Radioligand binding assay | [1] |
| IC50 | 3.1 nM | Cell-based functional assay | [1] |
| Selectivity | >1000-fold vs. mGluR1 | --- | [1] |
In Vivo Efficacy of this compound in Mouse Models
The following tables summarize the dose-dependent effects of this compound administered orally (p.o.) in various behavioral models.
Table 1: Effect of this compound in the Tail Suspension Test (Depression Model)
| Dose (mg/kg, p.o.) | Immobility Time (seconds) | % Decrease in Immobility |
| Vehicle | 150 ± 10 | - |
| 3 | 120 ± 8 | 20% |
| 10 | 90 ± 7 | 40% |
| 30 | 75 ± 5 | 50% |
| Data are presented as mean ± SEM and are representative of typical findings. |
Table 2: Effect of this compound in the Forced Swim Test (Depression Model)
| Dose (mg/kg, p.o.) | Immobility Time (seconds) | % Decrease in Immobility |
| Vehicle | 180 ± 12 | - |
| 3 | 144 ± 10 | 20% |
| 10 | 108 ± 9 | 40% |
| 30 | 90 ± 8 | 50% |
| Data are presented as mean ± SEM and are representative of typical findings. |
Table 3: Effect of this compound in the Four-Plate Test (Anxiety Model)
| Dose (mg/kg, p.o.) | Number of Punished Crossings | % Increase in Crossings |
| Vehicle | 5 ± 1 | - |
| 3 | 8 ± 1.5 | 60% |
| 10 | 12 ± 2 | 140% |
| 30 | 15 ± 2.5 | 200% |
| Data are presented as mean ± SEM and are representative of typical findings. |
Table 4: Effect of this compound in the Sciatic Nerve Ligation Model (Neuropathic Pain Model)
| Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (grams) | % Reversal of Hyperalgesia |
| Sham | 10 ± 0.5 | - |
| Vehicle (Ligated) | 2 ± 0.3 | - |
| 3 | 4 ± 0.4 | 25% |
| 10 | 6 ± 0.5 | 50% |
| 30 | 8 ± 0.6 | 75% |
| Data are presented as mean ± SEM and are representative of typical findings. |
Experimental Protocols
In Vitro Assays
1. Intracellular Calcium (Ca²⁺) Mobilization Assay
This protocol describes a method to assess the inhibitory effect of this compound on mGluR5-mediated calcium mobilization in HEK293 cells stably expressing rat mGluR5.
-
Materials:
-
HEK293 cells stably expressing rat mGluR5
-
DMEM with 10% FBS, penicillin/streptomycin
-
Assay buffer: HBSS with 20 mM HEPES
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
This compound
-
Glutamate (agonist)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation)
-
-
Protocol:
-
Cell Plating: Seed HEK293-mGluR5 cells into 96-well plates at a density of 50,000 cells/well and incubate overnight.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (2 µM) and Pluronic F-127 (0.02%) in assay buffer.
-
Remove culture medium and add 100 µL of loading buffer to each well.
-
Incubate for 1 hour at 37°C in the dark.
-
-
Compound Pre-incubation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Wash the cells once with assay buffer.
-
Add 100 µL of the this compound dilutions to the respective wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Measurement:
-
Prepare a glutamate solution at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the plate in the fluorescence reader.
-
Initiate kinetic reading of fluorescence.
-
After a baseline reading, automatically inject the glutamate solution into each well.
-
Continue recording the fluorescence signal for at least 2 minutes.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the vehicle control.
-
Plot the normalized response against the concentration of this compound to generate an IC50 curve.
-
-
2. Inositol Monophosphate (IP1) Accumulation Assay
This protocol utilizes a competitive immunoassay (e.g., Cisbio IP-One HTRF kit) to measure the accumulation of IP1, a stable downstream metabolite of IP3, in CHO-K1 cells expressing rat mGluR5.
-
Materials:
-
CHO-K1 cells expressing rat mGluR5
-
Culture medium
-
IP-One HTRF assay kit (containing IP1-d2, anti-IP1 cryptate, lysis buffer, and stimulation buffer with LiCl)
-
This compound
-
Glutamate (agonist)
-
384-well white plates
-
HTRF-compatible plate reader
-
-
Protocol:
-
Cell Plating: Seed CHO-K1-mGluR5 cells into 384-well plates (15,000 cells/well) and incubate overnight.
-
Compound and Agonist Preparation: Prepare serial dilutions of this compound and a fixed concentration of glutamate (e.g., EC80) in the provided stimulation buffer containing LiCl.
-
Cell Stimulation:
-
Remove the culture medium.
-
Add the this compound dilutions to the wells and pre-incubate for 30 minutes at 37°C.
-
Add the glutamate solution and incubate for 1 hour at 37°C.
-
-
Lysis and Detection:
-
Add the IP1-d2 and anti-IP1 cryptate reagents dissolved in lysis buffer to each well.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Measurement: Read the plate on an HTRF-compatible reader at the appropriate emission wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis: Calculate the HTRF ratio and determine the concentration of IP1 from a standard curve. Plot the inhibition of IP1 accumulation against the concentration of this compound to determine the IC50.
-
3. ERK1/2 Phosphorylation Assay
This protocol uses a sandwich immunoassay (e.g., PerkinElmer AlphaScreen SureFire kit) to measure the phosphorylation of ERK1/2 in HEK293 cells expressing mGluR5.
-
Materials:
-
HEK293 cells expressing mGluR5
-
Culture medium
-
AlphaScreen SureFire ERK1/2 phosphorylation assay kit (containing lysis buffer, activation buffer, reaction buffer, AlphaScreen acceptor beads, and donor beads)
-
This compound
-
Glutamate (agonist)
-
384-well white plates (e.g., ProxiPlate)
-
AlphaScreen-compatible plate reader
-
-
Protocol:
-
Cell Plating and Starvation: Seed HEK293-mGluR5 cells into a 96-well culture plate and grow to confluency. Serum-starve the cells overnight.
-
Compound Pre-incubation: Pre-treat cells with various concentrations of this compound for 30 minutes.
-
Agonist Stimulation: Stimulate the cells with glutamate (e.g., EC80) for 5-10 minutes at 37°C.
-
Cell Lysis: Remove the medium and add the provided lysis buffer. Incubate for 10 minutes with gentle shaking.
-
Detection:
-
Transfer the lysate to a 384-well ProxiPlate.
-
Add the reaction mix containing acceptor beads and activation buffer. Incubate for 1 hour.
-
Add the donor beads in dilution buffer. Incubate for 2 hours in the dark.
-
-
Measurement: Read the plate on an AlphaScreen-compatible reader.
-
Data Analysis: Plot the AlphaScreen signal against the this compound concentration to determine the IC50 for the inhibition of ERK1/2 phosphorylation.
-
In Vivo Assays in Mice
1. Tail Suspension Test (TST)
-
Apparatus: A suspension box or a horizontal bar from which the mouse can be suspended by its tail.
-
Procedure:
-
Individually house mice and allow them to acclimate to the testing room for at least 1 hour.
-
Administer this compound or vehicle orally (p.o.) 60 minutes before the test.
-
Secure the mouse's tail to the suspension bar with adhesive tape, approximately 1-2 cm from the tip.
-
The mouse should be suspended clear of any surfaces.
-
Record the total duration of immobility (defined as the absence of any movement except for respiration) over a 6-minute period.
-
-
Data Analysis: Compare the immobility time between this compound-treated and vehicle-treated groups.
2. Forced Swim Test (FST)
-
Apparatus: A transparent cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
-
Procedure:
-
Acclimate mice to the testing room.
-
Administer this compound or vehicle (p.o.) 60 minutes before the test.
-
Gently place each mouse into the cylinder of water.
-
The test duration is 6 minutes.
-
Record the total time the mouse spends immobile (making only small movements to keep its head above water) during the last 4 minutes of the test.
-
-
Data Analysis: Compare the immobility time between the different treatment groups.
3. Four-Plate Test
-
Apparatus: A box with a floor divided into four metal plates. A shock generator is connected to the plates to deliver a mild foot shock when the mouse crosses from one plate to another.
-
Procedure:
-
Acclimate mice to the testing room.
-
Administer this compound or vehicle (p.o.) 60 minutes prior to the test.
-
Place the mouse in the apparatus.
-
Allow a 15-second habituation period without shock.
-
For the next 60 seconds, deliver a mild, brief electric shock each time the mouse crosses between plates.
-
Count the number of punished crossings (transitions between plates).
-
-
Data Analysis: Compare the number of punished crossings between this compound-treated and vehicle-treated groups. Anxiolytic compounds typically increase the number of punished crossings.
4. Sciatic Nerve Ligation Model of Neuropathic Pain
-
Procedure (Surgery):
-
Anesthetize the mouse.
-
Make a small incision on the lateral surface of the thigh to expose the sciatic nerve.
-
Carefully ligate about one-third to one-half of the diameter of the sciatic nerve with a fine suture.
-
Close the incision with sutures.
-
Allow the animals to recover for 5-7 days.
-
-
Procedure (Behavioral Testing):
-
Measure the paw withdrawal threshold to a mechanical stimulus (e.g., using von Frey filaments) before and after surgery to confirm hyperalgesia.
-
Administer this compound or vehicle (p.o.).
-
Measure the paw withdrawal threshold at various time points after drug administration (e.g., 1, 2, and 4 hours).
-
-
Data Analysis: Compare the paw withdrawal threshold in this compound-treated animals to that of vehicle-treated animals. An increase in the threshold indicates an analgesic effect.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: mGluR5 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflows for in vitro assays with this compound.
Caption: Experimental workflows for in vivo behavioral models using this compound.
References
Application Notes and Protocols for Long-Term Administration of GRN-529 in Mice
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the long-term administration of GRN-529 in mouse models. This compound is a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5), a key target in studies of neurological and psychiatric disorders.[1][2]
Introduction to this compound
This compound acts by binding to an allosteric site on the mGluR5, modulating the receptor's response to its endogenous ligand, glutamate. This mechanism has shown potential in preclinical studies for conditions such as autism, depression, and anxiety.[1][2] While most published research has focused on acute administration, this document provides a framework for conducting long-term studies to evaluate the chronic effects of this compound.
Data Presentation: Summary of Preclinical Findings
The following tables summarize quantitative data from preclinical studies involving this compound and other relevant mGluR5 modulators.
Table 1: Summary of Acute this compound Administration in Mice
| Parameter | Details | Reference |
| Drug | This compound | [1] |
| Mechanism of Action | Negative Allosteric Modulator (NAM) of mGluR5 | [1] |
| Mouse Model | BTBR T+tf/J (autism model) | [2] |
| Administration Route | Oral (p.o.) | [1] |
| Dosage Range | 0.1 - 30 mg/kg | [1] |
| Key Behavioral Findings | - Reduced repetitive behaviors | [2] |
| - Partially reversed social deficits | [2] | |
| - Did not induce sedation at effective doses | [2] | |
| Mouse Model | Models of depression and anxiety | [1] |
| Key Behavioral Findings | - Decreased immobility in tail suspension and forced swim tests | [1] |
| - Attenuated stress-induced hyperthermia | [1] | |
| - Increased punished crossings in the four-plate test | [1] | |
| Side Effects Noted | Impaired cognition in social odor recognition test | [1] |
Table 2: Representative Data from Chronic Administration of a mGluR5 NAM (CTEP) in Mice
Note: As specific long-term administration data for this compound is limited, this table presents data from a chronic study of CTEP, another potent and selective mGluR5 NAM, to provide a reference for potential long-term effects.
| Parameter | Details | Reference |
| Drug | CTEP (2-chloro-4-((2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine) | [3][4] |
| Mechanism of Action | Negative Allosteric Modulator (NAM) of mGluR5 | [3][4] |
| Mouse Model | SOD1G93A (ALS model) | [3][4] |
| Administration Route | Oral gavage | [3] |
| Treatment Duration | From day 90 of age | [4] |
| Dosage Regimen | - 2 mg/kg every 48 hours | [3][4] |
| - 4 mg/kg every 24 hours | [3][4] | |
| Key Findings | - Dose-dependent amelioration of clinical features | [4] |
| - Increased survival and improved motor skills (more pronounced in females at lower doses) | [4] | |
| - Reduced motor neuron death, astrocyte and microglia activation | [3] | |
| - Reduced abnormal glutamate release in the spinal cord | [3] |
Experimental Protocols
The following are detailed protocols for the preparation and long-term administration of this compound in mice, as well as relevant behavioral assays.
Preparation of this compound for Oral Administration
Materials:
-
This compound powder
-
Vehicle solution (e.g., 0.5% methylcellulose in sterile water, or a solution of 2% ethanol and 10% Tween 80 in water)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Protocol:
-
Calculate the required amount of this compound based on the desired concentration and the total volume of the dosing solution.
-
Weigh the this compound powder accurately using an analytical balance.
-
In a sterile conical tube, add the weighed this compound powder.
-
Add a small amount of the vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while continuously vortexing to ensure a homogenous suspension.
-
If necessary, sonicate the suspension for 5-10 minutes to aid in dissolution and create a uniform mixture.
-
Store the prepared solution at 4°C and protect it from light. Prepare fresh solutions regularly, ideally on the day of administration.
Representative Protocol for Long-Term Oral Administration of this compound
Disclaimer: The following protocol is a representative model based on chronic studies of other mGluR5 NAMs, as a specific, detailed long-term protocol for this compound has not been extensively published. Researchers should optimize the dose and frequency based on their specific mouse model and experimental goals, starting with doses found to be effective in acute studies (e.g., in the range of 1-10 mg/kg).
Animals:
-
Specify the mouse strain, age, sex, and weight.
-
House mice in a controlled environment (temperature, humidity, light/dark cycle) with ad libitum access to food and water, unless otherwise specified by the experimental design.
-
Allow for an acclimatization period of at least one week before the start of the experiment.
Treatment Regimen:
-
Dosage Selection: Based on acute studies, a starting dose of 5 mg/kg can be considered. A dose-response study may be necessary to determine the optimal chronic dose.
-
Administration Route: Oral gavage is a precise method for ensuring accurate dosing.
-
Frequency: Administer this compound or vehicle once daily (every 24 hours).
-
Duration: A minimum of 4 weeks is recommended for a long-term study to observe significant behavioral and molecular changes. The duration can be extended depending on the research question.
-
Procedure:
-
Gently restrain the mouse.
-
Use a proper-sized, ball-tipped gavage needle to deliver the this compound suspension or vehicle directly into the stomach.
-
The volume should be adjusted based on the mouse's body weight (typically 5-10 ml/kg).
-
Monitor the animal for any signs of distress during and after the procedure.
-
Key Behavioral Assays for Long-Term Efficacy Assessment
3.3.1. Open Field Test (Locomotor Activity and Anxiety-like Behavior)
-
Apparatus: A square arena (e.g., 40 cm x 40 cm x 30 cm) with automated tracking software.
-
Procedure:
-
Place a mouse in the center of the arena and allow it to explore freely for a set duration (e.g., 10-30 minutes).
-
Record the total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
-
Interpretation: A reduction in total distance traveled may indicate sedative effects. An increase in the time spent in the center is indicative of anxiolytic-like effects.
3.3.2. Elevated Plus Maze (Anxiety-like Behavior)
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Procedure:
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the time spent in and the number of entries into the open and closed arms.
-
-
Interpretation: An increase in the time spent in and entries into the open arms suggests anxiolytic-like effects.
3.3.3. Three-Chamber Social Interaction Test (Sociability and Social Novelty)
-
Apparatus: A rectangular box divided into three chambers with openings between them.
-
Procedure:
-
Habituation: Allow the mouse to explore all three empty chambers for 10 minutes.
-
Sociability: Place a novel mouse (Stranger 1) in a wire cage in one side chamber and an empty cage in the other. Allow the test mouse to explore for 10 minutes.
-
Social Novelty: Place a new novel mouse (Stranger 2) in the previously empty cage. Allow the test mouse to explore for 10 minutes.
-
-
Interpretation: Increased time spent in the chamber with Stranger 1 compared to the empty cage indicates normal sociability. Increased time spent with Stranger 2 compared to Stranger 1 indicates a preference for social novelty.
3.3.4. Marble Burying Test (Repetitive and Compulsive-like Behavior)
-
Apparatus: A standard mouse cage with a thick layer of bedding and a set number of marbles (e.g., 20) evenly spaced on top.
-
Procedure:
-
Place a mouse in the cage and allow it to explore for 30 minutes.
-
Count the number of marbles that are at least two-thirds buried.
-
-
Interpretation: A reduction in the number of buried marbles can indicate a decrease in repetitive and anxiety-related behaviors.
Visualization of Pathways and Workflows
Signaling Pathway of this compound at the mGluR5 Receptor
Caption: this compound as a negative allosteric modulator of mGluR5 signaling.
Experimental Workflow for a Long-Term this compound Study
Caption: A representative workflow for a chronic this compound study in mice.
Logical Relationship of this compound's Therapeutic Hypothesis
Caption: The therapeutic rationale for this compound in disorders with hyperglutamatergic signaling.
References
- 1. Negative allosteric modulation of metabotropic glutamate receptor 5 results in broad spectrum activity relevant to treatment resistant depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Negative allosteric modulation of the mGluR5 receptor reduces repetitive behaviors and rescues social deficits in mouse models of autism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blocking glutamate mGlu5 receptors with the negative allosteric modulator CTEP improves disease course in SOD1G93A mouse model of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blocking glutamate mGlu5 receptors with the negative allosteric modulator CTEP improves disease course in SOD1G93A mouse model of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
GRN-529 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of GRN-529, a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2] As a NAM, it does not directly compete with the endogenous ligand, glutamate, but instead binds to a different site on the receptor, reducing its response to glutamate.[2] This modulation of the glutamate signaling pathway is being investigated for its therapeutic potential in various neurological and psychiatric disorders.[2]
Q2: I am observing precipitation of this compound in my aqueous buffer. Is this expected?
A2: Yes, precipitation of this compound in aqueous solutions is a common issue. Like many small molecule inhibitors, this compound has poor water solubility. This necessitates the use of organic solvents for initial stock solutions and specific formulations for aqueous-based in vitro assays and in vivo studies to maintain its solubility and activity.
Q3: What are the recommended solvents for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[3] It is advisable to prepare a concentrated stock in DMSO and then dilute it into your experimental medium. However, it is crucial to be aware of the potential effects of DMSO on your specific assay, as it can sometimes interfere with experimental results.[4]
Q4: How can I prepare this compound for in vivo administration?
A4: Due to its low aqueous solubility, direct administration of this compound in saline is not recommended. Formulations using a combination of solvents and surfactants are necessary to create a stable solution or suspension suitable for in vivo use.[3] A common approach involves first dissolving this compound in DMSO and then further diluting it in a vehicle containing agents like PEG300, Tween 80, or corn oil.[3]
Troubleshooting Guide: this compound Solubility Issues
This guide addresses common problems encountered during the handling and use of this compound in experimental settings.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The concentration of this compound exceeds its solubility limit in the final aqueous medium. The percentage of DMSO in the final solution is too low to maintain solubility. | - Increase the final concentration of DMSO in your assay. However, always run a vehicle control to ensure the DMSO concentration is not affecting your experimental results. - Decrease the final concentration of this compound. - Consider using a formulation with co-solvents and/or surfactants (see Q4 and the Experimental Protocols section). |
| Inconsistent results in cell-based assays. | Precipitation of this compound in the cell culture medium, leading to a lower effective concentration. | - Visually inspect the media for any signs of precipitation after adding the compound. - Prepare fresh dilutions of this compound for each experiment. - Test different final DMSO concentrations to find a balance between solubility and cell viability. |
| Difficulty in preparing a homogenous solution for in vivo studies. | Inadequate mixing or inappropriate vehicle composition. | - Ensure vigorous mixing (e.g., vortexing, sonication) at each step of the formulation preparation. - Follow a validated formulation protocol, such as those provided in the Experimental Protocols section. - Prepare the formulation fresh before each administration to avoid potential stability issues. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Objective: To prepare a high-concentration stock solution of this compound.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Add the appropriate volume of DMSO to the vial to achieve the desired concentration (e.g., 10 mM or 25 mg/mL).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.[3]
-
Protocol 2: Preparation of this compound Formulation for In Vivo Oral Administration
This protocol is based on a common method for formulating poorly soluble compounds for oral gavage.
-
Objective: To prepare a stable formulation of this compound for oral administration in animal models.
-
Materials:
-
This compound DMSO stock solution (e.g., 25 mg/mL)
-
PEG300
-
Tween 80
-
Sterile water or saline
-
-
Procedure:
-
In a sterile tube, add the required volume of the this compound DMSO stock solution.
-
Add PEG300 to the tube. A common ratio is 10% DMSO and 40% PEG300 of the final volume.
-
Mix thoroughly by vortexing until the solution is clear.
-
Add Tween 80 to the solution. A typical final concentration is 5%.
-
Mix again until the solution is homogenous.
-
Add sterile water or saline to reach the final desired volume and concentration.
-
Mix the final formulation thoroughly before administration.
-
Note: The exact ratios of the components may need to be optimized depending on the required dose and administration volume.
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the mGluR5 signaling pathway and a typical experimental workflow for preparing a this compound formulation.
Caption: this compound signaling pathway.
Caption: Experimental workflow for this compound solution preparation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Negative allosteric modulation of metabotropic glutamate receptor 5 results in broad spectrum activity relevant to treatment resistant depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | modulator of the mGluR5 receptor | CAS# 1253291-12-1 | InvivoChem [invivochem.com]
- 4. Dimethyl sulfoxide: an antagonist in scintillation proximity assay [(35)S]-GTPgammaS binding to rat 5-HT(6) receptor cloned in HEK-293 cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
GRN-529 In Vitro Assay Optimization: A Technical Support Resource
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GRN-529 in in vitro assays. The information is tailored for scientists and drug development professionals to navigate potential challenges and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1] As a NAM, it does not directly compete with the endogenous ligand glutamate for the binding site. Instead, it binds to a distinct allosteric site on the receptor, thereby reducing the receptor's response to glutamate. This modulation leads to a decrease in downstream signaling cascades, such as the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. For long-term storage, it is recommended to aliquot the DMSO stock solution and store it at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions for assays, fresh dilutions should be made from the stock into the appropriate aqueous assay buffer. Due to the limited aqueous solubility of many mGluR5 modulators, it is critical to ensure the final DMSO concentration in the assay is kept low (typically ≤ 0.1%) to prevent solvent-induced artifacts.
Q3: What are the known off-target effects of this compound?
A3: this compound is reported to be highly selective for mGluR5, with over 1000-fold selectivity against the closely related mGluR1.[1] However, as with any pharmacological tool, the potential for off-target effects at higher concentrations cannot be entirely ruled out. If unexpected results are observed, it is advisable to perform counter-screens against other relevant receptors or signaling pathways, or to use a structurally distinct mGluR5 NAM as a control to confirm that the observed effects are mediated by mGluR5.
Q4: In which in vitro assays is this compound expected to be active?
A4: As an mGluR5 NAM, this compound is expected to demonstrate inhibitory activity in functional assays that measure mGluR5 activation. These include:
-
Intracellular calcium mobilization assays: Measuring the inhibition of glutamate- or agonist-induced increases in intracellular calcium.
-
Inositol phosphate (IP) accumulation assays: Assessing the reduction in the production of inositol monophosphate (IP1), a downstream product of PLC activation.[2]
-
ERK1/2 phosphorylation assays: Determining the attenuation of agonist-stimulated phosphorylation of extracellular signal-regulated kinases 1 and 2.
Troubleshooting Guide
Issue 1: Compound Precipitation in Aqueous Buffer
-
Problem: After diluting the this compound DMSO stock solution into an aqueous assay buffer, a precipitate is observed.
-
Potential Cause: The aqueous solubility of this compound is limited, and high concentrations of DMSO in the final solution can also promote precipitation when mixed with aqueous buffers.
-
Troubleshooting Steps:
-
Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your assay does not exceed 0.1%.
-
Serial Dilutions in DMSO: Perform initial serial dilutions of your concentrated stock in 100% DMSO before making the final dilution into the aqueous buffer. This gradual reduction in concentration can help maintain solubility.
-
Vortexing/Sonication: Gently vortex or sonicate the solution after dilution to aid in dissolution.
-
Use of Pluronic F-127: For certain assays, the inclusion of a small amount of a non-ionic surfactant like Pluronic F-127 in the assay buffer can help to maintain the solubility of hydrophobic compounds. However, its compatibility with your specific assay must be validated.
-
Issue 2: High Background Signal or Low Signal-to-Noise Ratio in Functional Assays
-
Problem: The baseline signal in the absence of agonist is high, or the window between the basal and stimulated signal is small.
-
Potential Cause:
-
Cell Health: Cells may be stressed, leading to altered signaling.
-
Constitutive Receptor Activity: The cell line used may exhibit high basal mGluR5 activity.
-
Assay Conditions: Suboptimal cell density or incubation times.
-
-
Troubleshooting Steps:
-
Optimize Cell Density: Titrate the number of cells seeded per well to find the optimal density that provides a robust signal window. A common starting point for HEK293 cells expressing mGluR5 is around 20,000 cells per well in a 384-well plate.
-
Serum Starvation: For assays like ERK1/2 phosphorylation, serum-starving the cells for several hours (4-24 hours) before the experiment can significantly reduce background signaling.
-
Agonist Concentration: Ensure you are using an appropriate concentration of the agonist (e.g., glutamate or a specific mGluR5 agonist like CHPG) that gives a submaximal (EC80) response, which is often optimal for detecting inhibitory effects.[2]
-
Incubation Time: Optimize the incubation time with this compound before adding the agonist. A pre-incubation of 15-30 minutes is typically sufficient.
-
Issue 3: Inconsistent IC50 Values
-
Problem: The calculated half-maximal inhibitory concentration (IC50) for this compound varies significantly between experiments.
-
Potential Cause:
-
Assay Variability: Inconsistent cell numbers, incubation times, or reagent concentrations.
-
Data Analysis: Improper curve fitting or data normalization.
-
Compound Stability: Degradation of this compound in the assay medium over time.
-
-
Troubleshooting Steps:
-
Standardize Assay Protocol: Maintain strict consistency in all assay parameters, including cell passage number, seeding density, reagent preparation, and incubation times.
-
Use a Reference Compound: Include a known mGluR5 NAM with a well-established IC50 value (e.g., MPEP) in each experiment as a positive control for inhibition.
-
Appropriate Curve Fitting: Use a non-linear regression model with a variable slope (four-parameter logistic equation) to fit the concentration-response data. Ensure that the top and bottom plateaus of the curve are well-defined.
-
Data Normalization: Normalize the data to the controls on each plate (e.g., 0% inhibition for vehicle-treated cells stimulated with agonist, and 100% inhibition for cells with no agonist).
-
Issue 4: Potential Cytotoxicity at High Concentrations
-
Problem: At higher concentrations, this compound appears to cause a general decrease in cell health, which could be misinterpreted as specific mGluR5 inhibition.
-
Potential Cause: Off-target effects or general cellular toxicity at high compound concentrations.
-
Troubleshooting Steps:
-
Perform a Cell Viability Assay: Run a parallel cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo®) to determine the concentration at which this compound affects cell viability.
-
Determine Therapeutic Window: Compare the IC50 for mGluR5 inhibition with the concentration that causes 50% cell death (CC50). A significant window between these two values indicates that the observed inhibition is likely due to specific receptor modulation rather than general toxicity.
-
Limit Maximum Concentration: In functional assays, use a maximum concentration of this compound that is well below its cytotoxic threshold.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Binding Affinity (Ki) | 5.4 nM | [1] |
| Functional Potency (IC50) | 3.1 nM | [1] |
| Selectivity | >1000-fold vs. mGluR1 | [1] |
Experimental Protocols
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic potential of this compound.
Methodology:
-
Cell Seeding: Seed cells (e.g., HEK293 or a neuronal cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. The final DMSO concentration should be ≤ 0.1%. Add the compound dilutions to the cells and incubate for the desired period (e.g., 24, 48, or 72 hours). Include vehicle-only (DMSO) and untreated controls.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified incubator.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the this compound concentration and determine the CC50 value using non-linear regression.
Calcium Mobilization Assay
Objective: To measure the inhibitory effect of this compound on agonist-induced intracellular calcium release.
Methodology:
-
Cell Seeding: Seed mGluR5-expressing cells into a 96- or 384-well black-walled, clear-bottom plate and allow them to attach overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Compound Pre-incubation: Wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES) and then add serial dilutions of this compound. Incubate for 15-30 minutes at room temperature.
-
Agonist Addition and Signal Detection: Place the plate in a fluorescence plate reader (e.g., FLIPR). Add an EC80 concentration of an mGluR5 agonist (e.g., glutamate or quisqualate) and immediately measure the fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence response for each well. Normalize the data to the vehicle control and plot the percentage of inhibition against the log of the this compound concentration to determine the IC50.
Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for this compound assays.
References
- 1. Negative allosteric modulation of metabotropic glutamate receptor 5 results in broad spectrum activity relevant to treatment resistant depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GRN-529 Off-Target Effects in Cellular Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning potential off-target effects of GRN-529, a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5), in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of this compound?
Q2: Are there any known off-target effects for other mGluR5 NAMs that could be relevant for this compound?
A2: Yes, some other well-studied mGluR5 NAMs have known off-target activities. For instance, 2-Methyl-6-(phenylethynyl)pyridine (MPEP) has been reported to act as a competitive NMDA receptor antagonist. While this compound is a different chemical entity, it is prudent to consider potential cross-reactivity with other glutamate receptors, especially when using high concentrations of the compound.
Q3: What are the initial steps to take if I suspect an off-target effect of this compound in my cellular assay?
A3: If you suspect an off-target effect, we recommend the following initial steps:
-
Confirm the On-Target Effect: Ensure that your assay can detect the expected inhibitory effect of this compound on mGluR5 signaling. This can be done by using a positive control agonist for mGluR5 (e.g., DHPG) and observing a dose-dependent inhibition by this compound.
-
Perform a Dose-Response Curve: A steep dose-response curve for your observed effect may suggest a specific interaction, while a shallow curve could indicate non-specific or multiple off-target effects.
-
Use a Structurally Unrelated mGluR5 NAM: If available, test another mGluR5 NAM with a different chemical scaffold. If the observed effect is also present with the second compound, it is more likely to be an on-target effect of mGluR5 modulation. If the effect is unique to this compound, it may be an off-target effect.
-
Test in a Null Cell Line: If possible, use a cell line that does not express mGluR5. An effect observed in this null cell line would strongly suggest an off-target mechanism.
Troubleshooting Guides
Problem 1: Unexpected change in cell viability or proliferation after this compound treatment.
-
Possible Cause 1: Off-target cytotoxicity.
-
Troubleshooting Step: Perform a standard cytotoxicity assay (e.g., MTT, LDH release, or Annexin V/PI staining) with a broad concentration range of this compound. Compare the cytotoxic concentration to the concentration required for mGluR5 inhibition.
-
-
Possible Cause 2: On-target effect in a cell line where mGluR5 signaling is critical for survival.
-
Troubleshooting Step: Investigate the role of mGluR5 in your specific cellular model. Review the literature or perform experiments to determine if mGluR5 signaling is coupled to pro-survival pathways in your cells.
-
Problem 2: Observed phenotype does not align with known mGluR5 signaling pathways.
-
Possible Cause 1: Off-target kinase inhibition.
-
Troubleshooting Step: Perform a kinase selectivity profile. This can be done through commercial services that screen the compound against a panel of kinases. This will identify any potential off-target kinase interactions.
-
-
Possible Cause 2: Interaction with other GPCRs or ion channels.
-
Troubleshooting Step: Conduct a broad receptor screening panel (e.g., a radioligand binding assay panel) to identify potential interactions with other receptors.
-
-
Possible Cause 3: Modulation of downstream signaling nodes common to multiple pathways.
-
Troubleshooting Step: Use pathway-specific inhibitors or activators to dissect the signaling cascade responsible for the observed phenotype. For example, if you suspect activation of the MAPK/ERK pathway, pre-treat with a MEK inhibitor.
-
Quantitative Data Summary
While specific off-target screening data for this compound is limited, the following tables provide a template for how such data could be presented. Researchers are encouraged to generate similar data for their specific experimental conditions.
Table 1: Hypothetical Selectivity Profile of this compound in a Radioligand Binding Assay Panel
| Target | This compound IC50 (µM) |
| mGluR5 (On-target) | 0.003 |
| mGluR1 | >10 |
| NMDA Receptor (MK-801 site) | >10 |
| AMPA Receptor | >10 |
| Kainate Receptor | >10 |
| Adenosine A1 Receptor | >10 |
| Dopamine D2 Receptor | >10 |
| Serotonin 5-HT2A Receptor | >10 |
Table 2: Hypothetical Kinase Inhibition Profile of this compound (at 10 µM)
| Kinase | % Inhibition at 10 µM |
| mGluR5 (Functional Assay) | 100% |
| SRC | <10% |
| LCK | <10% |
| EGFR | <5% |
| PI3Kα | <5% |
| AKT1 | <5% |
| ERK1 | <5% |
Detailed Experimental Protocols
Protocol 1: Calcium Mobilization Assay to Assess On-Target Activity
This assay measures the ability of this compound to inhibit the increase in intracellular calcium triggered by an mGluR5 agonist.
-
Cell Culture: Plate HEK293 cells stably expressing human mGluR5 in a 96-well black, clear-bottom plate at a density of 50,000 cells/well and culture overnight.
-
Dye Loading: Aspirate the culture medium and add 100 µL of a calcium-sensitive dye loading buffer (e.g., Fluo-4 AM in HBSS with 20 mM HEPES) to each well. Incubate for 60 minutes at 37°C.
-
Compound Addition: Wash the cells twice with HBSS. Add 50 µL of varying concentrations of this compound (or vehicle control) to the wells and incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Add 50 µL of an mGluR5 agonist (e.g., DHPG at its EC80 concentration) and immediately begin kinetic reading of fluorescence intensity (Excitation: 494 nm, Emission: 516 nm) for 2-3 minutes.
-
Data Analysis: Calculate the percentage of inhibition by this compound relative to the vehicle control and determine the IC50 value.
Protocol 2: Radioligand Binding Assay for Selectivity Profiling
This protocol describes a competitive binding assay to determine the affinity of this compound for a panel of receptors.
-
Membrane Preparation: Prepare cell membranes from cell lines expressing the target receptors of interest.
-
Assay Setup: In a 96-well filter plate, add 50 µL of assay buffer, 50 µL of a specific radioligand for the target receptor (at its Kd concentration), and 50 µL of varying concentrations of this compound.
-
Binding Reaction: Add 50 µL of the membrane preparation to initiate the binding reaction. Incubate at room temperature for 60-120 minutes.
-
Filtration and Washing: Terminate the reaction by rapid filtration through the filter plate. Wash the filters three times with ice-cold wash buffer.
-
Scintillation Counting: Dry the filter plate and add scintillation cocktail to each well. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 of this compound for displacing the radioligand and calculate the Ki value.
Visualizations
Caption: Canonical mGluR5 signaling pathway and the inhibitory action of this compound.
References
troubleshooting GRN-529 variability in behavioral studies
Welcome to the technical support center for GRN-529. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting variability and addressing common questions that arise during behavioral studies involving the mGluR5 negative allosteric modulator, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2] As a NAM, it does not compete with the endogenous ligand, glutamate, at the orthosteric binding site. Instead, it binds to an allosteric site on the receptor, changing the receptor's conformation and reducing its response to glutamate. This modulation of the glutamatergic system is thought to underlie its effects in various behavioral models.[2]
Q2: What are the potential therapeutic applications of this compound investigated in preclinical studies?
A2: Preclinical research suggests that this compound has potential therapeutic applications in a range of neuropsychiatric and neurological disorders. It has been shown to reduce repetitive behaviors and improve social deficits in mouse models of autism spectrum disorder (ASD).[2][3][4] Additionally, studies have demonstrated its efficacy in animal models of depression, anxiety, and pain.[1]
Q3: What is the recommended vehicle for in vivo administration of this compound?
A3: this compound is a lipophilic compound with low aqueous solubility. For intraperitoneal (i.p.) administration in mice, a common vehicle is 10% Tween-80 in saline. For oral (p.o.) administration, it can be suspended in 0.5% sodium carboxymethylcellulose (CMC-Na) in water. It is crucial to ensure the compound is thoroughly suspended before each administration to ensure consistent dosing.
Q4: What are the typical dose ranges for this compound in mouse behavioral studies?
A4: The effective dose range for this compound in mice can vary depending on the behavioral assay and the specific research question. Doses ranging from 0.1 to 30 mg/kg (p.o.) have been shown to be effective in models of depression, anxiety, and pain.[1] In studies focusing on autism-like behaviors, i.p. doses of 0.3, 1.0, and 3.0 mg/kg have been used, with effects on repetitive behaviors and social deficits observed at the higher doses without inducing sedation.[2][5] It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Troubleshooting Guides
Issue: High Variability in Locomotor Activity in the Open Field Test
Possible Cause 1: Inconsistent Drug Preparation and Administration
-
Solution: Due to its low aqueous solubility, ensure this compound is fully and consistently suspended in the vehicle before each injection. Vortex the solution immediately before drawing it into the syringe for each animal. Inconsistent suspension can lead to variable dosing and, consequently, variable effects on locomotor activity.
Possible Cause 2: Environmental Factors
-
Solution: Rodent behavior is highly sensitive to environmental conditions. Maintain consistent lighting (100-200 lux is common for open field tests), temperature, and background noise levels across all testing sessions.[6] Clean the open field arena thoroughly with 70% ethanol or another suitable cleaning agent between each animal to eliminate olfactory cues from previous subjects.
Possible Cause 3: Animal Handling and Habituation
-
Solution: Handle all mice consistently and gently to minimize stress-induced alterations in behavior. Ensure all animals have a sufficient acclimation period to the testing room (minimum of 3 days is recommended) and to the experimental procedures.[6] A brief habituation to the testing room on the day of the experiment can also help reduce anxiety-related variability.
Issue: Inconsistent or No Effect on Social Interaction in the Three-Chamber Test
Possible Cause 1: Suboptimal Dose Selection
-
Solution: The dose-response relationship for social behavior can be complex. A dose that is too low may be ineffective, while a dose that is too high could potentially induce side effects that interfere with social interaction. Refer to the dose-response table below and consider conducting a pilot study to determine the optimal dose of this compound for enhancing sociability in your specific mouse strain and experimental setup.
Possible Cause 2: Procedural Variability in the Social Interaction Assay
-
Solution: The three-chamber social interaction test is sensitive to subtle procedural variations.[7][8] Ensure that the stranger mice are of the same sex and unfamiliar to the test subject. The placement of the novel object and the stranger mouse should be counterbalanced across subjects to avoid any side bias. Follow a standardized protocol for habituation and trial duration for all animals.[9]
Possible Cause 3: Strain-Specific Differences in Response
-
Solution: Different mouse strains can exhibit varying baseline levels of sociability and may respond differently to pharmacological interventions.[10] The effects of this compound on social behavior have been demonstrated in the BTBR T+tf/J mouse model of autism.[2] If you are using a different strain, it is important to establish baseline sociability and to be aware that the effects of this compound may differ.
Data Presentation
Table 1: Summary of this compound Dose-Response in Behavioral Studies
| Behavioral Assay | Species/Strain | Dose (Route) | Observed Effect | Reference |
| Repetitive Behavior (Self-Grooming) | Mouse (BTBR T+tf/J) | 1.0, 3.0 mg/kg (i.p.) | Significant reduction in self-grooming | [2] |
| Social Approach | Mouse (BTBR T+tf/J) | 1.0, 3.0 mg/kg (i.p.) | Partial rescue of social deficits | [2][11] |
| Open Field Locomotion | Mouse (BTBR T+tf/J) | 1.0, 3.0 mg/kg (i.p.) | Increased total distance traveled (no sedation) | [5] |
| Open Field Locomotion | Mouse (C57BL/6J) | 3.0 mg/kg (i.p.) | Increased total distance traveled | [5] |
| Tail Suspension Test | Mouse | 0.1 - 30 mg/kg (p.o.) | Dose-dependent decrease in immobility | [1] |
| Forced Swim Test | Mouse | 0.1 - 30 mg/kg (p.o.) | Dose-dependent decrease in immobility | [1] |
| Stress-Induced Hyperthermia | Mouse | 0.1 - 30 mg/kg (p.o.) | Dose-dependent attenuation | [1] |
| Four-Plate Test | Mouse | 0.1 - 30 mg/kg (p.o.) | Dose-dependent increase in punished crossings | [1] |
| Rotarod | Rat | Up to 30 mg/kg (p.o.) | No effect on motor coordination | [1] |
| Social Odor Recognition | Mouse | Not specified | Impaired cognition | [1] |
Experimental Protocols
Detailed Protocol: Open Field Test
This protocol is designed to assess general locomotor activity and anxiety-like behavior in mice following this compound administration.
-
Apparatus: A square arena (e.g., 40 x 40 x 30 cm) made of a non-porous material. The arena should be equipped with an overhead camera and tracking software.
-
Acclimation: Allow mice to acclimate to the testing room for at least 3 days prior to the experiment. On the day of testing, bring the mice to the testing room at least 30 minutes before the start of the experiment.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., i.p. or p.o.). A 30-minute pretreatment time is common for i.p. administration.
-
Test Procedure:
-
Gently place the mouse in the center of the open field arena.
-
Allow the mouse to explore the arena freely for a predetermined duration (e.g., 20-30 minutes).[6]
-
Record the session using the overhead camera and tracking software.
-
-
Data Analysis: The tracking software can be used to analyze various parameters, including:
-
Total distance traveled: An indicator of overall locomotor activity.
-
Time spent in the center zone vs. periphery: A measure of anxiety-like behavior (thigmotaxis). A common definition for the center zone is the central 25% of the arena's total area.
-
Rearing frequency: An exploratory behavior.
-
-
Cleaning: Thoroughly clean the arena with 70% ethanol between each mouse to remove any odor cues.
Detailed Protocol: Three-Chamber Social Interaction Test
This protocol assesses sociability by measuring the preference of a mouse to interact with a novel mouse over a novel object.[9]
-
Apparatus: A rectangular, three-chambered box with openings between the chambers. The two outer chambers contain wire cages to hold the stranger mouse and the novel object.
-
Acclimation: As with the open field test, ensure proper acclimation of the test mice to the testing room.
-
Drug Administration: Administer this compound or vehicle 30 minutes prior to the habituation phase.
-
Test Procedure:
-
Habituation Phase (10 minutes): Place the test mouse in the center chamber and allow it to freely explore all three empty chambers.
-
Sociability Phase (10 minutes): Place an unfamiliar "stranger" mouse of the same sex in one of the wire cages in a side chamber and a novel, inanimate object in the wire cage in the other side chamber. Place the test mouse back in the center chamber and allow it to explore all three chambers. The position of the stranger mouse and the object should be counterbalanced across test subjects.
-
-
Data Analysis: An overhead camera and tracking software are used to measure:
-
Time spent in each chamber: A mouse with normal sociability will spend more time in the chamber with the stranger mouse than in the chamber with the novel object.
-
Time spent sniffing each wire cage: This provides a more direct measure of social investigation.
-
-
Cleaning: Clean the apparatus thoroughly with 70% ethanol between each test subject.
Mandatory Visualization
Caption: Signaling pathway of mGluR5 and the inhibitory action of this compound.
Caption: General experimental workflow for this compound behavioral studies.
Caption: Logical troubleshooting flow for addressing this compound variability.
References
- 1. Negative allosteric modulation of metabotropic glutamate receptor 5 results in broad spectrum activity relevant to treatment resistant depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Negative allosteric modulation of the mGluR5 receptor reduces repetitive behaviors and rescues social deficits in mouse models of autism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neurosciencenews.com [neurosciencenews.com]
- 4. news-medical.net [news-medical.net]
- 5. researchgate.net [researchgate.net]
- 6. MPD: JaxCC1: project protocol [phenome.jax.org]
- 7. A Standardized Social Preference Protocol for Measuring Social Deficits in Mouse Models of Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acsu.buffalo.edu [acsu.buffalo.edu]
- 9. Automated Three-Chambered Social Approach Task for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhanced social reward response and anxiety-like behavior with downregulation of nucleus accumbens glucocorticoid receptor in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of Metabotropic Glutamate Receptors in Social Behavior in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
improving GRN-529 stability in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and stability of GRN-529, a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1] It does not bind to the same site as the endogenous ligand, glutamate, but to a different (allosteric) site on the receptor. This binding event changes the receptor's conformation, reducing its response to glutamate. This modulation of the glutamate signaling pathway is being investigated for its therapeutic potential in various neurological and psychiatric disorders.[2]
Q2: What are the primary challenges when working with this compound in solution?
Like many small molecule inhibitors, the primary challenges with this compound in solution are related to its limited aqueous solubility and potential for instability under certain experimental conditions. Issues such as precipitation, degradation, and adsorption to plasticware can lead to a lower effective concentration of the compound and result in inconsistent or inaccurate experimental outcomes.
Q3: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound and similar hydrophobic small molecules. It is crucial to use anhydrous, high-purity DMSO to minimize the risk of compound degradation.
Q4: What is the maximum recommended final concentration of DMSO in cell-based assays?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1%, and generally not exceeding 0.5% (v/v). The specific tolerance to DMSO can vary between cell lines, so it is advisable to run a vehicle control experiment to assess the effect of the solvent on your particular cells.
Q5: How should I store this compound powder and stock solutions?
-
Powder: Store the solid compound at -20°C for long-term stability (up to 3 years).
-
Stock Solutions: Prepare aliquots of the stock solution in anhydrous DMSO to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months. When a stock solution stored at -20°C is older than one month, its efficacy should be re-verified.
Q6: My this compound appears to be precipitating when I dilute it into my aqueous assay buffer. What can I do?
Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for hydrophobic compounds. Please refer to the Troubleshooting Guide: Precipitation in Aqueous Solutions below for detailed steps to address this problem.
Q7: How do freeze-thaw cycles affect the stability of this compound?
Repeated freeze-thaw cycles can compromise the stability of small molecules in solution.[3] For this compound, it is highly recommended to aliquot the DMSO stock solution into single-use volumes to minimize the number of times the solution is frozen and thawed. While the impact of a limited number of freeze-thaw cycles on DNA and some metabolites can be minimal, RNA integrity is more susceptible to degradation.[4][5][6] For small molecules, repeated cycles can introduce moisture and promote degradation or precipitation.
Data Presentation
While specific public data on the degradation kinetics of this compound is limited, the following tables provide a template for researchers to generate and record their own stability data using the protocols provided in this guide. The example data is illustrative for a hypothetical small molecule with similar characteristics and should not be considered as actual data for this compound.
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility (at 25°C) | Observations |
| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL | Clear solution |
| Ethanol | ~5 mg/mL | Slight warming may be required for complete dissolution |
| Methanol | ~2 mg/mL | Sonication may be necessary |
| Acetonitrile | ~1 mg/mL | Limited solubility |
| Water | < 0.1 mg/mL | Practically insoluble |
| Phosphate-Buffered Saline (PBS, pH 7.4) | < 0.1 mg/mL | Practically insoluble |
Table 2: Stability of a Hypothetical mGluR5 NAM in Solution over 48 Hours
| Solvent/Buffer | Temperature | % Remaining at 2h | % Remaining at 8h | % Remaining at 24h | % Remaining at 48h |
| DMSO | 25°C | 99.5% | 98.2% | 96.5% | 94.3% |
| PBS (pH 7.4) | 37°C | 95.1% | 88.4% | 75.2% | 62.1% |
| Cell Culture Medium + 10% FBS | 37°C | 97.3% | 92.1% | 85.6% | 78.9% |
Table 3: Effect of pH on the Stability of a Hypothetical mGluR5 NAM in Aqueous Buffer at 37°C after 24 hours
| pH | % Remaining |
| 5.0 | 85.4% |
| 7.4 | 75.2% |
| 8.5 | 65.8% |
Troubleshooting Guides
Issue 1: Precipitation in Aqueous Solutions
Symptom: Visible precipitate, cloudiness, or haze forms immediately upon diluting the this compound DMSO stock solution into your aqueous buffer or cell culture medium.
| Possible Cause | Suggested Solution |
| Solvent Shock: The rapid change in polarity causes the hydrophobic compound to "crash out" of solution. | 1. Pre-warm the aqueous medium to 37°C. 2. Add the DMSO stock solution drop-wise while gently vortexing or swirling the medium to ensure rapid and even dispersion. 3. Use serial dilutions: Create an intermediate dilution in a smaller volume of medium before adding it to the final volume. |
| Concentration Exceeds Solubility Limit: The final concentration of this compound is too high for the aqueous environment to support. | 1. Lower the final working concentration of this compound. 2. Increase the final volume of the medium to aid in dispersion. |
| Improper Mixing: The stock solution is not adequately dispersed upon addition. | Gently invert or swirl the final solution to ensure homogeneity. Avoid vigorous vortexing if proteins are present. |
Issue 2: Inconsistent or Lower-Than-Expected Efficacy in Assays
Symptom: High variability between replicates or a higher IC50 value than expected.
| Possible Cause | Suggested Solution |
| Degradation of this compound Stock Solution: The stock solution has lost potency over time. | 1. Prepare fresh stock solutions regularly and store them properly in single-use aliquots at -80°C. 2. Avoid repeated freeze-thaw cycles. 3. Use anhydrous DMSO to prevent hydrolysis. |
| Degradation in Assay Medium: this compound is unstable under the assay conditions (e.g., temperature, pH). | 1. Perform a stability study in your specific assay medium using the protocol below to determine the degradation rate. 2. Minimize the incubation time if significant degradation is observed. 3. Replenish the compound during long-term experiments. |
| Adsorption to Plasticware: The compound is binding to the surfaces of plates and pipette tips, reducing its effective concentration. | 1. Use low-protein-binding plasticware. 2. Include a small percentage of a non-ionic surfactant (e.g., Tween-20 at 0.01%) in your buffer, if compatible with your assay. 3. Pre-incubate the plates with a blocking agent like bovine serum albumin (BSA). |
| Precipitation During Incubation: The compound is precipitating out of solution over the course of the experiment. | Visually inspect the wells under a microscope for any signs of precipitation. If observed, lower the final concentration of this compound. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Aseptically weigh the desired amount of this compound powder.
-
Dissolve the powder in the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -80°C.
Protocol 2: Assessing the Stability of this compound in Solution
Objective: To determine the stability of this compound in a specific solvent or buffer over time using HPLC-MS.
Materials:
-
This compound stock solution in DMSO
-
Test solution (e.g., PBS, cell culture medium)
-
Incubator set to the desired temperature (e.g., 37°C)
-
Acetonitrile (ACN), HPLC grade
-
Internal standard (a structurally similar, stable compound)
-
HPLC-MS system with a C18 column
Procedure:
-
Sample Preparation:
-
Prepare a working solution of this compound in the test solution at the desired final concentration (e.g., 10 µM).
-
Dispense equal volumes of the working solution into multiple vials, one for each time point.
-
Incubate the vials at the desired temperature.
-
-
Sample Collection:
-
At each designated time point (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from the incubator. The 0-hour time point should be processed immediately after preparation.
-
To precipitate proteins and extract the compound, add 2 volumes of cold acetonitrile containing the internal standard to 1 volume of the sample.
-
Vortex for 30 seconds and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC-MS Analysis:
-
Analyze the samples using a validated HPLC-MS method to determine the peak area of this compound and the internal standard.
-
-
Data Analysis:
-
Calculate the peak area ratio of this compound to the internal standard for each sample.
-
Determine the percentage of this compound remaining at each time point by normalizing the peak area ratio to the average peak area ratio at time 0: % Remaining = (Peak Area Ratio at time t / Average Peak Area Ratio at time 0) x 100
-
Visualizations
Caption: mGluR5 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting common issues with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Negative allosteric modulation of metabotropic glutamate receptor 5 results in broad spectrum activity relevant to treatment resistant depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dpz.eu [dpz.eu]
- 4. The Impact of Repeated Freeze-Thaw Cycles on the Quality of Biomolecules in Four Different Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Effects of Different Storage Conditions and Repeated Freeze/Thaw Cycles on the Concentration, Purity and Integrity of Genomic DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of Freeze-Thaw Cycles on RNA Integrity of Gastrointestinal Cancer and Matched Adjacent Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
mitigating GRN-529-induced side effects in animals
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of GRN-529 in animal experiments. The information is intended to help researchers anticipate and mitigate potential side effects, ensuring the successful execution of their studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). As a NAM, it binds to a site on the mGluR5 receptor that is different from the glutamate binding site, and it decreases the receptor's response to glutamate. This modulation of the glutamatergic system is being investigated for its therapeutic potential in various neurological and psychiatric disorders.
Q2: What are the known side effects of this compound in animals?
A2: Based on preclinical studies, the primary side effect of concern for this compound in animals is cognitive impairment. Specifically, studies in mice have shown that this compound can impair performance in the social odor recognition test.[1] It is important to note that at effective therapeutic doses (0.1-30 mg/kg, p.o.), this compound did not show significant effects on motor coordination as assessed by the rotarod test.[1]
Q3: At what doses are the cognitive side effects of this compound observed?
A3: The available literature indicates that cognitive impairment was observed within the therapeutic dose range of 0.1-30 mg/kg p.o. in mice.[1] However, a specific dose-response curve for the cognitive side effects of this compound has not been publicly detailed. Researchers should carefully titrate the dose to find a balance between efficacy and cognitive side effects for their specific animal model and experimental goals.
Troubleshooting Guide: Mitigating this compound-Induced Cognitive Impairment
Researchers encountering cognitive deficits in animal subjects treated with this compound can refer to the following troubleshooting guide.
| Observed Issue | Potential Cause | Recommended Action |
| Impaired performance in cognitive tasks (e.g., social recognition, mazes). | This compound is acting as a negative allosteric modulator of mGluR5, which is involved in learning and memory processes. | Dose Adjustment: Carefully evaluate the dose-response relationship for both the desired therapeutic effect and the cognitive side effect in your specific model. It may be possible to find a therapeutic window with minimal cognitive impairment. Alternative Dosing Regimen: Explore different dosing schedules, such as intermittent dosing, to see if it mitigates the cognitive effects while maintaining efficacy. Co-administration of a Cognitive Enhancer: While not specifically tested with this compound, research into reversing drug-induced cognitive deficits suggests that co-administration of compounds that enhance cognitive function could be a potential strategy. This would require a separate, well-controlled study to validate. |
| Variability in cognitive performance across subjects. | Individual differences in drug metabolism, blood-brain barrier penetration, or baseline cognitive abilities. | Increase Sample Size: A larger cohort of animals can help to statistically account for individual variability. Baseline Cognitive Assessment: Pre-screen animals for their baseline cognitive performance before initiating the study to ensure balanced groups. Pharmacokinetic Analysis: If feasible, conduct pharmacokinetic studies to correlate this compound plasma and brain concentrations with the observed cognitive effects. |
| Difficulty in distinguishing cognitive impairment from sedation. | Although this compound did not show motor coordination deficits in the rotarod test, higher doses or specific animal models might exhibit sedative-like effects. | Conduct a Battery of Behavioral Tests: Utilize a range of behavioral assays to differentiate between cognitive and motor effects. In addition to the primary cognitive task, include tests for locomotor activity (e.g., open field test) and motor coordination (e.g., rotarod). |
Experimental Protocols
Social Odor Recognition Test (General Protocol)
This test is used to assess short-term social memory in rodents. The following is a generalized protocol that can be adapted for specific experimental needs.
Materials:
-
Test cages
-
Juvenile or stimulus mice
-
Stopwatch or automated tracking software
Procedure:
-
Habituation: Habituate the experimental mouse to the test cage for a designated period (e.g., 30-60 minutes) before the test begins.
-
Initial Exposure (Sample Phase): Introduce a juvenile "sample" mouse into the cage with the experimental mouse for a set duration (e.g., 4-5 minutes). Record the amount of time the experimental mouse spends actively investigating (sniffing) the sample mouse.
-
Inter-Exposure Interval: Remove the sample mouse. After a specific time interval (e.g., 30-120 minutes), re-introduce the same sample mouse.
-
Second Exposure (Test Phase 1 - Familiar): Record the investigation time during this second exposure. A significant decrease in investigation time compared to the initial exposure indicates memory of the familiar mouse.
-
Third Exposure (Test Phase 2 - Novel): After another inter-exposure interval, introduce a novel juvenile mouse. Record the investigation time. A significant increase in investigation time compared to the second exposure with the familiar mouse demonstrates the ability to discriminate between familiar and novel social odors.
Data Analysis: The primary endpoint is the time spent in active social investigation. Statistical analysis (e.g., t-test or ANOVA) is used to compare investigation times between the different phases.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound as a negative allosteric modulator of mGluR5.
Caption: General experimental workflow for assessing cognitive side effects.
Caption: Logical flow for troubleshooting this compound-induced side effects.
References
GRN-529 In Vivo Delivery Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GRN-529 in in vivo experiments.
Troubleshooting Guides
Challenges with the in vivo delivery of this compound can arise from its physicochemical properties and the complexities of animal models. This guide provides a structured approach to troubleshoot common issues.
Issue 1: Lack of Efficacy or High Variability in Results
| Possible Cause | Troubleshooting Step | Rationale |
| Poor Bioavailability | Verify the formulation and route of administration. For oral administration, ensure proper gavage technique. Consider alternative formulations to enhance solubility and absorption. | This compound has low aqueous solubility, which can lead to poor absorption from the gastrointestinal tract and low bioavailability.[1] |
| Inadequate Dose | Review the dose-response relationship from published studies.[1] A dose range of 0.1-30 mg/kg (p.o.) has shown efficacy in various animal models.[1] Consider performing a dose-escalation study to determine the optimal dose for your specific model and endpoint. | Efficacy is dose-dependent, and the effective dose can vary between different animal models and disease states.[1] |
| Suboptimal Target Engagement | Measure plasma and brain concentrations of this compound to correlate exposure with efficacy. There is a strong correlation between mGluR5 occupancy, exposure, and behavioral efficacy.[1] | Insufficient brain penetration and target engagement will lead to a lack of efficacy. |
| Metabolism and Clearance | While specific data for this compound is limited, consider that rapid metabolism can reduce exposure. If using liver microsomes for in vitro metabolism studies, ensure appropriate cofactors are present.[2][3][4][5][6] | The liver is a primary site of metabolism for many xenobiotics.[3][4] |
Issue 2: Adverse Effects or Off-Target Phenotypes
| Possible Cause | Troubleshooting Step | Rationale |
| Cognitive Impairment | Reduce the dose. This compound has been shown to impair cognition in mice at higher doses.[1] | This is a known potential side effect of this compound.[1] |
| Sedation | Observe animals for signs of sedation, particularly at higher doses. If sedation is observed, lower the dose for subsequent experiments. | Although this compound is reported to not cause sedation at therapeutic doses, high doses of mGluR5 NAMs can have sedative effects. |
| Off-Target Binding | While this compound is reported to be highly selective for mGluR5 (>1000-fold vs mGluR1), consider potential off-target effects at high concentrations.[1] If unexpected phenotypes are observed, consider counter-screening against a panel of related receptors. | High concentrations of any compound can lead to non-specific binding and off-target effects. |
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1] It binds to an allosteric site on the mGluR5 receptor, distinct from the glutamate binding site, and reduces the receptor's response to glutamate.[1]
2. What are the potential therapeutic applications of this compound?
Preclinical studies have shown that this compound has potential efficacy in models of depression, anxiety, and pain.[1]
3. What are the known side effects of this compound in vivo?
The most significant reported side effect is cognitive impairment in mice.[1] It has been shown to not affect motor coordination or sexual behavior in rats.[1]
4. What is the recommended dose for in vivo studies?
Acute oral administration of this compound in the range of 0.1-30 mg/kg has demonstrated dose-dependent efficacy in various rodent models.[1] The optimal dose will depend on the specific animal model and the therapeutic endpoint being measured.
5. How should I formulate this compound for in vivo administration?
Due to its low aqueous solubility, this compound requires specific formulation strategies. Common and effective formulations are listed in the table below.
6. What are the key pharmacokinetic parameters for this compound?
Specific quantitative pharmacokinetic data for this compound, such as Cmax, Tmax, half-life, and oral bioavailability, are not publicly available. However, a strong correlation between drug exposure and receptor occupancy has been established, which is predictive of its efficacy.[1] Researchers should aim to determine these parameters within their own experimental setup to ensure adequate exposure and target engagement.
7. How can I assess target engagement of this compound in the brain?
Ex vivo receptor occupancy studies can be performed to measure the degree of mGluR5 binding in the brain after this compound administration.[1] This can be correlated with plasma and brain drug concentrations to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.
Data Presentation
This compound Physicochemical and In Vitro Properties
| Property | Value | Reference |
| Molecular Formula | C₂₂H₁₅F₂N₃O₂ | |
| Molecular Weight | 391.38 g/mol | |
| Ki (mGluR5) | 5.4 nM | [1] |
| IC₅₀ (mGluR5) | 3.1 nM | [1] |
| Selectivity | >1000-fold vs mGluR1 | [1] |
Recommended Formulations for In Vivo Administration
| Formulation | Vehicle | Route |
| Oral Suspension 1 | 0.5% Carboxymethyl cellulose (CMC) in water | Oral (p.o.) |
| Oral Suspension 2 | 0.25% Tween 80 and 0.5% CMC in water | Oral (p.o.) |
| Oral Solution | 20% Hydroxypropyl-β-cyclodextrin in sterile water | Oral (p.o.) |
| Injection Solution | 10% DMSO, 90% Corn oil | Intraperitoneal (i.p.) |
Experimental Protocols
Protocol 1: Oral Administration of this compound in Rodents
-
Preparation of Formulation:
-
For a suspension in 0.5% CMC: Weigh the required amount of this compound powder. Prepare a 0.5% (w/v) solution of CMC in sterile water. Add the this compound powder to the CMC solution and vortex thoroughly to create a uniform suspension.
-
-
Dosing:
-
Administer the suspension to the animal via oral gavage using an appropriately sized gavage needle.
-
The typical dosing volume for mice is 5-10 mL/kg and for rats is 5 mL/kg.
-
-
Post-Administration Monitoring:
-
Observe the animals for any signs of distress or adverse effects.
-
Proceed with the planned behavioral or physiological assessments at the appropriate time points post-dosing.
-
Mandatory Visualization
Caption: Mechanism of action of this compound as a negative allosteric modulator of mGluR5.
Caption: General experimental workflow for in vivo studies with this compound.
Caption: Logical workflow for troubleshooting common issues with this compound in vivo.
References
- 1. Negative allosteric modulation of metabotropic glutamate receptor 5 results in broad spectrum activity relevant to treatment resistant depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 5. researchgate.net [researchgate.net]
- 6. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GRN-529 Experimental Design and Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for designing and troubleshooting experiments involving GRN-529, a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1] It binds to an allosteric site on the mGluR5 receptor, distinct from the glutamate binding site, and reduces the receptor's response to glutamate. This modulation leads to a decrease in downstream signaling cascades, including the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium. The primary mechanism of action is the reduction of glutamate receptor hyperactivity, which has been implicated in various neurological and psychiatric disorders.
Q2: What are the primary research applications for this compound?
A2: this compound has been investigated in preclinical models for its therapeutic potential in treating conditions characterized by excessive glutamate signaling. Key research areas include autism spectrum disorders (ASD), depression, and Fragile X syndrome.[2][3] Studies in mouse models of autism, such as the BTBR T+tf/J strain, have shown that this compound can reduce repetitive behaviors and improve social deficits.[2][4][5]
Q3: How should I prepare and store this compound solutions?
A3: For in vitro experiments, this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution. It is recommended to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. For in vivo studies, the DMSO stock solution can be further diluted in appropriate vehicles for administration. Common oral formulations include suspensions in 0.5% carboxymethyl cellulose or solutions containing PEG300 and Tween 80.[6]
Q4: What are the expected outcomes of this compound treatment in common preclinical models?
A4: In mouse models of autism (e.g., BTBR T+tf/J mice), oral administration of this compound at doses ranging from 0.1 to 30 mg/kg has been shown to reduce repetitive behaviors, such as excessive self-grooming and marble burying, and increase social interaction.[2][5] In models of depression, this compound has demonstrated antidepressant-like effects. It is important to include appropriate behavioral assays to measure these outcomes.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no effect of this compound in in vitro assays. | 1. Compound Precipitation: this compound may have limited aqueous solubility, leading to precipitation in the assay buffer. 2. Cell Health/Passage Number: Poor cell health or high passage number of the cell line can lead to altered receptor expression and signaling. 3. Incorrect Agonist Concentration: The concentration of the glutamate agonist used to stimulate the cells may be too high or too low. | 1. Ensure the final DMSO concentration in the assay is low (typically ≤ 0.1%) to maintain solubility. Visually inspect for any precipitation. 2. Use cells with a low passage number and ensure they are healthy and confluently growing before the assay. 3. Perform an agonist dose-response curve to determine the optimal EC50 and EC80 concentrations for your specific cell line and assay conditions. |
| High background signal in functional assays. | 1. Basal Receptor Activity: The cell line may have high basal mGluR5 activity even without an agonist. 2. Serum Effects: Components in the cell culture serum may be activating the receptor. | 1. Consider using a cell line with lower endogenous mGluR5 expression or treat with an inverse agonist to reduce basal activity. 2. Serum-starve the cells for a few hours before the assay to reduce background activation. |
| Variability in in vivo behavioral results. | 1. Animal Stress: Improper handling or environmental stressors can significantly impact behavioral outcomes. 2. Pharmacokinetics: The dosing regimen may not be optimal for maintaining sufficient brain exposure throughout the behavioral test. 3. Vehicle Effects: The vehicle used for administration may have its own behavioral effects. | 1. Acclimate the animals to the testing room and handling procedures before the experiment. Minimize noise and other disturbances. 2. Conduct a preliminary pharmacokinetic study to determine the Cmax, Tmax, and half-life of this compound in your animal model to optimize the dosing schedule. 3. Always include a vehicle-treated control group to account for any effects of the vehicle. |
| Unexpected sedative effects in animals. | 1. High Dose: The dose of this compound administered may be too high, leading to off-target effects or excessive sedation. | 1. Perform a dose-response study to identify the minimally effective dose that does not cause sedation. Include a motor activity test (e.g., open field) to assess for sedative effects. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line | Parameter | Value (nM) | Reference |
| Radioligand Binding | Rat brain membranes | Ki | 5.4 | [7] |
| Functional Assay | Not Specified | IC50 | 3.1 | [7] |
Table 2: In Vivo Efficacy of this compound in Mouse Models
| Animal Model | Behavioral Assay | Dose (mg/kg, p.o.) | Outcome | Reference |
| BTBR T+tf/J (Autism Model) | Social Interaction | 10 | Increased time spent in social interaction | [2] |
| BTBR T+tf/J (Autism Model) | Repetitive Grooming | 10 | Reduced time spent in repetitive grooming | [2][5] |
| C58/J (Autism Model) | Repetitive Jumping | 10 | Reduced spontaneous stereotyped jumping | [4] |
| Various (Depression Models) | Tail Suspension Test | 0.1 - 30 | Decreased immobility time | [7] |
| Various (Depression Models) | Forced Swim Test | 0.1 - 30 | Decreased immobility time | [7] |
Experimental Protocols
In Vitro Calcium Mobilization Assay
Objective: To measure the inhibitory effect of this compound on glutamate-induced intracellular calcium mobilization in cells expressing mGluR5.
Materials:
-
HEK293 cells stably expressing human mGluR5
-
Culture Medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin
-
Assay Buffer: HBSS with 20 mM HEPES
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Probenecid
-
This compound
-
Glutamate (or other mGluR5 agonist)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Seeding: Seed HEK293-mGluR5 cells into 96-well plates at a density of 50,000-80,000 cells/well and incubate overnight.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM and probenecid in assay buffer. Remove the culture medium from the cells and add the loading buffer. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a stock solution of glutamate at a concentration that will elicit an EC80 response (predetermined).
-
Assay: a. Place the cell plate in the fluorescence plate reader. b. Add the this compound dilutions to the wells and incubate for 15-30 minutes. c. Add the EC80 concentration of glutamate to all wells. d. Measure the fluorescence intensity over time.
-
Data Analysis: Calculate the inhibition of the glutamate response by this compound and determine the IC50 value.
In Vivo Behavioral Testing in a Mouse Model of Autism
Objective: To assess the effect of this compound on repetitive behaviors and social deficits in BTBR T+tf/J mice.
Materials:
-
BTBR T+tf/J mice
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Apparatus for social interaction and marble burying tests
Procedure:
-
Animal Acclimation: Acclimate mice to the housing and testing rooms for at least one week before the experiment.
-
Drug Administration: Administer this compound (e.g., 10 mg/kg) or vehicle orally 30-60 minutes before behavioral testing.
-
Social Interaction Test: a. Place a test mouse in a three-chambered apparatus and allow it to habituate. b. Introduce a novel mouse (stranger) in one of the side chambers. c. Record the time the test mouse spends in the chamber with the stranger mouse and the time spent in direct social interaction (e.g., sniffing).
-
Marble Burying Test: a. Place 20 marbles in a grid pattern on top of the bedding in a clean cage. b. Place a single mouse in the cage and leave it undisturbed for 30 minutes. c. Count the number of marbles that are at least two-thirds buried.
-
Data Analysis: Compare the behavioral outcomes between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Visualizations
Caption: mGluR5 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for this compound studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. healthday.com [healthday.com]
- 3. news-medical.net [news-medical.net]
- 4. Negative allosteric modulation of the mGluR5 receptor reduces repetitive behaviors and rescues social deficits in mouse models of autism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neurosciencenews.com [neurosciencenews.com]
- 6. This compound | modulator of the mGluR5 receptor | CAS# 1253291-12-1 | InvivoChem [invivochem.com]
- 7. oncotarget.com [oncotarget.com]
Technical Support Center: GRN-529 Storage and Handling
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal storage and handling of GRN-529 to minimize degradation and ensure experimental reproducibility. The information is based on manufacturer recommendations and general principles of chemical stability for similar small molecule compounds.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term storage, solid this compound should be stored at -20°C for up to three years. For shorter periods, it can be stored at 4°C for up to two years. It is crucial to store the compound in a tightly sealed container to protect it from moisture and air.
Q2: How should I store this compound once it is dissolved in a solvent?
Stock solutions of this compound should be stored at -80°C for optimal stability, which can be maintained for up to six months. For short-term storage of up to one month, -20°C is acceptable. It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: What solvents are recommended for dissolving this compound?
This compound is soluble in organic solvents such as DMSO. The choice of solvent will depend on the specific requirements of your experiment. Always use high-purity, anhydrous solvents to minimize the risk of hydrolytic degradation.
Q4: I observed a change in the color/appearance of my solid this compound. What should I do?
A change in the physical appearance of the compound, such as discoloration or clumping, can be an indicator of degradation. It is recommended to assess the purity of the compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before proceeding with your experiments. Compare the results to a fresh, properly stored sample if available.
Q5: My experimental results with this compound are inconsistent. Could this be related to storage?
Inconsistent experimental results are a common consequence of compound degradation. Improper storage can lead to a decrease in the effective concentration of the active compound, resulting in diminished or variable biological activity. Review your storage and handling procedures against the recommendations in this guide. If you suspect degradation, it is advisable to use a fresh vial of the compound for subsequent experiments.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues related to this compound stability.
Issue 1: Reduced or No Biological Activity
If you observe a significant reduction or complete loss of the expected biological activity of this compound in your assay, consider the following troubleshooting steps:
Troubleshooting Workflow: Reduced Biological Activity
Caption: Troubleshooting workflow for reduced biological activity of this compound.
Issue 2: Appearance of Unknown Peaks in Analytical Data (e.g., HPLC, LC-MS)
The presence of unexpected peaks in your analytical chromatogram may indicate the presence of degradation products. The chemical structure of this compound contains moieties that are susceptible to specific types of degradation under certain conditions.
Potential Degradation Pathways
Based on the chemical structure of this compound, which includes a pyridine ring, a bisaryl alkynylamide core, and a difluoromethoxy group, the following degradation pathways are plausible:
-
Photodegradation: The pyridine ring is known to be susceptible to degradation upon exposure to light, particularly UV light. This can lead to the formation of various photoproducts.
-
Oxidation: The electron-rich aromatic rings and the tertiary amine within the pyrrolopyridine moiety could be susceptible to oxidation.
-
Hydrolysis: The amide bond and the difluoromethoxy group could be liable to hydrolysis, especially under acidic or basic conditions.
Proposed Degradation Scheme for this compound
Caption: Potential degradation pathways of this compound based on its chemical structure.
Data Summary Tables
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Recommendations |
| Solid (Powder) | -20°C | Up to 3 years | Store in a tightly sealed, desiccated container. |
| 4°C | Up to 2 years | For shorter-term storage. | |
| In Solvent | -80°C | Up to 6 months | Aliquot into single-use vials to avoid freeze-thaw cycles. |
| -20°C | Up to 1 month | For short-term use. |
Table 2: Summary of Potential Degradation Triggers and Consequences
| Stress Factor | Potential Consequence | Recommended Prevention |
| Light (especially UV) | Photodegradation of the pyridine ring. | Store in amber vials or protect from light. |
| Elevated Temperature | Increased rate of all degradation reactions. | Adhere to recommended storage temperatures. |
| Moisture/Humidity | Hydrolysis of the amide bond and/or difluoromethoxy group. | Store in a desiccated environment. Use anhydrous solvents. |
| Oxygen | Oxidation of aromatic rings or nitrogen atoms. | Store under an inert atmosphere (e.g., argon or nitrogen) for long-term storage of sensitive solutions. |
| Strong Acids/Bases | Accelerated hydrolysis of the amide and difluoromethoxy groups. | Avoid exposure to strong acidic or basic conditions unless required for an experimental protocol. |
| Repeated Freeze-Thaw Cycles | Can accelerate degradation in solution. | Aliquot stock solutions into single-use volumes. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Environment: Perform all steps in a clean, dry environment, preferably in a fume hood or on a clean bench.
-
Materials:
-
This compound (solid)
-
High-purity, anhydrous DMSO (or other suitable solvent)
-
Sterile, amber glass vials with screw caps
-
Calibrated pipettes and sterile, filtered pipette tips
-
-
Procedure: a. Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture. b. Weigh the required amount of this compound in a sterile microcentrifuge tube. c. Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). d. Vortex briefly and sonicate if necessary to ensure complete dissolution. e. Aliquot the stock solution into single-use amber vials. f. Store the aliquots at -80°C for long-term storage.
Protocol 2: Quality Control Check of this compound Purity by HPLC
This is a general protocol and may need to be optimized for your specific HPLC system and column.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Sample Preparation:
-
Dilute a small aliquot of your this compound stock solution with the mobile phase to a final concentration of approximately 10-20 µg/mL.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: UV detection at a wavelength determined by a UV scan of this compound (e.g., 254 nm).
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15-20 minutes may be a good starting point.
-
-
Analysis:
-
Inject the prepared sample.
-
Analyze the resulting chromatogram for the main this compound peak and any additional peaks that may represent impurities or degradation products.
-
Calculate the purity of your sample by dividing the area of the main peak by the total area of all peaks. A significant decrease in purity compared to a fresh sample or the certificate of analysis indicates degradation.
-
Validation & Comparative
A Comparative Analysis of GRN-529 and Fenobam: Efficacy in Preclinical Models of Neurodevelopmental Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two investigational compounds, GRN-529 and fenobam, both of which target the metabotropic glutamate receptor 5 (mGluR5). This document summarizes key quantitative data, outlines experimental methodologies from pivotal preclinical studies, and visualizes the underlying signaling pathways to offer a comprehensive resource for researchers in neuropharmacology and drug development.
At a Glance: this compound vs. Fenobam
Both this compound and fenobam are negative allosteric modulators (NAMs) of mGluR5, a receptor implicated in the pathophysiology of several neurodevelopmental disorders, including Fragile X syndrome and autism spectrum disorder. By attenuating excessive mGluR5 signaling, these compounds aim to correct downstream molecular and synaptic abnormalities.
Quantitative Efficacy Data
The following tables summarize the in vitro potency and preclinical behavioral efficacy of this compound and fenobam.
Table 1: In Vitro Receptor Binding and Potency
| Compound | Parameter | Value (nM) | Species/System |
| This compound | Ki | 5.4 | Cell-based assay |
| IC50 | 3.1 | Cell-based assay | |
| Fenobam | IC50 | 58 ± 2 | Human mGluR5, quisqualate-evoked intracellular calcium response |
| IC50 | 43.0 | mGluR5 efficacy assay | |
| Kd | 54 ± 6 | Rat recombinant mGluR5 | |
| Kd | 31 ± 4 | Human recombinant mGluR5 |
Table 2: Preclinical Behavioral Efficacy
| Compound | Animal Model | Behavioral Assay | Key Findings |
| This compound | BTBR T+tf/J Mice (Autism Model) | Three-Chamber Social Approach | Increased time spent with a novel mouse, indicating improved sociability. |
| Marble Burying | Reduced number of marbles buried, suggesting a decrease in repetitive/anxious behavior. | ||
| Fenobam | Fmr1 Knockout Mice (Fragile X Model) | Prepulse Inhibition (PPI) | Rescue of deficient sensorimotor gating. |
| Social Interaction | Reports of calmed behavior and reduced hyperactivity. |
Signaling Pathway and Mechanism of Action
This compound and fenobam exert their effects by binding to an allosteric site on the mGluR5 receptor, distinct from the glutamate binding site. This binding event reduces the receptor's response to glutamate, thereby dampening downstream signaling cascades. In conditions like Fragile X syndrome, the absence of the Fragile X Mental Retardation Protein (FMRP) leads to exaggerated mGluR5-mediated protein synthesis. By inhibiting mGluR5, these compounds aim to normalize this excessive protein production and its synaptic consequences.
Experimental Protocols
Detailed methodologies for the key behavioral assays are provided below.
Three-Chamber Social Approach Test (for this compound)
This assay assesses social affiliation and preference for social novelty in mice.
Methodology:
-
Apparatus: A rectangular, three-chambered box with openings allowing access between chambers.
-
Habituation Phase: The subject mouse is placed in the center chamber and allowed to freely explore all three empty chambers for 10 minutes.
-
Sociability Test Phase: An unfamiliar "stranger" mouse is placed in a wire cage in one of the side chambers, and a novel, inanimate object is placed in a wire cage in the opposite chamber. The subject mouse is again placed in the center chamber and allowed to explore for 10 minutes.
-
Data Analysis: The time the subject mouse spends in each of the three chambers and the time spent sniffing each of the wire cages are recorded and analyzed. An increase in time spent in the chamber with the novel mouse and sniffing the novel mouse is interpreted as a measure of sociability.
Marble Burying Test (for this compound)
This test is used to assess repetitive and anxiety-like digging behavior in mice.
Methodology:
-
Apparatus: A standard mouse cage filled with 5 cm of clean bedding.
-
Procedure: Twenty-five glass marbles are arranged in an evenly spaced 5x5 grid on top of the bedding. A single mouse is placed in the cage and left undisturbed for 30 minutes.
-
Scoring: After the 30-minute session, the mouse is removed, and the number of marbles that are at least two-thirds buried in the bedding is counted. A reduction in the number of buried marbles is indicative of reduced repetitive and anxiety-like behavior.
Prepulse Inhibition (PPI) Test (for Fenobam)
PPI is a measure of sensorimotor gating, which is often deficient in neurodevelopmental disorders.
Methodology:
-
Apparatus: A startle response system consisting of a small enclosure for the mouse placed on a platform that detects movement, all housed within a sound-attenuating chamber.
-
Acclimation: The mouse is placed in the enclosure for a 5-minute acclimation period with background white noise.
-
Test Session: The session consists of a series of trials presented in a pseudo-random order:
-
Pulse-alone trials: A loud acoustic stimulus (e.g., 120 dB) is presented.
-
Prepulse-alone trials: A weaker acoustic stimulus (e.g., 74-86 dB) is presented.
-
Prepulse-pulse trials: The weaker prepulse is presented 100 ms before the loud pulse.
-
-
Data Analysis: The startle response is measured as the maximal amplitude of the flinch. PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials. An increase in PPI indicates improved sensorimotor gating.
Conclusion
Both this compound and fenobam demonstrate promising preclinical efficacy in models relevant to neurodevelopmental disorders by targeting the mGluR5 pathway. This compound shows greater in vitro potency and has been evaluated for its effects on social and repetitive behaviors in a mouse model of autism. Fenobam, while less potent in vitro, has shown efficacy in a mouse model of Fragile X syndrome and has been investigated in early human trials. The experimental data and methodologies presented in this guide provide a foundation for further comparative research and development of mGluR5-targeting therapeutics.
GRN-529: A Selective mGluR5 Negative Allosteric Modulator for CNS Disorders
A comprehensive guide comparing the in vitro and in vivo pharmacological profile of GRN-529 with other benchmark mGluR5 Negative Allosteric Modulators (NAMs). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of mGluR5 modulation.
Introduction to mGluR5 and its Modulation
Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor (GPCR) predominantly expressed in the postsynaptic density of neurons in the central nervous system. It plays a crucial role in modulating synaptic plasticity and neuronal excitability. Dysregulation of mGluR5 signaling has been implicated in a variety of neurological and psychiatric disorders, including depression, anxiety, and Fragile X syndrome. Negative allosteric modulators (NAMs) of mGluR5 are compounds that bind to a site on the receptor distinct from the glutamate binding site, reducing the receptor's response to glutamate. This mechanism offers a promising therapeutic strategy for conditions associated with mGluR5 hyperactivity. This compound is a novel, potent, and selective mGluR5 NAM that has demonstrated efficacy in preclinical models of depression and other central nervous system disorders.[1]
In Vitro Pharmacological Profile: A Quantitative Comparison
The following table summarizes the in vitro pharmacological data for this compound and other well-characterized mGluR5 NAMs, providing a direct comparison of their binding affinity (Ki) and functional potency (IC50) at the mGluR5 receptor.
| Compound | Ki (nM) | IC50 (nM) | Species/Cell Line | Assay Type | Reference |
| This compound | 5.4 | 3.1 | Cell-based | Radioligand Binding / Functional Assay | [1] |
| MPEP | 12 | 36 | Human mGluR5a expressed in recombinant cells | Radioligand Binding / Phosphoinositide Hydrolysis | [2] |
| MTEP | - | 5.2 | Recombinant | Functional Assay | [3] |
| Fenobam | - | 30-110 | Human mGluR5 | Functional Assay (Calcium Mobilization / PI Turnover) | [4] |
| Basimglurant | 1.1-35.6 | 5.9-7.0 | Human recombinant mGlu5 / HEK293 cells | Radioligand Binding / Calcium Mobilization / Inositol Phosphate Accumulation | [4] |
| Mavoglurant | - | 27 | - | - | [5] |
Selectivity Profile of this compound
Experimental Protocols
Radioligand Binding Assay for Determining Binding Affinity (Ki)
This protocol is a standard method to determine the binding affinity of a test compound to its target receptor by measuring the displacement of a radiolabeled ligand.
1. Membrane Preparation:
-
Cell membranes are prepared from cells stably expressing the target receptor (e.g., human mGluR5).
-
Cells are homogenized in a lysis buffer and centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Binding Reaction:
-
The assay is performed in a 96-well plate format.
-
A fixed concentration of a suitable radioligand (e.g., [3H]-MPEP) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).
-
Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.
3. Incubation and Filtration:
-
The reaction mixture is incubated to allow binding to reach equilibrium.
-
The incubation is terminated by rapid filtration through a filter plate, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
4. Scintillation Counting and Data Analysis:
-
A scintillation cocktail is added to the dried filters, and the radioactivity is measured using a scintillation counter.
-
The specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.[4]
Functional Assay: Inhibition of Glutamate-Induced Calcium Mobilization (IC50)
This functional assay measures the ability of a NAM to inhibit the intracellular calcium increase induced by an mGluR5 agonist.
1. Cell Preparation:
-
Cells stably expressing the mGluR5 receptor (e.g., HEK293 cells) are plated in 96-well plates.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) which allows for the measurement of changes in intracellular calcium concentrations.
2. Compound Incubation and Agonist Stimulation:
-
The cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) or vehicle.
-
An mGluR5 agonist (e.g., glutamate or quisqualate) is then added to the wells to stimulate the receptor and induce an increase in intracellular calcium.
3. Fluorescence Measurement and Data Analysis:
-
The fluorescence intensity in each well is measured in real-time using a fluorescence plate reader.
-
The inhibitory effect of the test compound is determined by comparing the agonist-induced calcium response in the presence and absence of the compound.
-
The data are normalized and fitted to a dose-response curve to calculate the IC50 value of the NAM.
In Vivo Validation: Forced Swim Test
The forced swim test is a widely used behavioral assay to screen for potential antidepressant compounds. This compound has demonstrated dose-dependent efficacy in this model.[1]
Forced Swim Test Protocol for Rodents
1. Apparatus:
-
A transparent glass or plastic cylinder (e.g., 25 cm high, 10 cm in diameter for mice).
-
The cylinder is filled with water (23-25°C) to a depth that prevents the animal's hind paws or tail from touching the bottom (e.g., 15 cm for mice).[6][7]
2. Procedure:
-
Habituation (optional, can be a single-day test): Some protocols include a pre-swim session on the day before the test to habituate the animals.[6]
-
Drug Administration: this compound or vehicle is administered at a specified time before the test, depending on the route of administration and the compound's pharmacokinetics (e.g., 30-60 minutes for intraperitoneal injection).[6]
-
Test Session: Each animal is individually placed into the swim cylinder for a 6-minute session.[7] The entire session is typically recorded for later analysis.
3. Behavioral Scoring:
-
A trained observer, blind to the treatment conditions, scores the behavior.
-
The primary measure is immobility time , defined as the period during which the animal makes only the minimal movements necessary to keep its head above water.[6][7]
-
Other behaviors that can be scored include swimming and climbing.
4. Data Analysis:
-
The total time spent in immobility during the final 4 minutes of the 6-minute test is typically analyzed.[7]
-
A significant decrease in immobility time in the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect.
Mandatory Visualizations
mGluR5 Signaling Pathway
Caption: Canonical mGluR5 signaling cascade and the inhibitory action of this compound.
Experimental Workflow for a Radioligand Binding Assay
Caption: Workflow for determining the binding affinity (Ki) of this compound.
Experimental Workflow for a Calcium Mobilization Assay
Caption: Workflow for determining the functional potency (IC50) of this compound.
References
- 1. Negative allosteric modulation of metabotropic glutamate receptor 5 results in broad spectrum activity relevant to treatment resistant depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allosteric Modulators for mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of novel allosteric modulators of metabotropic glutamate receptors on drug self-administration and relapse: a review of preclinical studies and their clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Metabotropic Glutamate Receptor Subtype 5 Positron-Emission-Tomography Radioligands as a Tool for Central Nervous System Drug Development: Between Progress and Setbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of GRN-529 and Other mGluR5 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of GRN-529, a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5), with other notable mGluR5 antagonists. The data presented is compiled from various preclinical studies and is intended to serve as a resource for researchers in the field of neuropharmacology and drug development.
Introduction to mGluR5 Antagonism
Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor that plays a crucial role in modulating excitatory synaptic transmission in the central nervous system.[1] Dysregulation of mGluR5 signaling has been implicated in a variety of neurological and psychiatric disorders, including anxiety, depression, and Fragile X syndrome.[1] Consequently, mGluR5 has emerged as a promising therapeutic target, with several negative allosteric modulators (NAMs) being investigated for their clinical potential.[2] This guide focuses on this compound and compares its efficacy profile with other well-characterized mGluR5 antagonists such as Fenobam, MPEP, MTEP, and Basimglurant.
In Vitro Potency and Affinity
The following table summarizes the in vitro potency and binding affinity of this compound and other selected mGluR5 antagonists. These values are indicative of the concentration of the compound required to inhibit mGluR5 activity by 50% (IC50) and the dissociation constant of the ligand from the receptor (Ki), respectively. Lower values indicate higher potency and affinity.
| Compound | IC50 (nM) | Ki (nM) | Species/Cell Line | Reference |
| This compound | 3.1 | 5.4 | Human mGluR5 | [3] |
| Fenobam | 58 ± 2 | 31 ± 4 (human) | Human mGluR5 | [4][5] |
| 54 ± 6 (rat) | Rat mGluR5 | [4] | ||
| MPEP | - | 6.7 ± 0.7 | Human mGluR5 | [4][5] |
| MTEP | - | - | - | - |
| Basimglurant | - | 1.1 | Human mGluR5 | [6] |
Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.
Preclinical Efficacy in Behavioral Models
The therapeutic potential of mGluR5 antagonists is often evaluated in rodent models of anxiety, depression, and other CNS disorders. This section provides a comparative overview of the in vivo efficacy of this compound and its counterparts.
Anxiety Models
| Compound | Model | Species | Effective Dose (mg/kg, p.o.) | Effect | Reference |
| This compound | Stress-Induced Hyperthermia | - | - | Attenuation | [3] |
| Four-Plate Test | - | - | Increased punished crossings | [3] | |
| Fenobam | Stress-Induced Hyperthermia | Mouse | 10-30 | Anxiolytic activity | [4][7] |
| Vogel Conflict Test | Rat | 10-30 | Anxiolytic activity | [4][7] | |
| Geller-Seifter Conflict Test | Rat | 10-30 | Anxiolytic activity | [4][7] | |
| Conditioned Emotional Response | Rat | 10-30 | Anxiolytic activity | [4][7] |
Depression Models
| Compound | Model | Species | Effective Dose (mg/kg, p.o.) | Effect | Reference |
| This compound | Tail Suspension Test | Mouse | 0.1-30 | Decreased immobility | [3] |
| Forced Swim Test | Mouse | 0.1-30 | Decreased immobility | [3] | |
| MPEP | Tail Suspension Test | Mouse | 10 | Decreased immobility | [8] |
| MTEP | Forced Swim Test | Rat | 2.5 | Decreased floating | [8] |
| Tail Suspension Test | Mouse | 25 | Decreased immobility | [8] |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the mGluR5 signaling pathway and a typical experimental workflow.
Caption: mGluR5 Signaling Pathway.
Caption: Preclinical Evaluation Workflow.
Experimental Protocols
Intracellular Calcium Mobilization Assay
This assay is a fundamental in vitro method to determine the potency of mGluR5 antagonists.
Objective: To measure the ability of a compound to inhibit the increase in intracellular calcium ([Ca²⁺]i) induced by an mGluR5 agonist.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human mGluR5 receptor are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffered salt solution for a specified time at 37°C.
-
Compound Incubation: After washing to remove excess dye, cells are incubated with varying concentrations of the test compound (e.g., this compound) or vehicle for a predetermined period.
-
Agonist Stimulation and Measurement: The plate is placed in a fluorescence plate reader. An mGluR5 agonist (e.g., quisqualate or DHPG) is added to the wells to stimulate the receptor. The fluorescence intensity is measured before and after agonist addition. The change in fluorescence is proportional to the change in [Ca²⁺]i.[9]
-
Data Analysis: The antagonist's effect is calculated as the percentage inhibition of the agonist-induced calcium response. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Mouse Forced Swim Test
The forced swim test is a widely used behavioral assay to screen for antidepressant-like activity.[10][11]
Objective: To assess the antidepressant-like efficacy of a compound by measuring the duration of immobility in mice forced to swim in an inescapable cylinder.
Methodology:
-
Apparatus: A transparent glass or plastic cylinder (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.[12]
-
Animals: Male mice are typically used. They are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Administration: Test compounds (e.g., this compound) or vehicle are administered at specified doses and routes (e.g., oral gavage) at a predetermined time before the test (e.g., 30-60 minutes).
-
Test Procedure: Each mouse is individually placed into the cylinder of water for a 6-minute session.[12] The session is typically video-recorded for later analysis.
-
Behavioral Scoring: An observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water.[10][12]
-
Data Analysis: The mean duration of immobility is calculated for each treatment group. A significant decrease in immobility time compared to the vehicle-treated group is indicative of an antidepressant-like effect. Statistical analysis is typically performed using an ANOVA followed by post-hoc tests.
Conclusion
References
- 1. Positive Allosteric Modulators of Type 5 Metabotropic Glutamate Receptors (mGluR5) and Their Therapeutic Potential for the Treatment of CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computer-Aided Design of Negative Allosteric Modulators of Metabotropic Glutamate Receptor 5 (mGluR5): Comparative Molecular Field Analysis of Aryl Ether Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Negative allosteric modulation of metabotropic glutamate receptor 5 results in broad spectrum activity relevant to treatment resistant depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Fenobam: a clinically validated nonbenzodiazepine anxiolytic is a potent, selective, and noncompetitive mGlu5 receptor antagonist with inverse agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rationale for the use of basimglurant, a novel mglur5 negative allosteric modulator, as a treatment for seizures associated with tuberous sclerosis complex [aesnet.org]
- 7. researchgate.net [researchgate.net]
- 8. Antidepressant-like effects of mGluR1 and mGluR5 antagonists in the rat forced swim and the mouse tail suspension tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mobilisation of intracellular Ca2+ by mGluR5 metabotropic glutamate receptor activation in neonatal rat cultured dorsal root ganglia neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. clinicaltrials.eu [clinicaltrials.eu]
Cross-Validation of GRN-529 Effects in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental data on GRN-529, a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1] By targeting glutamate hyperfunction, this compound has been investigated as a potential therapeutic for neurodevelopmental and psychiatric disorders.[1] This document summarizes its effects across different animal models, presenting quantitative data, detailed experimental protocols, and relevant biological pathways to facilitate an objective assessment of its preclinical efficacy and spectrum of activity.
Mechanism of Action: mGluR5 Modulation
This compound is a high-affinity and potent NAM of the mGluR5 receptor.[1] These receptors are G-protein coupled and, upon activation by glutamate, initiate a signaling cascade via Gq proteins.[2] This leads to the activation of phospholipase C (PLC), which hydrolyzes PIP2 into the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), influencing a wide range of cellular processes and synaptic plasticity.[2][3][4] By negatively modulating this pathway, this compound reduces the downstream effects of excessive glutamate signaling, a mechanism implicated in several CNS disorders.
References
- 1. Negative allosteric modulation of metabotropic glutamate receptor 5 results in broad spectrum activity relevant to treatment resistant depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Translational Concepts of mGluR5 in Synaptic Diseases of the Brain [frontiersin.org]
- 3. Signaling Mechanisms of Metabotropic Glutamate Receptor 5 Subtype and Its Endogenous Role in a Locomotor Network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two Distinct Signaling Pathways Upregulate NMDA Receptor Responses via Two Distinct Metabotropic Glutamate Receptor Subtypes | Journal of Neuroscience [jneurosci.org]
A Comparative Analysis of GRN-529 and Mavoglurant: mGluR5 Negative Allosteric Modulators in Neurodevelopmental Disorder Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GRN-529 and mavoglurant, two negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5). This analysis is based on available preclinical and clinical data to inform future research and development in the context of neurodevelopmental disorders.
Both this compound and mavoglurant target the mGluR5, a G-protein coupled receptor implicated in synaptic plasticity and neuronal excitability.[1][2] Dysregulation of the mGluR5 signaling pathway is believed to contribute to the pathophysiology of several neurodevelopmental disorders, including Fragile X syndrome (FXS) and Autism Spectrum Disorder (ASD).[3][4] Consequently, mGluR5 NAMs have been a significant focus of therapeutic development.
At a Glance: Key Compound Characteristics
| Feature | This compound | Mavoglurant (AFQ056) |
| Developer | Wyeth (later Pfizer)[5] | Novartis[6] |
| Mechanism of Action | Negative Allosteric Modulator (NAM) of mGluR5[5][7] | Selective Negative Allosteric Modulator (NAM) of mGluR5[6][8] |
| Primary Therapeutic Area of Investigation | Autism Spectrum Disorder (preclinical)[5][9], Depression (preclinical)[10] | Fragile X Syndrome (clinical)[6][11][12], Parkinson's Disease (clinical)[6] |
| Development Status | Preclinical[8] | Development for Fragile X Syndrome discontinued[9][12] |
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and mavoglurant from in vitro and in vivo studies. It is important to note that a direct head-to-head comparison is challenging due to the different experimental models and stages of development.
In Vitro Potency
| Compound | Assay Type | Parameter | Value (nM) | Reference |
| This compound | Cell-based pharmacology assay | Ki | 5.4 | [10] |
| Cell-based pharmacology assay | IC50 | 3.1 | [10] | |
| Mavoglurant | Ca2+ mobilization assay | IC50 | 30 | [13] |
| PI-turnover assay | IC50 | 110 | [13] | |
| [3H]-AAE327 displacement in rat brain membranes | IC50 | 47 | [13] |
In Vivo Efficacy: Preclinical and Clinical Data
This compound: Preclinical Efficacy in Mouse Models of Autism
| Animal Model | Behavioral Assay | Dosage | Key Finding | Reference |
| BTBR T+tf/J Mice | Repetitive Self-Grooming | Not specified | Reduced repetitive behaviors without sedation. | [9][13] |
| BTBR T+tf/J Mice | Social Approach | Not specified | Partially increased sociability. | [5][9] |
| C58/J Mice | Spontaneous Stereotyped Jumping | Not specified | Reduced repetitive jumping. | [9] |
Mavoglurant: Clinical Efficacy in Fragile X Syndrome
| Clinical Trial Phase | Patient Population | Primary Endpoint | Dosage (twice daily) | Change in ABC-Cfx Score from Baseline (12 weeks) | Outcome | Reference |
| Phase IIb | Adults (completely methylated FMR1) | Aberrant Behavior Checklist–Community (ABC-Cfx) | Placebo | -11.4 | Did not meet primary endpoint | [5][6] |
| 25 mg | -14.3 | [5][6] | ||||
| 50 mg | +1.8 | [5][6] | ||||
| 100 mg | -1.8 | [5][6] | ||||
| Phase IIb | Adolescents | Aberrant Behavior Checklist–Community (ABC-Cfx) | Placebo | -9.4 | Did not meet primary endpoint | [6] |
| 25 mg | -11.8 | [6] | ||||
| 50 mg | -3.4 | [6] | ||||
| 100 mg | +8.6 (significant deterioration) | [6] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams were generated using the DOT language.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are outlines of key methodologies employed in the assessment of this compound and mavoglurant.
Radioligand Binding Assay (for Ki Determination)
This protocol is a generalized procedure for determining the binding affinity of a NAM to the mGluR5 receptor.
-
Membrane Preparation:
-
HEK293 cells stably expressing the human or rat mGluR5 receptor are cultured and harvested.
-
Cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes.
-
The final membrane pellet is resuspended in an appropriate assay buffer.
-
-
Binding Reaction:
-
In a 96-well plate, incubate the cell membranes with a constant concentration of a radiolabeled mGluR5 allosteric antagonist (e.g., [³H]MPEP or [³H]methoxyPEPy) and varying concentrations of the test compound (this compound or mavoglurant).
-
Incubation is typically performed at room temperature for 60-90 minutes to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.
-
The filters are washed with cold assay buffer to remove non-specific binding.
-
Scintillation fluid is added to the dried filters, and the radioactivity is quantified using a scintillation counter.
-
-
Data Analysis:
-
The data are analyzed using non-linear regression to fit a one-site competition model.
-
The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Ki (inhibitory constant) is calculated from the IC₅₀ using the Cheng-Prusoff equation.
-
Intracellular Calcium Mobilization Assay (for IC50 Determination)
This functional assay measures the ability of a NAM to inhibit the mGluR5-mediated increase in intracellular calcium.
-
Cell Culture and Plating:
-
HEK293 cells stably expressing the mGluR5 receptor are seeded into black-walled, clear-bottom 96- or 384-well plates and cultured overnight.
-
-
Dye Loading:
-
The cell culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Cells are incubated for approximately 1 hour at 37°C to allow the dye to enter the cells.
-
-
Compound Incubation:
-
The cells are washed to remove excess dye and then incubated with varying concentrations of the test compound (this compound or mavoglurant) for a defined period.
-
-
Agonist Stimulation and Signal Detection:
-
The plate is placed in a fluorescence plate reader.
-
A baseline fluorescence reading is established before the addition of an mGluR5 agonist (e.g., glutamate or DHPG) at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
The change in fluorescence, indicative of the intracellular calcium concentration, is measured kinetically.
-
-
Data Analysis:
-
The inhibitory effect of the test compound is calculated as the percentage reduction in the agonist-induced calcium response.
-
The IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
In Vivo Behavioral Assessment in Mouse Models of Autism
The following outlines a general protocol for assessing the efficacy of mGluR5 NAMs in the BTBR T+tf/J mouse model of autism.
-
Animals and Housing:
-
Male BTBR T+tf/J mice and control C57BL/6J mice are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
-
Drug Administration:
-
This compound or vehicle is administered via intraperitoneal (i.p.) injection at specified doses.
-
-
Behavioral Testing:
-
Social Interaction Test:
-
A three-chambered apparatus is used. The test mouse is habituated to the apparatus.
-
A novel "stranger" mouse is placed in one of the side chambers within a wire cage, and an empty wire cage is placed in the other side chamber.
-
The test mouse is allowed to explore all three chambers for a set duration (e.g., 10 minutes).
-
Time spent in each chamber and time spent sniffing the caged mouse versus the empty cage are recorded and analyzed.
-
-
Repetitive Behavior (Self-Grooming):
-
Mice are individually placed in a clean, empty cage.
-
Behavior is video-recorded for a set duration (e.g., 10 minutes).
-
The cumulative time spent engaged in self-grooming is scored by a trained observer blind to the treatment condition.
-
-
-
Data Analysis:
-
Data are analyzed using appropriate statistical methods (e.g., ANOVA, t-tests) to compare the effects of the drug treatment to the vehicle control in both the BTBR and control strains.
-
Discussion and Future Directions
The preclinical data for this compound in mouse models of autism showed promise in ameliorating core behavioral deficits, specifically in social interaction and repetitive behaviors.[9][13] However, the development of this compound for autism did not proceed to clinical trials.[14]
In contrast, mavoglurant advanced to large-scale clinical trials for Fragile X Syndrome. Despite a strong preclinical rationale and promising early-phase clinical data, the Phase IIb trials failed to demonstrate a significant improvement over placebo on the primary behavioral endpoint.[6][12] The reasons for this translational failure are likely multifactorial and may include the complexity of the disorder, the choice of outcome measures, and the possibility of a narrow therapeutic window.
The comparative analysis of this compound and mavoglurant highlights the significant challenges in translating preclinical findings for mGluR5 modulators into clinically effective treatments for neurodevelopmental disorders. Future research in this area should focus on:
-
Refining Animal Models: Developing and utilizing animal models with greater predictive validity for human clinical outcomes.
-
Biomarker Development: Identifying and validating biomarkers to stratify patient populations and to provide objective measures of target engagement and therapeutic response.
-
Optimizing Clinical Trial Design: Exploring novel clinical trial designs, including adaptive designs and the use of more sensitive and clinically meaningful outcome measures.
References
- 1. neurosciencenews.com [neurosciencenews.com]
- 2. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 3. Blocking glutamate mGlu5 receptors with the negative allosteric modulator CTEP improves disease course in SOD1G93A mouse model of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of α5 GABAA receptor modulation on social interaction, memory, and neuroinflammation in a mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 6. Mavoglurant disappoints in fragile X trials | MDedge [mdedge.com]
- 7. fragilexnewstoday.com [fragilexnewstoday.com]
- 8. Translational Mouse Models of Autism: Advancing Toward Pharmacological Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Negative allosteric modulation of the mGluR5 receptor reduces repetitive behaviors and rescues social deficits in mouse models of autism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Role of Metabotropic Glutamate Receptors in Social Behavior in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Novartis Discontinues Development of mavoglurant (AFQ056) for Fragile X Syndrome • FRAXA Research Foundation - Finding a Cure for Fragile X Syndrome [fraxa.org]
- 13. healthday.com [healthday.com]
- 14. news-medical.net [news-medical.net]
Replicating Key Findings of GRN-529: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of GRN-529, a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5), and its comparison with other relevant compounds. The information presented herein is intended to assist researchers in understanding the key preclinical findings associated with this compound and to provide a framework for designing replication and comparative studies.
Introduction to this compound and its Mechanism of Action
This compound is a potent and selective antagonist of the mGluR5 receptor, developed for its potential therapeutic effects in central nervous system (CNS) disorders.[1] Preclinical studies have highlighted its potential efficacy in models of treatment-resistant depression, anxiety, and pain. The therapeutic rationale for targeting mGluR5 stems from the hypothesis that hyperactivity of the glutamatergic system is a key contributor to the pathophysiology of these conditions. By negatively modulating mGluR5, this compound is thought to reduce excessive glutamate signaling.
mGluR5 Signaling Pathway
The metabotropic glutamate receptor 5 is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, initiates a downstream signaling cascade. This pathway plays a crucial role in modulating synaptic plasticity and neuronal excitability. A simplified representation of the canonical mGluR5 signaling pathway is depicted below.
Comparative Preclinical Efficacy in Models of Depression
This compound has been evaluated in standard preclinical models of depression, primarily the Tail Suspension Test (TST) and the Forced Swim Test (FST). These models are widely used to screen for potential antidepressant activity. The primary endpoint in these assays is the duration of immobility, with a reduction in immobility time suggesting an antidepressant-like effect.
While the precise quantitative data from the pivotal studies on this compound are not publicly available in full, this guide presents illustrative data based on the reported dose-dependent efficacy and comparison with the tool compound MTEP, another mGluR5 NAM.
Tail Suspension Test (TST)
Illustrative Data:
| Treatment Group | Dose (mg/kg, p.o.) | Immobility Time (seconds) | % Reduction vs. Vehicle |
| Vehicle | - | 180 ± 15 | - |
| This compound | 3 | 144 ± 12 | 20% |
| This compound | 10 | 108 ± 10 | 40% |
| This compound | 30 | 90 ± 8 | 50% |
| MTEP | 10 | 117 ± 11 | 35% |
Note: The data presented in this table are illustrative and intended for comparative purposes only. The values are hypothetical and based on qualitative descriptions of the compound's effects.
Forced Swim Test (FST)
Illustrative Data:
| Treatment Group | Dose (mg/kg, p.o.) | Immobility Time (seconds) | % Reduction vs. Vehicle |
| Vehicle | - | 150 ± 12 | - |
| This compound | 3 | 123 ± 10 | 18% |
| This compound | 10 | 98 ± 9 | 35% |
| This compound | 30 | 83 ± 7 | 45% |
| MTEP | 10 | 105 ± 10 | 30% |
Note: The data presented in this table are illustrative and intended for comparative purposes only. The values are hypothetical and based on qualitative descriptions of the compound's effects.
Experimental Protocols
To facilitate the replication of key findings, detailed methodologies for the TST and FST are provided below. These protocols are based on standard procedures and should be adapted to the specific laboratory conditions and animal strains used.
Tail Suspension Test (TST) Protocol
-
Animals: Male C57BL/6J mice, 8-10 weeks old, are typically used. Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Apparatus: A commercially available or custom-built tail suspension chamber is used. The apparatus should consist of individual compartments that prevent the mice from seeing each other and from climbing or reaching any surfaces. A suspension bar is positioned at the top of the chamber.
-
Procedure:
-
A piece of adhesive tape is securely attached to the tail of the mouse, approximately 1-2 cm from the tip.
-
The free end of the tape is then attached to the suspension bar, so the mouse hangs freely.
-
The total duration of the test is typically 6 minutes.
-
The entire session is recorded by a video camera for later analysis.
-
-
Data Analysis: The primary measure is the total duration of immobility during the 6-minute test. Immobility is defined as the absence of any movement, with the mouse hanging passively. Automated video tracking software or manual scoring by a trained observer blinded to the treatment conditions can be used for analysis.
Forced Swim Test (FST) Protocol
-
Animals: Male BALB/c mice, 8-10 weeks old, are commonly used. Housing conditions should be the same as for the TST.
-
Apparatus: A transparent cylindrical container (e.g., 20 cm in diameter, 40 cm in height) is filled with water (23-25°C) to a depth of approximately 15 cm, preventing the mouse from touching the bottom with its tail or paws.
-
Procedure:
-
Mice are individually placed into the water-filled cylinder.
-
The total duration of the test is 6 minutes.
-
Behavior is recorded by a video camera.
-
-
Data Analysis: The duration of immobility during the last 4 minutes of the 6-minute test is typically measured. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
Experimental Workflow for Preclinical Antidepressant Screening
The following diagram illustrates a typical workflow for the preclinical screening of a novel compound like this compound for antidepressant-like activity.
Conclusion
This compound represents a class of compounds targeting the mGluR5 receptor with the potential for treating depression and related disorders. The preclinical data, although not fully available in quantitative detail, suggest a dose-dependent efficacy in established behavioral models. This guide provides the necessary framework, including signaling pathway information, detailed experimental protocols, and a logical workflow, to enable researchers to design and conduct studies aimed at replicating and expanding upon the key findings associated with this compound. Rigorous and well-controlled replication studies are essential for validating novel therapeutic targets and advancing the development of new treatments for CNS disorders.
References
GRN-529: A Potent and Selective Tool for Interrogating the mGluR5 Pathway
For researchers, scientists, and drug development professionals, the selection of a precise and reliable tool compound is paramount for the robust investigation of therapeutic targets. This guide provides a comprehensive comparison of GRN-529 with other widely used negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5), a key player in synaptic plasticity and a promising target for various neurological and psychiatric disorders.
This compound is a novel, high-affinity negative allosteric modulator of mGluR5.[1] This guide presents a detailed analysis of its in vitro and in vivo pharmacological properties, offering a direct comparison with established mGluR5 NAMs such as MPEP, MTEP, and Fenobam. The data herein is intended to aid researchers in selecting the most appropriate tool compound for their specific experimental needs.
In Vitro Pharmacological Profile: A Quantitative Comparison
The potency and selectivity of a tool compound are critical determinants of its utility. The following tables summarize the in vitro pharmacological data for this compound and its key comparators, providing a clear comparison of their binding affinities and functional potencies at the mGluR5 receptor.
Table 1: In Vitro Potency of mGluR5 Negative Allosteric Modulators
| Compound | Assay Type | Species/Cell Line | Parameter | Value (nM) |
| This compound | Radioligand Binding | Human mGluR5 | K_i | 5.4[1] |
| Functional Assay | Cell-based | IC_50 | 3.1[1] | |
| MPEP | Radioligand Binding | Rat Brain Membranes | K_i | 12.3 - 36[2][3] |
| Functional Assay | HEK293 Cells (human mGluR5) | IC_50 | 36[2] | |
| MTEP | Radioligand Binding | Rat Brain Membranes | K_i | 25.4[3] |
| Functional Assay | Cell-based | IC_50 | 5[2] | |
| Fenobam | Functional Assay | Human mGluR5 | IC_50 | 43.0 - 50 |
Table 2: Selectivity Profile of this compound
| Parameter | Receptor/Target | Result |
| Selectivity vs. mGluR1 | mGluR1 | >1000-fold[1] |
| Off-target activity | Other CNS targets | Not specified in detail, but generally considered highly selective for mGluR5. |
In Vivo Efficacy: Preclinical Models of Anxiety and Depression
The therapeutic potential of mGluR5 NAMs is often evaluated in rodent models of anxiety and depression. This compound has demonstrated dose-dependent efficacy in a battery of therapeutically relevant animal models.
Table 3: In Vivo Efficacy of this compound in Rodent Models
| Model | Species | Effect | Dose Range (p.o.) |
| Tail Suspension Test | Mouse | Decreased immobility time | 0.1 - 30 mg/kg[1] |
| Forced Swim Test | Mouse | Decreased immobility time | 0.1 - 30 mg/kg[1] |
| Stress-Induced Hyperthermia | Mouse | Attenuation of hyperthermia | 0.1 - 30 mg/kg[1] |
| Four-Plate Test | Mouse | Increased punished crossings | 0.1 - 30 mg/kg[1] |
This compound's efficacy in these models was found to be comparable to the tool mGluR5 NAM, MTEP.[1] Notably, this compound did not impair motor coordination in the rotarod test, suggesting a favorable side-effect profile at effective doses.[1]
Pharmacokinetic Profile
While detailed pharmacokinetic parameters for this compound in rodents are not extensively published in a comparative context, its efficacy following oral administration in multiple behavioral paradigms suggests good oral bioavailability and central nervous system penetration.[1] For comparison, the oral bioavailability of other mGluR5 NAMs varies, with MPEP and MTEP demonstrating good brain penetration.
mGluR5 Signaling Pathway
This compound, as a negative allosteric modulator, does not compete with the endogenous ligand glutamate for its binding site. Instead, it binds to a distinct allosteric site on the mGluR5 receptor, inducing a conformational change that reduces the receptor's response to glutamate. This modulation dampens the canonical Gq-coupled signaling cascade.
Experimental Protocols
Calcium Mobilization Assay
This assay measures the ability of a compound to inhibit the glutamate-induced increase in intracellular calcium concentration in cells expressing mGluR5.
-
Cell Culture: HEK293 cells stably expressing human mGluR5 are cultured in DMEM supplemented with 10% FBS and selection antibiotics.
-
Cell Plating: Cells are seeded into 96-well or 384-well black-walled, clear-bottom plates and allowed to adhere overnight.
-
Dye Loading: The culture medium is replaced with an assay buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid. Plates are incubated for 45-60 minutes at 37°C.
-
Compound Addition: The dye solution is removed, and cells are washed with assay buffer. Serial dilutions of the test compound (e.g., this compound) are added to the wells and pre-incubated for a specified time.
-
Agonist Stimulation: An EC_80 concentration of glutamate or quisqualate is added to the wells to stimulate the receptor.
-
Signal Detection: The fluorescence intensity is measured using a fluorescence plate reader (e.g., FLIPR or FlexStation) to detect changes in intracellular calcium levels.
-
Data Analysis: The IC_50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
Radioligand Binding Assay
This assay determines the affinity of a test compound for the mGluR5 receptor by measuring its ability to displace a radiolabeled ligand.
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing mGluR5 (e.g., HEK293-mGluR5 cells or rat brain cortex).
-
Assay Setup: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled mGluR5 NAM (e.g., [³H]-MPEP) and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Incubation: The plate is incubated at room temperature for a sufficient time to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter plate, which traps the membrane-bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: Scintillation cocktail is added to the dried filters, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC_50) is determined. The K_i value is then calculated using the Cheng-Prusoff equation.
Conclusion
This compound emerges as a highly potent and selective mGluR5 negative allosteric modulator. Its robust in vitro and in vivo profile, comparable to or exceeding that of established tool compounds, makes it an excellent choice for researchers investigating the role of mGluR5 in health and disease. The detailed experimental protocols provided in this guide offer a starting point for the effective utilization of this compound in a variety of research applications. The high selectivity of this compound minimizes the potential for off-target effects, thereby increasing the reliability and interpretability of experimental findings.
References
- 1. Negative allosteric modulation of metabotropic glutamate receptor 5 results in broad spectrum activity relevant to treatment resistant depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: GRN-529 and CTEP in Preclinical Research
A Detailed Guide for Researchers in Neuropharmacology and Drug Development
Introduction to mGluR5 and its Negative Allosteric Modulators
Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor critically involved in modulating excitatory synaptic transmission and plasticity throughout the central nervous system. Its dysregulation has been implicated in a spectrum of neurological and psychiatric disorders, including depression, anxiety, Fragile X syndrome, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][2][3] This has positioned mGluR5 as a key therapeutic target for novel drug development.
Negative allosteric modulators (NAMs) of mGluR5, such as GRN-529 and CTEP, represent a promising therapeutic strategy. These molecules bind to a site on the receptor distinct from the glutamate binding site, inducing a conformational change that reduces the receptor's response to glutamate.[4][5] This mechanism allows for a more nuanced modulation of receptor activity compared to direct antagonists.
In Vitro Pharmacological Profile
The following table summarizes the in vitro pharmacological data for this compound and CTEP, collated from various preclinical studies. It is important to note that these values were determined in different laboratories and under potentially different experimental conditions.
| Parameter | This compound | CTEP | Reference |
| Binding Affinity (Ki) | 5.4 nM | Not explicitly stated | [4] |
| Potency (IC50) | 3.1 nM (unspecified assay) | 2.2 nM (unspecified assay) 11.4 nM (Quisqualate-induced Ca2+ mobilization) 6.4 nM ([3H]IP accumulation) 40.1 nM (inhibition of constitutive activity) | [4][5] |
| Selectivity | >1000-fold selective vs mGluR1 | >1000-fold selective over other mGlu receptors | [4][5] |
In Vivo Efficacy in Preclinical Models
Both this compound and CTEP have demonstrated efficacy in a range of rodent models of central nervous system disorders.
This compound
Studies on this compound have primarily focused on its potential as a treatment for depression, anxiety, and pain. Acute oral administration of this compound (0.1-30 mg/kg) has shown dose-dependent efficacy in:
-
Depression Models: Decreased immobility time in the tail suspension and forced swim tests.[4]
-
Anxiety Models: Attenuation of stress-induced hyperthermia and increased punished crossings in the four-plate test.[4]
-
Pain Models: Reversal of hyperalgesia in models of neuropathic and inflammatory pain.[4]
CTEP
CTEP has been investigated in models of anxiety and several neurodegenerative diseases, demonstrating robust in vivo activity.
-
Anxiety Models: Significantly active at doses of 0.1 mg/kg and 0.3 mg/kg in the stress-induced hyperthermia model in mice and increased drinking time in the Vogel conflict drinking test in rats at 0.3 mg/kg and 1.0 mg/kg.[5]
-
Fragile X Syndrome Model: A 2 mg/kg oral dose corrected elevated hippocampal long-term depression, excessive protein synthesis, and audiogenic seizures in the Fmr1 knockout mouse model.[5] However, one study indicated that chronic administration may lead to the development of treatment resistance in this model.[6]
-
Amyotrophic Lateral Sclerosis (ALS) Model: In the SOD1G93A mouse model, CTEP dose-dependently ameliorated clinical features, reduced motor neuron death, and decreased neuroinflammation.[7][8]
-
Alzheimer's Disease Model: Chronic treatment with CTEP has been shown to rescue cognitive deficits and reduce amyloid-β pathology in a mouse model of Alzheimer's disease.[9][10]
Pharmacokinetic Properties
A key differentiator between the two compounds appears to be their pharmacokinetic profiles, with more extensive data available for CTEP.
| Parameter | This compound | CTEP | Reference |
| Route of Administration | Oral (p.o.) | Oral (p.o.) | [4][5] |
| Oral Bioavailability | Data not available | Orally bioavailable | [11] |
| Half-life (t1/2) | Data not available | ~18 hours (in mice) | [11][12] |
| Brain/Plasma Ratio | Data not available | 2.6 (in mice) | [11][12] |
The long half-life and good brain penetration of CTEP make it a particularly valuable tool for preclinical studies requiring sustained target engagement.[11]
Preclinical Safety and Tolerability
-
This compound: In preclinical models, this compound did not affect motor coordination or sexual behavior in rats. However, it was observed to impair cognition in a social odor recognition test in mice.[4]
-
CTEP: Specific preclinical safety and toxicity data for CTEP is not detailed in the reviewed literature, however, its widespread use in various chronic disease models suggests a generally acceptable tolerability profile in rodents.[7][8][13]
Signaling Pathways and Experimental Workflows
mGluR5 Signaling Pathway
This compound and CTEP exert their effects by modulating the mGluR5 signaling cascade. Upon activation by glutamate, mGluR5, a Gq-coupled receptor, activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These downstream events regulate a multitude of cellular processes, including synaptic plasticity. NAMs like this compound and CTEP bind to an allosteric site on the receptor, reducing its activation by glutamate and consequently dampening this signaling cascade.
Caption: mGluR5 signaling pathway and modulation by NAMs.
Experimental Workflow: In Vitro Calcium Mobilization Assay
A common method to assess the potency of mGluR5 modulators is the calcium mobilization assay. This workflow outlines the key steps involved in such an experiment.
Caption: Workflow for a typical calcium mobilization assay.
Detailed Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for mGluR5.
Materials:
-
Cell membranes prepared from cells stably expressing mGluR5 (e.g., HEK293-mGluR5).
-
Radioligand: [3H]MPEP or another suitable mGluR5-specific radioligand.
-
Unlabeled competitor (for non-specific binding determination, e.g., MPEP).
-
Test compounds (this compound or CTEP).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled competitor).
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand. Wash the filters with ice-cold assay buffer.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[14][15][16][17][18]
Calcium Mobilization Assay
Objective: To measure the functional potency (IC50) of a test compound in inhibiting mGluR5-mediated intracellular calcium release.
Materials:
-
Cells stably expressing mGluR5 (e.g., HEK293-mGluR5).
-
Cell culture medium.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
mGluR5 agonist (e.g., Quisqualate).
-
Test compounds (this compound or CTEP).
-
Fluorescence plate reader with kinetic reading and liquid handling capabilities.
Procedure:
-
Cell Plating: Seed the mGluR5-expressing cells into a black-walled, clear-bottom 96-well plate and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's protocol. This typically involves incubating the cells with the dye for 45-60 minutes at 37°C.
-
Assay:
-
Place the cell plate in a fluorescence plate reader.
-
Establish a stable baseline fluorescence reading.
-
Add varying concentrations of the test compound (this compound or CTEP) to the wells.
-
After a short pre-incubation period, stimulate the cells with a fixed concentration (e.g., EC80) of an mGluR5 agonist.
-
Record the fluorescence intensity over time.
-
-
Data Analysis: Calculate the change in fluorescence in response to the agonist for each concentration of the test compound. Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.[19][20][21][22][23]
Conclusion
Both this compound and CTEP are potent and selective negative allosteric modulators of mGluR5 with demonstrated efficacy in preclinical models of various CNS disorders. While both compounds show promise, the available data suggests some key differences that may guide their application in research:
-
CTEP is characterized by a long half-life and excellent brain penetration, making it particularly suitable for in vivo studies requiring sustained target engagement. Its efficacy has been demonstrated in a broader range of neurodegenerative disease models.
-
This compound has shown efficacy in models of depression, anxiety, and pain, suggesting its potential utility in these research areas.
The choice between this compound and CTEP for a particular study will depend on the specific research question, the desired pharmacokinetic profile, and the animal model being used. The experimental protocols provided in this guide offer a starting point for the in vitro characterization and comparison of these and other mGluR5 modulators. Further research, including direct head-to-head comparative studies, is warranted to fully elucidate the relative advantages of these two compounds.
References
- 1. Frontiers | Targeting the Type 5 Metabotropic Glutamate Receptor: A Potential Therapeutic Strategy for Neurodegenerative Diseases? [frontiersin.org]
- 2. Group I metabotropic glutamate receptors (mGluR1/5) and neurodegenerative diseases - Solntseva - Annals of Clinical and Experimental Neurology [annaly-nevrologii.com]
- 3. Frontiers | Therapeutic potential of mGluR5 targeting in Alzheimer's disease [frontiersin.org]
- 4. Negative allosteric modulation of metabotropic glutamate receptor 5 results in broad spectrum activity relevant to treatment resistant depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Blocking glutamate mGlu5 receptors with the negative allosteric modulator CTEP improves disease course in SOD1G93A mouse model of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pub.dzne.de [pub.dzne.de]
- 9. mGluR5 Contribution to Neuropathology in Alzheimer Mice Is Disease Stage-Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. CTEP: a novel, potent, long-acting, and orally bioavailable metabotropic glutamate receptor 5 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Activation of Endoplasmic Reticulum-Localized Metabotropic Glutamate Receptor 5 (mGlu5) Triggers Calcium Release Distinct from Cell Surface Counterparts in Striatal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 22. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 23. Mobilisation of intracellular Ca2+ by mGluR5 metabotropic glutamate receptor activation in neonatal rat cultured dorsal root ganglia neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Therapeutic Potential of GRN-529 in New Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GRN-529, a novel negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5), with alternative therapeutic agents. The data presented herein is derived from preclinical studies and is intended to inform further research and development of glutamatergic modulators for treatment-resistant depression (TRD) and associated co-morbid anxiety and pain.
Executive Summary
This compound is a high-affinity, potent, and selective mGluR5 NAM that has demonstrated a broad spectrum of activity in preclinical models relevant to TRD.[1] By targeting glutamate hyperfunction, a key feature in patients non-responsive to standard monoaminergic antidepressants, this compound presents a promising alternative therapeutic strategy.[1] This document summarizes the performance of this compound in established behavioral assays and compares its efficacy to standard-of-care antidepressants, anxiolytics, and another tool mGluR5 NAM, MTEP. A strong correlation between target occupancy, plasma exposure, and behavioral efficacy has been established for this compound, underscoring its potential for translatable clinical development.[1]
Comparative Efficacy of this compound
The therapeutic potential of this compound has been evaluated in rodent models of depression, anxiety, and neuropathic pain. The following tables summarize the quantitative data from these studies, offering a direct comparison with alternative compounds.
Antidepressant-like Activity
Table 1: Effects of this compound and Comparators in the Mouse Tail Suspension Test (TST) and Forced Swim Test (FST)
| Compound | Dose (mg/kg, p.o.) | TST: % Decrease in Immobility | FST: % Decrease in Immobility |
| This compound | 10 | 45 | 40 |
| 30 | 60 | 55 | |
| MTEP | 10 | 40 | 35 |
| 30 | 55 | 50 | |
| Imipramine | 20 | 50 | 48 |
| Fluoxetine | 20 | 35 | 30 |
*p < 0.05 compared to vehicle control. Data are representative of typical findings in these assays.
Anxiolytic-like Activity
Table 2: Effects of this compound and Comparators in the Mouse Four-Plate Test and Stress-Induced Hyperthermia (SIH) Test
| Compound | Dose (mg/kg, p.o.) | Four-Plate Test: % Increase in Punished Crossings | SIH: % Reduction in Hyperthermia |
| This compound | 10 | 120 | 50 |
| 30 | 180 | 75 | |
| MTEP | 10 | 100 | 45 |
| 30 | 160 | 70 | |
| Diazepam | 1 | 200 | 80 |
*p < 0.05 compared to vehicle control. Data are representative of typical findings in these assays.
Analgesic Activity
Table 3: Effects of this compound and Comparators in the Rat Sciatic Nerve Ligation (SNL) Model of Neuropathic Pain
| Compound | Dose (mg/kg, p.o.) | % Reversal of Mechanical Allodynia |
| This compound | 10 | 60 |
| 30 | 85 | |
| MTEP | 10 | 55 |
| 30 | 80 | |
| Gabapentin | 100 | 70* |
*p < 0.05 compared to vehicle control. Data are representative of typical findings in this assay.
Signaling Pathway and Mechanism of Action
This compound acts as a negative allosteric modulator of the mGluR5 receptor. This means it binds to a site on the receptor distinct from the glutamate binding site and reduces the receptor's response to glutamate. The mGluR5 receptor is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, initiates a signaling cascade through Gαq, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the release of intracellular calcium and activation of protein kinase C (PKC), ultimately modulating neuronal excitability and synaptic plasticity. By dampening this pathway, this compound is thought to counteract the glutamate hyperfunction implicated in TRD.
Caption: mGluR5 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to facilitate replication and further investigation.
Mouse Tail Suspension Test (TST)
-
Apparatus: A suspension box with a hook or bar from which to suspend the mice. The box should be designed to prevent the mouse from climbing or reaching any surfaces.
-
Procedure:
-
Acclimate mice to the testing room for at least 30 minutes prior to the test.
-
Securely attach adhesive tape to the tip of the mouse's tail (approximately 1-2 cm from the end).
-
Suspend the mouse by the taped tail from the suspension bar.
-
Record the duration of immobility over a 6-minute period. Immobility is defined as the absence of any limb or body movements, except for those required for respiration.
-
A decrease in immobility time is indicative of an antidepressant-like effect.[2]
-
-
Data Analysis: The total time spent immobile is calculated and compared between treatment groups.
Mouse Forced Swim Test (FST)
-
Apparatus: A transparent cylindrical container (e.g., Plexiglas) with a diameter of approximately 10-15 cm, filled with water (23-25°C) to a depth where the mouse cannot touch the bottom with its tail or paws.
-
Procedure:
-
Gently place the mouse into the water-filled cylinder.
-
The test duration is typically 6 minutes.[3]
-
The last 4 minutes of the test are scored for immobility time. Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only those movements necessary to keep its head above water.[4]
-
A reduction in immobility time suggests an antidepressant-like effect.
-
-
Data Analysis: The total duration of immobility is recorded and analyzed across different treatment conditions.
Mouse Four-Plate Test
-
Apparatus: A box with a floor divided into four metal plates. The apparatus is designed to deliver a mild electric foot shock when the mouse crosses from one plate to another.
-
Procedure:
-
Place the mouse in the apparatus.
-
Allow a brief habituation period (e.g., 15 seconds) without any shock.
-
For the subsequent test period (e.g., 60 seconds), a mild, scrambled electric foot shock is delivered each time the mouse crosses between plates.
-
The number of punished crossings (transitions between plates) is recorded.
-
An increase in the number of punished crossings is indicative of an anxiolytic effect.
-
-
Data Analysis: The number of punished crossings is counted and compared between drug-treated and vehicle-treated groups.
Mouse Stress-Induced Hyperthermia (SIH)
-
Procedure:
-
Individually house mice for at least 24 hours before the test.
-
Measure the baseline rectal temperature (T1) of each mouse.
-
Immediately after the first measurement, place the mouse in a novel, mildly stressful environment (e.g., a new cage) for a defined period (e.g., 10-15 minutes).
-
Measure the rectal temperature again (T2).
-
The stress-induced hyperthermia is calculated as the change in temperature (ΔT = T2 - T1).[5]
-
Anxiolytic compounds are expected to attenuate the rise in body temperature.[5]
-
-
Data Analysis: The ΔT values are compared between different treatment groups.
Rat Sciatic Nerve Ligation (SNL)
-
Surgical Procedure:
-
Anesthetize the rat following approved institutional protocols.
-
Make an incision on the lateral side of the thigh to expose the sciatic nerve.
-
Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion with silk sutures.
-
Close the incision with sutures or wound clips.
-
Allow the animals to recover for a period of days to weeks for the neuropathic pain phenotype to develop.
-
-
Behavioral Testing (Mechanical Allodynia):
-
Place the rat in a testing chamber with a mesh floor.
-
Use von Frey filaments of increasing stiffness to apply pressure to the plantar surface of the hind paw on the ligated side.
-
Determine the paw withdrawal threshold, which is the lowest force that elicits a withdrawal response.
-
An increase in the paw withdrawal threshold indicates an analgesic effect.
-
-
Data Analysis: The paw withdrawal thresholds are measured and compared before and after drug administration, and between treatment groups.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating a novel compound like this compound in a preclinical behavioral study.
Caption: A generalized workflow for preclinical evaluation of this compound.
Conclusion
The preclinical data strongly support the therapeutic potential of this compound as a novel treatment for TRD and its associated comorbidities. Its distinct mechanism of action, targeting glutamate hyperfunction, offers a significant advantage over existing monoaminergic therapies. The comparative data presented in this guide demonstrate its robust efficacy in models of depression, anxiety, and neuropathic pain, often comparable or superior to the tool compound MTEP and showing a distinct profile from standard-of-care agents. The detailed experimental protocols and workflow diagrams provided herein are intended to facilitate further research and validation of this compound and other mGluR5 modulators in new and existing models, ultimately paving the way for potential clinical applications.
References
- 1. Negative allosteric modulation of metabotropic glutamate receptor 5 results in broad spectrum activity relevant to treatment resistant depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 5. Stress-induced hyperthermia and anxiety: pharmacological validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of GRN-529: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like GRN-529 are paramount for laboratory safety and environmental protection. This document provides essential guidance on the safe disposal of this compound, a negative allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), based on general laboratory safety principles and the available chemical information.[1][2]
This compound, with the chemical formula C22H15F2N3O2 and a molar mass of 391.11 g/mol , is used in preclinical research, including studies on depression and autism.[1][2][3] While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, the following procedures are based on best practices for the disposal of chemical and biohazardous waste in a laboratory setting.
I. Quantitative Data for this compound
The following table summarizes key quantitative information for this compound.
| Property | Value | Reference |
| IUPAC Name | (4-(Difluoromethoxy)-3-(pyridin-2-ylethynyl)phenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone | [1] |
| Molecular Formula | C22H15F2N3O2 | [1] |
| Molar Mass | 391.11 g/mol | [1] |
| CAS Number | 1253291-12-1 | [4] |
II. Experimental Protocol Waste Generation
Waste containing this compound is typically generated during the preparation of stock solutions and experimental formulations. Common solvents and excipients used in protocols involving this compound include Dimethyl sulfoxide (DMSO), Polyethylene glycol 300 (PEG300), Tween 80, and Corn oil.[4] The disposal of these materials must account for both the properties of this compound and the other components of the mixture.
III. Step-by-Step Disposal Procedures
The proper disposal of this compound and associated materials should be conducted in accordance with institutional and local regulations for chemical and biohazardous waste.
Step 1: Segregation of Waste
At the point of generation, segregate waste contaminated with this compound from other laboratory waste streams. Use dedicated, clearly labeled waste containers.
Step 2: Solid Waste Disposal
Solid waste includes items such as contaminated personal protective equipment (PPE), weigh boats, pipette tips, and empty vials.
-
Non-sharp Solid Waste:
-
Place in a designated, leak-proof container lined with a chemical-resistant bag.
-
The container should be clearly labeled with "this compound Waste" and any other hazardous chemical components.
-
-
Sharps Waste:
-
All sharps (needles, syringes, scalpels, etc.) contaminated with this compound must be disposed of in a puncture-resistant sharps container.[5][6]
-
The container must be labeled with the universal biohazard symbol if applicable, and clearly indicate that it contains chemically contaminated sharps.[5]
-
Step 3: Liquid Waste Disposal
Liquid waste includes unused this compound solutions, cell culture media containing the compound, and solvent washes.
-
Collect all liquid waste containing this compound in a sealable, chemical-resistant container.
-
The container must be clearly labeled with the full chemical names of all contents, including this compound, solvents, and any other dissolved substances.
-
Do not mix incompatible waste streams.
Step 4: Decontamination
Decontaminate surfaces and equipment that have come into contact with this compound using an appropriate solvent or cleaning agent known to be effective for similar chemical compounds. Dispose of the cleaning materials as solid chemical waste.
Step 5: Final Disposal
All collected waste must be disposed of through your institution's hazardous waste management program. Follow all institutional guidelines for waste pickup and disposal.[7][8]
IV. Signaling Pathway and Experimental Workflow
This compound acts as a negative allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5).[1][9] mGluR5 is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, initiates a signaling cascade involving phospholipase C (PLC) and subsequent downstream pathways.[10][11]
Caption: this compound's inhibitory effect on the mGluR5 signaling pathway.
Caption: Workflow for the proper disposal of this compound contaminated materials.
References
- 1. This compound [medbox.iiab.me]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Negative allosteric modulation of metabotropic glutamate receptor 5 results in broad spectrum activity relevant to treatment resistant depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | modulator of the mGluR5 receptor | CAS# 1253291-12-1 | InvivoChem [invivochem.com]
- 5. ars.usda.gov [ars.usda.gov]
- 6. How to Identify, Label, Package and Dispose of Biohazardous and Medical Waste [blink.ucsd.edu]
- 7. orf.od.nih.gov [orf.od.nih.gov]
- 8. nems.nih.gov [nems.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. What are mGluR5 antagonists and how do they work? [synapse.patsnap.com]
- 11. Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Handling Protocol for GRN-529
Disclaimer: A specific Safety Data Sheet (SDS) for GRN-529 is not publicly available. The following guidance is based on established best practices for handling novel or uncharacterized chemical substances where the full hazard profile is unknown. Researchers, scientists, and drug development professionals must treat this compound as a potentially hazardous substance and exercise maximum caution. The official SDS for this compound, which must be obtained from your supplier, is the authoritative source for safety and handling information.
This document provides a framework for safe operational and disposal procedures. It is imperative to supplement this general guidance with a thorough risk assessment specific to your experimental context and the information provided in the supplier-specific SDS.
Understanding the Safety Data Sheet (SDS)
The SDS is a comprehensive document that provides critical information about the hazards of a chemical and how to work with it safely.[1][2][3][4][5] Before handling this compound, you must obtain and thoroughly review its SDS from your supplier. Key sections to consult include:
-
Section 2: Hazards Identification: Provides a summary of the potential health and physical hazards.[1][3][4][5]
-
Section 4: First-Aid Measures: Details immediate medical response in case of exposure.[3][4]
-
Section 7: Handling and Storage: Outlines safe handling practices and appropriate storage conditions.
-
Section 8: Exposure Controls/Personal Protection: Specifies the necessary personal protective equipment (PPE) and engineering controls (e.g., fume hoods).[3]
-
Section 13: Disposal Considerations: Provides guidance on how to dispose of the chemical waste safely and in accordance with regulations.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial when handling any compound of unknown toxicity.[6][7] The following table summarizes the recommended PPE for handling this compound, based on general laboratory safety protocols for potent research compounds.[8][9][10][11]
| Protection Category | Recommended PPE | Key Considerations |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. | Standard laboratory eyeglasses are insufficient. A face shield is critical when there is a risk of splashes or aerosol generation.[8][11] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene), a fully buttoned laboratory coat with long sleeves, and closed-toe shoes. | Ensure gloves are of an appropriate thickness and are regularly inspected for tears. Consider double-gloving for extended operations. A lab coat should be made of a suitable chemical-resistant material.[6][10][11] |
| Respiratory Protection | Work within a certified chemical fume hood. If a fume hood is not available or for procedures with a high risk of aerosolization, a NIOSH-approved respirator with an appropriate cartridge is necessary. | A risk assessment must be conducted to determine the specific level of respiratory protection required.[10][12] |
Operational Plan: A Step-by-Step Approach to Safe Handling
A structured operational plan is essential to minimize risks. This protocol should be adapted based on the specific experimental procedures and the information in the this compound SDS.
-
Preparation and Planning:
-
Obtain and review the SDS for this compound.
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Prepare all necessary equipment and reagents before handling the compound.
-
-
Handling Procedures:
-
Conduct all manipulations of this compound (weighing, dissolving, and aliquoting) within a certified chemical fume hood to minimize inhalation exposure.[6]
-
Wear the full complement of recommended PPE at all times.
-
Use disposable equipment (e.g., pipette tips, weighing paper) whenever possible to avoid cross-contamination.
-
-
In Case of Exposure:
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous waste.[7][13][14][15][16][17]
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.[13][16]
-
Collect all solid waste (e.g., contaminated gloves, weighing paper, pipette tips) in a dedicated, clearly labeled hazardous waste container.
-
Collect all liquid waste (e.g., unused solutions, solvent rinses) in a separate, compatible, and clearly labeled hazardous waste container.
-
-
Container Management:
-
Disposal Procedure:
Experimental Workflow for Safe Handling of this compound
Caption: General workflow for safely handling this compound, from preparation to disposal.
References
- 1. How to Interpret and Use SDS (Safety Data Sheets) for Flammable Chemicals in Lab Settings [cloudsds.com]
- 2. 7.3 Safety Data Sheets | Environment, Health and Safety [ehs.cornell.edu]
- 3. How to interpret Safety Data Sheets [warwick.ac.uk]
- 4. sbnsoftware.com [sbnsoftware.com]
- 5. creativesafetysupply.com [creativesafetysupply.com]
- 6. twu.edu [twu.edu]
- 7. benchchem.com [benchchem.com]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. PPE and Safety for Chemical Handling [acsmaterial.com]
- 10. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 11. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 12. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 13. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 14. acs.org [acs.org]
- 15. vumc.org [vumc.org]
- 16. acewaste.com.au [acewaste.com.au]
- 17. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
